molecular formula C7H13NO B110227 N-Tert-butylacrylamide CAS No. 107-58-4

N-Tert-butylacrylamide

货号: B110227
CAS 编号: 107-58-4
分子量: 127.18 g/mol
InChI 键: XFHJDMUEHUHAJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-tert-Butylacrylamide (nTBA) belongs to the class of hydrophobic acrylamides which can be synthesized by Ritter reaction and optimized by using N-tert-butyl acetate and acetic acid.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-tert-butylprop-2-enamide
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InChI

InChI=1S/C7H13NO/c1-5-6(9)8-7(2,3)4/h5H,1H2,2-4H3,(H,8,9)
Source PubChem
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InChI Key

XFHJDMUEHUHAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25267-41-8
Record name Poly(N-tert-butylacrylamide)
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DSSTOX Substance ID

DTXSID1040114
Record name tert-Butylacrylamide
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Molecular Weight

127.18 g/mol
Source PubChem
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Physical Description

Dry Powder; Pellets or Large Crystals
Record name 2-Propenamide, N-(1,1-dimethylethyl)-
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CAS No.

107-58-4
Record name tert-Butylacrylamide
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Record name tert-Butylacrylamide
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Record name N-TERT-BUTYLACRYLAMIDE
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Record name N-tert-butylacrylamide
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Record name N-TERT-BUTYLACRYLAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Tert-butylacrylamide via the Ritter Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tert-butylacrylamide (NTBA) through the Ritter reaction. NTBA is a valuable monomer in polymer chemistry, finding applications in areas ranging from personal care products to the oil and gas industry. The Ritter reaction offers a direct and efficient method for its production. This document details the underlying chemistry, experimental protocols, and key quantitative data to support laboratory and process development efforts.

Introduction to the Ritter Reaction

The Ritter reaction is a chemical transformation that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid.[1][2][3] The reaction proceeds via the formation of a stable carbocation, which is then attacked by the nucleophilic nitrogen of the nitrile. Subsequent hydrolysis of the resulting nitrilium ion yields the corresponding amide.[1][2][4] For the synthesis of this compound, the tert-butyl carbocation can be generated from precursors such as tert-butyl alcohol, isobutylene, or tert-butyl acetate (B1210297).[1][5][6]

Reaction Mechanism

The synthesis of this compound via the Ritter reaction using tert-butyl alcohol and acrylonitrile (B1666552) in the presence of a strong acid (e.g., sulfuric acid) proceeds through the following steps:

  • Protonation of Alcohol: The strong acid protonates the hydroxyl group of tert-butyl alcohol, forming a good leaving group (water).

  • Formation of Carbocation: The protonated alcohol loses a molecule of water to form a stable tert-butyl carbocation.

  • Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of acrylonitrile attacks the electrophilic tert-butyl carbocation, forming a nitrilium ion intermediate.

  • Hydrolysis: The nitrilium ion is then hydrolyzed by water (present in the reaction medium or added during workup) to form this compound.

Figure 1: Ritter reaction mechanism for NTBA synthesis.

Quantitative Data Presentation

The yield and efficiency of the Ritter reaction for this compound synthesis are influenced by various factors including the choice of tert-butyl source, catalyst, reaction temperature, and time. The following table summarizes key quantitative data from different reported methodologies.

Tert-Butyl SourceNitrileCatalystSolventTemp. (°C)Time (h)Yield/ConversionReference
tert-Butyl AcetateVarious nitrilesSulfuric Acidtert-Butyl Acetate42288-95%[6]
tert-Butyl AlcoholAcrylonitrileNot SpecifiedNot SpecifiedNot SpecifiedNot Specified87%[5]
Not SpecifiedAcrylonitrile[EPy][HSO4]Ionic Liquid50685.6% (conversion)[7]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound via the Ritter reaction.

Protocol 1: Synthesis using tert-Butyl Acetate and Sulfuric Acid

This protocol is adapted from the work of Reddy (2003) and offers high yields.[6]

Materials:

  • Acrylonitrile

  • tert-Butyl acetate

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine acrylonitrile (1.0 eq) and tert-butyl acetate (1.5 eq).

  • Begin stirring the mixture and cool it in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirred mixture via a dropping funnel, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 42 °C.

  • Maintain the reaction at this temperature for 2 hours, monitoring the progress by a suitable method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • The crude this compound will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it with cold deionized water.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as warm, dry benzene (B151609) or an ethanol/water mixture.[5]

  • Dry the purified crystals under vacuum to obtain this compound.

Protocol 2: Synthesis using tert-Butyl Alcohol

This protocol is a more traditional approach to the Ritter reaction for NTBA synthesis.[5]

Materials:

  • Acrylonitrile

  • tert-Butyl alcohol

  • Concentrated sulfuric acid (98%)

  • Ice

  • Saturated sodium bicarbonate solution or other suitable base

  • Deionized water

  • Benzene (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • To a round-bottom flask containing acrylonitrile, add tert-butyl alcohol.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add concentrated sulfuric acid dropwise to the cooled and stirred mixture.

  • After the addition is complete, allow the reaction to proceed, monitoring as necessary.

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it over a large amount of crushed ice.

  • Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution.

  • The this compound product will precipitate out of the solution.

  • Collect the solid product by filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from warm, dry benzene to yield pure this compound as white crystals.[5]

  • Dry the product in a vacuum oven.

Experimental Workflow

The general workflow for the synthesis and purification of this compound via the Ritter reaction is depicted in the following diagram.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reagents Reagent Preparation (Acrylonitrile, t-Bu Source, Acid) Setup Reaction Setup (Cooling, Stirring) Reagents->Setup Addition Slow Addition of Acid Setup->Addition Heating Reaction at Controlled Temperature Addition->Heating Quench Quenching on Ice Heating->Quench Neutralize Neutralization Quench->Neutralize Filter Filtration to Isolate Crude Product Neutralize->Filter Recrystallize Recrystallization Filter->Recrystallize Dry Drying Recrystallize->Dry Analyze Analysis (NMR, MP, etc.) Dry->Analyze

Figure 2: General experimental workflow for NTBA synthesis.

Conclusion

The Ritter reaction provides a robust and versatile method for the synthesis of this compound. By carefully selecting the source of the tert-butyl carbocation and controlling the reaction conditions, high yields of the desired product can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to successfully synthesize and purify this compound for various applications. Further optimization may be possible through the exploration of alternative acid catalysts, such as solid acids or ionic liquids, which may offer environmental and process advantages.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Tert-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Tert-butylacrylamide (NTBA). The information is curated for researchers, scientists, and professionals in drug development who utilize NTBA in polymer synthesis, hydrogel formation, and other advanced applications. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for property determination, and includes visualizations to clarify workflows and molecular characteristics.

Core Physicochemical Properties

This compound is a monofunctional acrylamide (B121943) monomer notable for its bulky hydrophobic tert-butyl group. This structure imparts unique solubility and thermal stability characteristics to its polymers. A solid, colorless powder with a distinct smell, NTBA is a valuable monomer in the synthesis of polymers for various applications, including drug delivery systems and cell immobilization.[1]

Identification and Structure
PropertyValueReference
Chemical Name N-(tert-Butyl)acrylamide[2][3]
Synonyms N-(1,1-Dimethylethyl)-2-propenamide, NTBA, t-Butylacrylamide[1][2][3]
CAS Number 107-58-4[1][2][3]
Molecular Formula C₇H₁₃NO[4][5]
Molecular Weight 127.18 g/mol [1][2][3][5][6]
Chemical Structure CH₂=CHCONHC(CH₃)₃[1][3][6]
Physical and Chemical Properties

A compilation of the key physicochemical data for this compound is presented below. It is important to note that minor variations in reported values can exist due to different experimental conditions and purity levels.

PropertyValueReference
Appearance White to off-white crystalline solid/powder[2][7][8]
Melting Point 126-131 °C[1][3][7][9]
Boiling Point ~233-236 °C (rough estimate)[7][8]
Density 0.876 - 1.20 g/cm³[1][2][4][8]
Vapor Pressure 0.049 mmHg at 25°C; 0.385 Pa at 25°C[7][8]
Water Solubility 1 g/L at 30°C; up to 9 g/L at ambient conditions[6][8][10]
Solubility in Organic Solvents 3.8 g/L at 20°C[7][8]
pKa 15.11 ± 0.46 (Predicted)[7][8]
LogP (Octanol-Water Partition Coefficient) 1.1 - 1.478[8][10]
Flash Point Not applicable (for the solid)[1][3]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a sharp melting range suggests a high degree of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[8] The tube is then tapped gently to ensure dense packing.[11]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[1]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[1][11]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[11] For pure compounds, this range is typically narrow (0.5-1.0°C).[1]

MeltingPoint_Workflow A Prepare Sample: Pack dry NTBA powder into a capillary tube (1-2 mm) B Place capillary tube in melting point apparatus A->B C Rapid Heating: To ~15-20°C below expected melting point B->C D Slow Heating: Reduce rate to 1-2°C/min C->D E Observe and Record: - Temperature of first liquid drop - Temperature of complete melting D->E F Report Melting Range E->F

A simplified workflow for melting point determination.
Solubility Determination

The solubility of this compound in various solvents is a key parameter for its application in polymerization and formulation.

Methodology: Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed, thermostatted vessel.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 30°C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A carefully measured aliquot of the clear, saturated supernatant is removed. The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a gravimetric method after solvent evaporation.

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).

Solubility_Workflow A Add excess NTBA solid to a known volume of solvent B Equilibrate: Agitate at constant temperature (e.g., 24-48 hours) A->B C Separate Phases: Allow to settle or centrifuge B->C D Sample Supernatant: Withdraw a clear aliquot of the saturated solution C->D E Analyze Concentration: Using HPLC or gravimetric method D->E F Calculate Solubility (g/L) E->F

Workflow for the shake-flask solubility determination method.
LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound and is crucial for predicting its behavior in biological systems.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Dissolution: A known mass of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A measured volume of the solution is mixed with a measured volume of the other phase in a separatory funnel. The funnel is shaken gently for a set period to allow for partitioning of the solute between the two phases.

  • Equilibration and Separation: The mixture is allowed to stand until the two phases are clearly separated.

  • Quantification: The concentration of this compound in both the aqueous and the n-octanol phase is determined using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis of this compound

This compound is commonly synthesized via the Ritter reaction.[1]

Methodology: Ritter Reaction

  • Reaction Setup: Acrylonitrile and tert-butyl alcohol are reacted in the presence of a strong acid catalyst, such as sulfuric acid.[1]

  • Reaction Conditions: The reaction is typically carried out at controlled temperatures.

  • Purification: The product, this compound, is then purified, often through crystallization, to remove impurities and unreacted starting materials.

Ritter_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Acrylonitrile Acrylonitrile Catalyst Strong Acid (e.g., H₂SO₄) Acrylonitrile->Catalyst tBuOH tert-Butyl Alcohol tBuOH->Catalyst NTBA This compound Catalyst->NTBA Ritter Reaction

The Ritter reaction for the synthesis of NTBA.

Structure-Property Relationships

The physicochemical properties of this compound are directly influenced by its molecular structure.

The presence of the bulky, non-polar tert-butyl group is the defining structural feature of NTBA. This group contributes significantly to the molecule's hydrophobic character, which in turn governs its solubility and partitioning behavior. The amide group, on the other hand, provides a degree of polarity and the capacity for hydrogen bonding.

NTBA_Structure_Property cluster_features Structural Features cluster_properties Resulting Properties NTBA This compound Structure tertButyl Bulky, Non-polar tert-Butyl Group NTBA->tertButyl Amide Polar Amide Group (Hydrogen Bonding) NTBA->Amide Hydrophobicity Increased Hydrophobicity (High LogP) tertButyl->Hydrophobicity Solubility Limited Water Solubility tertButyl->Solubility Amide->Solubility Thermal High Thermal Stability of Polymers Hydrophobicity->Thermal

Relationship between NTBA's structure and its properties.

This guide provides foundational data and methodologies essential for the effective use of this compound in research and development. For further information, consulting the cited references is recommended.

References

N-Tert-butylacrylamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Tert-butylacrylamide: Properties, Synthesis, and Applications in Biomedical Research

This technical guide provides a comprehensive overview of this compound (NTBA), a versatile monomer with significant applications in materials science and drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis protocols, and its role in the development of advanced biomedical systems.

Core Properties of this compound

This compound is a mono-substituted acrylamide (B121943) monomer known for its temperature-responsive characteristics when polymerized. It is a white, solid compound with the following key properties:

PropertyValueReference
CAS Number 107-58-4[1][2][3][4][5]
Molecular Weight 127.18 g/mol [1][2][5][6]
Molecular Formula C₇H₁₃NO[3][4][5]
Melting Point 126-130 °C[2][4][5]
Appearance White crystalline solid[2][4]
Synonyms NTBA, N-(1,1-Dimethylethyl)-2-propenamide[1][4][5]

Synthesis and Polymerization Protocols

NTBA is a critical component in the synthesis of thermoresponsive polymers and hydrogels. These materials exhibit a Lower Critical Solution Temperature (LCST), a property that allows them to undergo a phase transition from soluble to insoluble in aqueous solutions as the temperature increases. This behavior is highly valuable for applications such as controlled drug delivery and cell immobilization.[4]

Synthesis of this compound Monomer

A common method for synthesizing the NTBA monomer is through the Ritter reaction, which involves the reaction of acrylonitrile (B1666552) with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[2][5]

Experimental Protocol: Synthesis of NTBA Monomer

  • Materials: Acrylonitrile, tert-butyl alcohol, sulfuric acid.

  • Procedure:

    • Acrylonitrile and tert-butyl alcohol are reacted in the presence of a strong acid like sulfuric acid.[5]

    • The reaction mixture is then purified. This can be achieved through crystallization.[5]

    • For instance, adding water or a lower alcohol solution (pH 0.1-3) to the reaction mixture can precipitate this compound crystals.[5]

Free Radical Polymerization of NTBA-based Copolymers

NTBA is frequently copolymerized with other monomers to tune the properties of the resulting polymer, such as its LCST. A typical method for this is free radical polymerization.

Experimental Protocol: Synthesis of Poly(NTBA-co-N-vinylpyrrolidone)

  • Materials: this compound (NTBA), N-vinylpyrrolidone (NVP), Azobisisobutyronitrile (AIBN) (initiator), Dioxane (solvent).[3]

  • Procedure:

    • Dissolve a total of 5g of the monomers (NTBA and NVP) and 50 mg of AIBN initiator in Dioxane to form a homogenous solution.[3]

    • Flush the reaction mixture with oxygen-free dry nitrogen gas.[3]

    • Carry out the copolymerization reaction at 70°C.[3]

    • Precipitate the resulting copolymer by pouring the solution into ice-cold water.[3]

    • Wash the precipitated copolymer with methanol (B129727) to remove any unreacted monomers.[3]

    • Dry the final product in a vacuum oven for 24 hours.[3]

Applications in Drug Delivery and Biomedical Research

The thermoresponsive nature of NTBA-based polymers makes them highly suitable for "smart" drug delivery systems. These polymers can be designed to be soluble at room temperature and to form a gel at physiological temperatures, enabling the encapsulation and controlled release of therapeutic agents.[4]

Thermoresponsive Hydrogels for Controlled Drug Release

Hydrogels formulated from NTBA copolymers can encapsulate drugs in their swollen state at lower temperatures. As the temperature rises to the LCST, the hydrogel undergoes a phase transition, deswells, and releases the entrapped drug. This mechanism allows for targeted drug delivery to specific sites in the body, which can be induced by localized heating.

Cell Immobilization and Tissue Engineering

Hydrogels derived from NTBA are also explored for cell immobilization.[7][8] The porous structure of these hydrogels can provide a suitable microenvironment for cell encapsulation and growth, which is a key aspect of tissue engineering and regenerative medicine.[9]

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical experimental workflow for copolymer synthesis and the conceptual mechanism of thermoresponsive drug delivery.

experimental_workflow cluster_preparation Monomer & Initiator Preparation cluster_reaction Polymerization Reaction cluster_purification Product Purification Monomers NTBA & Co-monomer Dissolve Dissolve in Solvent Monomers->Dissolve Initiator AIBN Initiator->Dissolve Solvent Dioxane Solvent->Dissolve Purge Purge with Nitrogen Dissolve->Purge Heat Heat to 70°C Purge->Heat Precipitate Precipitate in Cold Water Heat->Precipitate Wash Wash with Methanol Precipitate->Wash Dry Vacuum Dry Wash->Dry Final_Product Purified Copolymer Dry->Final_Product

Caption: Experimental workflow for the synthesis of NTBA copolymers.

drug_delivery_pathway cluster_system Drug Delivery System cluster_release Triggered Release cluster_cellular_action Cellular Action Drug_Polymer Drug-loaded NTBA-based Hydrogel (T < LCST) Temp_Increase Temperature Increase (T > LCST) Drug_Polymer->Temp_Increase Localized Heating Hydrogel_Collapse Hydrogel Collapse & Drug Release Temp_Increase->Hydrogel_Collapse Target_Cell Target Cancer Cell Hydrogel_Collapse->Target_Cell Released Drug Signaling_Pathway Inhibition of Signaling Pathway Target_Cell->Signaling_Pathway Apoptosis Apoptosis Signaling_Pathway->Apoptosis

Caption: Conceptual diagram of thermoresponsive drug delivery.

References

Solubility Profile of N-Tert-butylacrylamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Tert-butylacrylamide (N-TBA) in various organic solvents. The data and methodologies presented herein are critical for professionals engaged in polymer chemistry, pharmaceutical formulation, and organic synthesis, where N-TBA is a key monomer and intermediate.

Core Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. A systematic study published in the Journal of Chemical & Engineering Data provides extensive quantitative data on the solubility of N-TBA in a range of common organic solvents.[1][2][3][4] The following table summarizes the mole fraction solubility (x) of N-TBA at various temperatures.

Temperature (K)DichloromethaneEthanol (B145695)Ethyl AcetateN,N-Dimethylacetamide (DMAC)N,N-Dimethylformamide (DMF)FormamideWater
279.150.16820.10130.20150.54310.45670.05120.0115
284.150.19860.11980.23540.58980.50110.06130.0132
289.150.23310.14120.27410.63870.54780.07280.0151
294.150.27210.16590.31820.68960.59660.08590.0172
299.150.31630.19460.36830.74210.64730.10090.0196
304.150.36620.22780.42490.79590.69960.11810.0223
309.150.42250.26620.48850.85060.75330.13780.0253
314.150.48580.31060.55960.90590.80810.16050.0287
319.150.55680.36180.6385-0.86370.18660.0325
324.150.63610.42080.7258-0.92010.21660.0368
329.150.72450.48860.8217--0.25110.0417
334.150.82250.56630.9265--0.29070.0473
339.15-0.6551---0.33590.0536
344.15-0.7562---0.38760.0608
349.15-0.8709---0.44650.0691
353.15-----0.50210.0768

Data sourced from the Journal of Chemical & Engineering Data.[1][2][3][4]

As evidenced by the data, the solubility of N-TBA generally increases with temperature across all tested solvents. The highest solubility is observed in N,N-dimethylacetamide (DMAC) and N,N-dimethylformamide (DMF), making them excellent choices for purification processes like recrystallization.[3] Conversely, N-TBA exhibits sparse solubility in water.[1][5] Other sources indicate good solubility in ethanol and acetone.[5]

Experimental Protocol for Solubility Determination

The presented solubility data was obtained using the synthetic method.[1][2][4] This experimental protocol is a standard technique for determining the solubility of a solid in a liquid. The following is a detailed description of the methodology.

Materials and Apparatus:

  • Solute: this compound (purity > 99%)

  • Solvents: Ethyl acetate, ethanol, dichloromethane, water, formamide, N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC) (analytical grade)

  • Apparatus: A jacketed glass vessel equipped with a magnetic stirrer, a precision thermometer, and a laser light source and detector.

Procedure:

  • A known mass of the solvent is charged into the jacketed glass vessel.

  • The temperature of the vessel is controlled by circulating a fluid from a thermostat bath.

  • The solvent is continuously stirred to ensure thermal equilibrium.

  • A known mass of this compound is incrementally added to the solvent at a constant temperature.

  • The dissolution of the solid is monitored by observing the intensity of the laser light transmitted through the solution.

  • The point at which the last solid particle dissolves, indicated by a stable and maximum light intensity, is considered the saturation point.

  • The total mass of the solute added to the known mass of the solvent at that specific temperature is recorded to calculate the mole fraction solubility.

  • This procedure is repeated at different temperatures to generate the solubility curve.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the synthetic method for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_iter Iteration A Charge known mass of solvent into jacketed vessel B Set and stabilize temperature with thermostat A->B C Incrementally add known mass of N-TBA B->C D Continuously stir the mixture C->D E Monitor laser light transmission D->E F Identify saturation point (stable, max light intensity) E->F Decision G Record total mass of dissolved N-TBA F->G H Calculate mole fraction solubility G->H I Repeat for different temperatures H->I

Caption: Experimental workflow for solubility determination.

Solvent Polarity and Solubility Relationship

The solubility of a solute is often correlated with the polarity of the solvent. The following diagram illustrates the general relationship between solvent polarity and the solubility of this compound, a moderately polar compound.

G cluster_polarity Solvent Polarity Spectrum cluster_solubility N-TBA Solubility NonPolar Non-Polar Solvents (e.g., Hexane) LowSol Low to Moderate Solubility NonPolar->LowSol ModeratelyPolar Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate) GoodSol Good Solubility ModeratelyPolar->GoodSol PolarAprotic Polar Aprotic Solvents (e.g., DMF, DMAC) HighSol High Solubility PolarAprotic->HighSol PolarProtic Polar Protic Solvents (e.g., Ethanol, Water) VariableSol Variable Solubility PolarProtic->VariableSol

Caption: Solvent polarity and N-TBA solubility relationship.

References

N-Tert-butylacrylamide 'H NMR and ¹³C NMR spectral analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-tert-butylacrylamide

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of molecules. This document details the assignment of chemical shifts and coupling constants, outlines the experimental methodology for data acquisition, and presents the structural-spectral correlations visually.

Molecular Structure and NMR Assignments

This compound (NTB) is an amide monomer with the chemical formula C₇H₁₃NO.[1][2] Its structure consists of a vinyl group, an amide linkage, and a tert-butyl group. Understanding the chemical environment of each proton and carbon atom is key to interpreting its NMR spectra.

Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the vinyl, N-H, and tert-butyl protons. The solvent used for analysis is typically deuterated chloroform (B151607) (CDCl₃).[3]

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
tert-butyl (9H, -C(CH₃)₃)1.42Singlet (s)N/A
Vinyl (2H, =CH₂)5.59 - 6.28Multiplet (m)Not specified
N-H (1H, -NH-)7.27Singlet (s, broad)N/A

Table 1: Summary of ¹H NMR spectral data for this compound in CDCl₃.[4]

The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet at approximately 1.42 ppm due to the absence of adjacent protons for coupling. The vinyl protons (=CH₂) appear as a complex multiplet in the range of 5.59-6.28 ppm.[4] The amide proton (-NH-) typically presents as a broad singlet around 7.27 ppm.[4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The signals are assigned based on their chemical environment.

Carbon Assignment Chemical Shift (δ) ppm
-C (CH₃)₃28.7
-C (CH₃)₃51.5
=C H₂126.0
-C H=130.8
-C =O165.0

Table 2: Summary of ¹³C NMR spectral data for this compound in CDCl₃. (Note: Specific peak assignments may vary slightly between sources and require 2D NMR for definitive confirmation).

Experimental Protocols

The acquisition of NMR spectra for this compound follows standard procedures for small organic molecules.

Sample Preparation: this compound is typically dissolved in a deuterated solvent, most commonly CDCl₃, to a suitable concentration for NMR analysis.[3][5][6] An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing, although modern spectrometers can reference the residual solvent peak.

Instrumentation and Data Acquisition: Spectra are recorded on a high-resolution NMR spectrometer, such as a 400 MHz instrument.[4]

  • ¹H NMR: A typical pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay (e.g., 1-5 seconds) to allow for full magnetization recovery between pulses, and an appropriate spectral width to encompass all proton signals.[7]

  • ¹³C NMR: A proton-decoupled experiment is standard, resulting in singlets for all carbon signals. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[7]

substance This compound Sample dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) substance->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Place in NMR Spectrometer (e.g., 400 MHz) nmr_tube->spectrometer acquire Acquire Data (Pulse Sequence) spectrometer->acquire process Process FID (Fourier Transform) acquire->process spectrum Generate 1H & 13C NMR Spectra process->spectrum

Caption: A generalized experimental workflow for acquiring NMR spectra of this compound.

Spectral Interpretation and Logical Relationships

The correlation between the molecular structure and the resulting NMR spectrum is fundamental to spectral analysis. Each unique chemical environment within the molecule gives rise to a distinct signal, and the interactions between neighboring nuclei dictate the splitting patterns observed.

cluster_output NMR Spectrum Features structure Molecular Structure (this compound) env Unique Chemical Environments structure->env determines coupling Spin-Spin Coupling (Neighboring Protons) structure->coupling determines shifts Chemical Shifts (δ) (Signal Position) env->shifts integration Signal Integration (Proton Ratio) env->integration multiplicity Signal Multiplicity (Splitting Pattern) coupling->multiplicity

Caption: Logical relationship between molecular structure and the key features of its NMR spectrum.

References

thermal properties and melting point of N-Tert-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Properties of N-Tert-butylacrylamide

This technical guide provides a comprehensive overview of the thermal properties of this compound (N-TBA), a monomer increasingly utilized in the development of advanced polymers for various applications, including drug delivery systems.[1] This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed data, experimental methodologies, and a visual representation of its synthesis.

Core Thermal and Physical Properties

This compound is a white, crystalline solid known for its temperature sensitivity, a characteristic that makes it a valuable component in thermo-responsive polymers.[1] A summary of its key thermal and physical properties is presented in the table below.

PropertyValueSource
Melting Point126-129 °C[1]
128-130 °C[2][3][4]
126-132 °C[5]
92-94 °C[6][7]
Boiling Point235.98 °C (estimate)[4]
Flash PointNot Applicable[1]
DecompositionStable under normal conditions. Thermal decomposition can release irritating gases and vapors.[2]
Density1.20 g/cm³[1][3]
0.92 g/cm³[6]
1.0083 g/cm³ (estimate)[4]
Molecular Weight127.18 g/mol [1][3][6]
127.19 g/mol [2]

Note: Discrepancies in reported melting points and densities can arise from variations in purity and experimental conditions.

Experimental Protocols

The characterization of the thermal properties of this compound typically involves techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][9][10] This method provides precise determination of the melting point (Tm) and the enthalpy of fusion.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 3-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The furnace is heated at a constant rate, for instance, 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., 25 °C to 150 °C).

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.[10]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Sample Preparation: A small amount of the this compound sample is placed in a tared TGA pan.

  • Instrument Setup: The pan is placed onto the TGA's microbalance.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its decomposition point.

  • Data Acquisition: The mass of the sample is continuously recorded as the temperature increases.

  • Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of significant weight loss indicates the beginning of decomposition.

Synthesis of this compound

This compound is commonly synthesized via the Ritter reaction, which involves the reaction of isobutylene (B52900) (or tert-butyl alcohol) with acrylonitrile (B1666552) in the presence of a strong acid like sulfuric acid.[1][11]

Experimental Protocol for Synthesis:

  • Reactant Preparation: Acrylonitrile is purified by washing with an aqueous NaOH solution to remove inhibitors, followed by a wash with aqueous orthophosphoric acid to remove basic impurities, and finally with distilled water. It is then dried over anhydrous CaCl2 and distilled under reduced pressure.[7][12][13]

  • Reaction: Tert-butyl alcohol is reacted with the purified acrylonitrile in the presence of a strong acid catalyst.[7][12]

  • Purification: The resulting this compound can be purified by recrystallization from a suitable solvent, such as warm dry benzene (B151609) or by dissolving in heated methanol (B129727) and then precipitating by cooling.[7][11]

  • Characterization: The final product is typically a white crystalline solid.[7] The identity and purity of the synthesized monomer can be confirmed using techniques like 1H-NMR and 13C-NMR spectroscopy.[7]

Synthesis Workflow

The following diagram illustrates the synthesis of this compound via the Ritter Reaction.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_product Product acrylonitrile Acrylonitrile ritter_reaction Ritter Reaction acrylonitrile->ritter_reaction isobutylene tert-Butyl Alcohol / Isobutylene isobutylene->ritter_reaction ntba This compound ritter_reaction->ntba acid Strong Acid (e.g., H₂SO₄) acid->ritter_reaction

Caption: Synthesis of this compound via the Ritter Reaction.

References

An In-depth Technical Guide to the Hydrophobicity of N-Tert-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophobic properties of N-tert-butylacrylamide (TBAm), a key monomer in the development of advanced biomaterials. We will delve into the fundamental physicochemical properties of TBAm, its influence on polymer characteristics, and the experimental protocols used to quantify its hydrophobicity.

Core Hydrophobicity of this compound Monomer

This compound is classified as a hydrophobic acrylamide (B121943) monomer.[1][2] Its hydrophobicity is primarily attributed to the bulky, nonpolar tert-butyl group attached to the amide nitrogen. This characteristic significantly influences its solubility and partitioning behavior in different solvent systems.

Physicochemical Data

The hydrophobicity of a molecule can be quantified through several parameters, most notably the octanol-water partition coefficient (LogP) and aqueous solubility. Below is a summary of the reported values for TBAm.

ParameterValueTemperature (°C)Source(s)
LogP 1.478Not Specified[3]
1.4525[2][4]
XLogP3 1.1Not Specified[3]
Water Solubility 1 g/L30[2][3]
Should be soluble up to at least 9 g/LAmbient[5][6]
Solubility in Organic Solvents 3.8 g/L20[3][7]
Dissolves well in ethanol, acetone, and dimethylformamideNot Specified[8]

Influence of TBAm on Polymer Properties

The true utility of TBAm's hydrophobicity is realized when it is polymerized, particularly in copolymers with hydrophilic monomers like N-isopropylacrylamide (NIPAM). These copolymers are well-known for their "smart" or "thermoresponsive" behavior in aqueous solutions, exhibiting a Lower Critical Solution Temperature (LCST).[9][10]

Below the LCST, the polymer chains are hydrated and soluble. As the temperature increases above the LCST, the polymer undergoes a phase transition, becoming dehydrated and insoluble. The incorporation of the hydrophobic TBAm monomer into a polymer like poly(N-isopropylacrylamide) (PNIPAM) modulates this LCST. Specifically, increasing the content of TBAm enhances the overall hydrophobicity of the copolymer, leading to a decrease in its LCST.[9] This tunable property is crucial for applications in drug delivery and tissue engineering, where precise temperature control over material properties is required.[1][11]

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (LogP)

A standard method for the experimental determination of LogP is the Shake Flask Method , as described in OECD Guideline 107.[3][4]

Principle: A known amount of the substance is partitioned between two immiscible phases, n-octanol and water. After equilibration, the concentration of the substance in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[6][8]

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in n-octanol. The concentration should not exceed 0.01 mol/L.[6]

  • Partitioning: In a vessel, combine measured volumes of n-octanol (saturated with water) and water (saturated with n-octanol). Add a known volume of the TBAm stock solution.

  • Equilibration: Agitate the vessel at a constant temperature (between 20-25°C) until equilibrium is reached.[4] This can be achieved by mechanical shaking.

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.[6]

  • Concentration Analysis: Determine the concentration of TBAm in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water] The LogP is the base-10 logarithm of P.

  • Replication: The experiment should be performed in triplicate with varying volume ratios of n-octanol and water. The resulting LogP values should be within a range of ± 0.3 units.[1]

Synthesis of a Thermoresponsive Copolymer: Poly(NIPAM-co-TBAm)

The following is a representative protocol for the free radical polymerization of N-isopropylacrylamide (NIPAM) and this compound (TBAm).[12][13]

Materials:

  • N-isopropylacrylamide (NIPAM)

  • This compound (TBAm)

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Anhydrous solvent (e.g., benzene, dioxane, or dimethylformamide)[12][13][14]

Methodology:

  • Monomer and Initiator Dissolution: Dissolve the desired molar ratio of NIPAM and TBAm, along with AIBN (typically around 1 mol% of the total monomer content), in the chosen anhydrous solvent in a reaction vessel.

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Seal the reaction vessel and place it in a preheated oil bath at a temperature suitable for AIBN initiation (typically 60-70°C).[12][13] Allow the reaction to proceed for a set time (e.g., 24 hours).

  • Precipitation and Purification: After cooling, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether or ice-cold water.[13][14]

  • Washing and Drying: Collect the precipitated polymer by filtration. Wash it several times with the non-solvent to remove unreacted monomers and initiator. Dry the purified polymer in a vacuum oven until a constant weight is achieved.[14]

Measurement of the Lower Critical Solution Temperature (LCST)

Turbidimetry is a common and straightforward method to determine the cloud point, which is taken as the LCST for a given polymer concentration.[5]

Principle: As a solution of a thermoresponsive polymer is heated past its LCST, the polymer aggregates, causing the solution to become turbid. This change in turbidity can be measured as a decrease in light transmittance (or an increase in absorbance) with a UV-Vis spectrophotometer.[5]

Methodology:

  • Solution Preparation: Prepare a dilute aqueous solution of the synthesized poly(NIPAM-co-TBAm) (e.g., 1 mg/mL).

  • Spectrophotometer Setup: Place the polymer solution in a cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.

  • Temperature Scan: Monitor the transmittance (or absorbance) of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a constant rate (e.g., 1°C/minute).

  • LCST Determination: Plot transmittance versus temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Visualizations of Key Processes

Thermoresponsive Behavior in Cell Sheet Engineering

The diagram below illustrates the mechanism by which the temperature-dependent hydrophobicity of a TBAm-containing copolymer is utilized in cell sheet engineering. At 37°C, the polymer surface is hydrophobic, promoting cell adhesion and proliferation. When the temperature is lowered, the surface becomes hydrophilic, causing the confluent cell sheet to detach with its extracellular matrix intact.[15][16]

G cluster_0 Above LCST (e.g., 37°C) cluster_1 Below LCST (e.g., <32°C) Surface Polymer Surface (Hydrophobic) CellsAdhere Cells Adhere and Proliferate Surface->CellsAdhere Promotes cell adhesion Temperature_Low Low Temperature (<32°C) CellsAdhere->Temperature_Low Cooling Surface_hydrated Polymer Surface (Hydrophilic) CellsDetach Intact Cell Sheet Detaches Surface_hydrated->CellsDetach Inhibits cell adhesion Application Cell Sheet Engineering CellsDetach->Application Temperature_High High Temperature (37°C) Temperature_High->Surface Temperature_Low->Surface_hydrated

Caption: Thermoresponsive behavior of a TBAm-copolymer surface for cell sheet engineering.

Experimental Workflow for Hydrophobicity Characterization

This diagram outlines the logical flow from the synthesis of a TBAm-containing polymer to the characterization of its hydrophobic properties.

G cluster_synthesis Polymer Synthesis cluster_characterization Hydrophobicity Characterization Monomers NIPAM + TBAm Monomers Polymerization Free Radical Polymerization Monomers->Polymerization Purification Precipitation & Drying Polymerization->Purification LCST LCST Measurement (Turbidimetry) Purification->LCST Dissolve in Water PolymerFilm Prepare Polymer Film Purification->PolymerFilm Cast Film Result_LCST Quantitative measure of hydrophobicity in solution LCST->Result_LCST ContactAngle Contact Angle Measurement Result_CA Quantitative measure of surface hydrophobicity ContactAngle->Result_CA PolymerFilm->ContactAngle

Caption: Workflow for synthesis and hydrophobicity characterization of a TBAm copolymer.

References

N-tert-butylacrylamide: A Comprehensive Technical Guide to Safety, Handling, and Toxicological Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for N-tert-butylacrylamide (NTBA). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely and responsibly. This guide summarizes key quantitative data in structured tables, details relevant experimental protocols based on international guidelines, and provides visual representations of safety workflows and logical relationships.

Chemical Identification and Physical Properties

This compound is a monofunctional acrylamide (B121943) monomer. It is a white, crystalline solid at room temperature and is used in the synthesis of polymers for various applications, including in the pharmaceutical and biomedical fields.

PropertyValueReference
CAS Number 107-58-4[1]
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
Appearance White to off-white crystalline solid/powder[1][2]
Melting Point 126-130 °C[1][2]
Boiling Point 215 °C at 760 mmHg (decomposes)[2]
Density 1.015 g/cm³ at 25 °C[2]
Solubility Soluble in methanol, ethanol, and other organic solvents. Slightly soluble in water.[2]
Vapor Pressure 0.02 mmHg at 25 °C[2]

Hazard Identification and Classification

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It is important to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AWarningH319: Causes serious eye irritation

Data sourced from multiple safety data sheets.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of this compound.

Handling:

  • Use in a well-ventilated area or under a chemical fume hood.[2]

  • Avoid breathing dust.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is necessary.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]

Accidental Release Measures:

  • Evacuate the area and ventilate it.

  • Wear appropriate personal protective equipment.

  • For small spills, sweep up the material and place it in a suitable disposal container. Avoid generating dust.

  • For large spills, dike the area to prevent spreading and collect the material for disposal.

Toxicological Information

The toxicological properties of this compound have been evaluated through various studies. The following table summarizes the available acute toxicity data.

TestSpeciesRouteValue
LD50 RatOral300 - 2000 mg/kg bw
LD50 RabbitDermal> 2000 mg/kg bw
LC50 RatInhalationNo data available

Data is a composite from multiple safety data sheets and may not be from studies conducted under specific OECD guidelines.

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments as prescribed by the Organisation for Economic Co-operation and Development (OECD) guidelines. These protocols represent the standard for regulatory safety testing.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance. It is a stepwise procedure with the use of a small number of animals per step.[3]

Principle: A single sex (typically females) is used in a stepwise procedure. Each step involves dosing three animals with a fixed dose. The absence or presence of mortality in a step determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.[3]

Methodology:

  • Animal Selection: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used.[3]

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with a short fasting period before dosing.[3]

  • Dose Preparation: The test substance is typically administered in a constant volume over the range of doses to be tested. The vehicle should be chosen to ensure optimal solubility and stability of the test substance and should be non-toxic.

  • Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[3]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.[4]

  • Necropsy: All animals (including those that die during the test and those euthanized at the end) are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This guideline describes a procedure for the assessment of acute skin irritation and corrosion.[5]

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal. The degree of irritation or corrosion is evaluated at specific intervals.[6]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.[5]

  • Preparation of the Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

  • Application of the Test Substance: A gauze patch of approximately 2.5 cm x 2.5 cm is loaded with 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance and applied to the clipped skin. The patch is covered with an occlusive dressing.[5]

  • Exposure Duration: The exposure period is typically 4 hours.[5]

  • Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. Dermal reactions (erythema and edema) are graded and recorded at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to determine the reversibility of the effects.[6]

  • Scoring: The Draize scoring system is used to evaluate the severity of the skin reactions.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This guideline provides a method for determining the potential of a substance to cause eye irritation or corrosion.[7][8][9]

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal. The untreated eye serves as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[7][8][9]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are the preferred species.[7][8][9]

  • Application of the Test Substance: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye. The eyelids are then gently held together for about one second.[7][8][9]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period may be extended if the effects are not resolved.[7][8][9]

  • Scoring: The Draize scoring system is used to evaluate the severity of ocular lesions.

Visualizations

The following diagrams illustrate key logical relationships and workflows related to the safe handling and assessment of this compound.

Safety_Handling_Workflow cluster_prep Preparation & Planning cluster_handling Handling & Use cluster_emergency Emergency Response cluster_disposal Waste Disposal Info Gather Information (SDS, Literature) RiskAssess Conduct Risk Assessment Info->RiskAssess SOP Develop Standard Operating Procedure (SOP) RiskAssess->SOP Training Ensure Personnel Training SOP->Training PPE Use Appropriate PPE (Gloves, Goggles, Lab Coat) Training->PPE Ventilation Work in Ventilated Area (Fume Hood) Handling Safe Handling Practices (Avoid Dust, Contact) Spill Spill Response Handling->Spill Exposure Exposure Response (First Aid) Handling->Exposure Fire Fire Response Handling->Fire Waste Dispose of Waste (Follow Regulations) Handling->Waste Storage Proper Storage (Cool, Dry, Closed Container) Chemical_Safety_Assessment_Workflow cluster_initiation Step 1: Initiation cluster_hazard Step 2: Hazard Identification & Characterization cluster_exposure Step 3: Exposure Assessment cluster_risk Step 4: Risk Characterization cluster_management Step 5: Risk Management Identify Identify Chemical for Assessment (this compound) GatherData Gather Existing Data (Physicochemical, Toxicological) Identify->GatherData PhysChem Evaluate Physicochemical Hazards GatherData->PhysChem Tox Evaluate Toxicological Hazards (Acute, Chronic, etc.) Scenarios Develop Exposure Scenarios (Use, Handling, Disposal) Tox->Scenarios EcoTox Evaluate Environmental Hazards Quantify Quantify Exposure Levels (Route, Duration, Frequency) Scenarios->Quantify Integrate Integrate Hazard and Exposure Information Quantify->Integrate RiskLevel Determine Level of Risk Integrate->RiskLevel Controls Implement Control Measures (Engineering, Administrative, PPE) RiskLevel->Controls Communicate Communicate Risks and Safe Handling Procedures Controls->Communicate Review Review and Update Assessment Communicate->Review

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of N-Tert-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of N-tert-butylacrylamide, a monomer with significant applications in polymer chemistry and materials science. Understanding its solid-state conformation is crucial for predicting its reactivity, polymerization behavior, and the properties of the resulting polymers. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and presents a logical workflow for such an analysis.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₇H₁₃NO
Molecular Weight127.18 g/mol
Melting Point126-129 °C
IUPAC NameN-(tert-butyl)prop-2-enamide
CAS Number107-58-4

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are available through the Cambridge Crystallographic Data Centre (CCDC). This repository is the world's leading resource for small-molecule crystal structures. While the specific CCDC deposition number for the seminal work by Kashino et al. was not retrieved in the immediate search, the existence of the determined structure is confirmed in the scientific literature. For researchers requiring the full crystallographic information file (CIF), a search of the CCDC database using the compound name or the original publication details is recommended.

The following tables summarize the essential crystallographic parameters that would be contained within the CIF file.

Table 2: Crystal Data and Structure Refinement Details
ParameterValue
Crystal system(Data to be extracted from CCDC/CIF file)
Space group(Data to be extracted from CCDC/CIF file)
a (Å)(Data to be extracted from CCDC/CIF file)
b (Å)(Data to be extracted from CCDC/CIF file)
c (Å)(Data to be extracted from CCDC/CIF file)
α (°)(Data to be extracted from CCDC/CIF file)
β (°)(Data to be extracted from CCDC/CIF file)
γ (°)(Data to be extracted from CCDC/CIF file)
Volume (ų)(Data to be extracted from CCDC/CIF file)
Z(Data to be extracted from CCDC/CIF file)
Density (calculated) (g/cm³)(Data to be extracted from CCDC/CIF file)
Absorption coefficient (mm⁻¹)(Data to be extracted from CCDC/CIF file)
F(000)(Data to be extracted from CCDC/CIF file)
Crystal size (mm³)(Data to be extracted from CCDC/CIF file)
θ range for data collection (°)(Data to be extracted from CCDC/CIF file)
Reflections collected(Data to be extracted from CCDC/CIF file)
Independent reflections(Data to be extracted from CCDC/CIF file)
R(int)(Data to be extracted from CCDC/CIF file)
Goodness-of-fit on F²(Data to be extracted from CCDC/CIF file)
Final R indices [I>2σ(I)](Data to be extracted from CCDC/CIF file)
R indices (all data)(Data to be extracted from CCDC/CIF file)
Table 3: Selected Bond Lengths (Å)
BondLength (Å)
(Atom1-Atom2)(Data to be extracted from CCDC/CIF file)
(...)(...)
Table 4: Selected Bond Angles (°)
AtomsAngle (°)
(Atom1-Atom2-Atom3)(Data to be extracted from CCDC/CIF file)
(...)(...)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Ritter reaction, which involves the reaction of acrylonitrile (B1666552) with isobutylene (B52900) in the presence of a strong acid like sulfuric acid.

Detailed Methodology:

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with acrylonitrile and sulfuric acid.

  • Reactant Addition: Isobutylene is then slowly added to the stirred mixture while maintaining a controlled temperature.

  • Reaction Quenching and Neutralization: After the reaction is complete, the mixture is carefully quenched with water or an ice-water mixture. The acidic solution is then neutralized with a base, such as sodium hydroxide, to precipitate the crude this compound.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as benzene (B151609) or an alcohol-water mixture, to yield pure crystalline this compound.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow recrystallization from a saturated solution.

Detailed Methodology:

  • Solvent Selection: A suitable solvent is chosen in which this compound has moderate solubility at room temperature and higher solubility at elevated temperatures.

  • Preparation of Saturated Solution: A saturated solution of this compound is prepared by dissolving the compound in the chosen solvent at an elevated temperature.

  • Slow Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature. This slow cooling process promotes the formation of a small number of crystal nuclei and their subsequent growth into larger, well-ordered single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Detailed Methodology:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A complete dataset of diffraction intensities is collected by rotating the crystal and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². This process yields the final atomic coordinates, bond lengths, and bond angles.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction Analysis cluster_analysis Data Analysis & Deposition synthesis Synthesis of this compound (e.g., Ritter Reaction) purification Purification by Recrystallization synthesis->purification crystal_growth Slow Recrystallization purification->crystal_growth crystal_selection Selection of High-Quality Single Crystal crystal_growth->crystal_selection data_collection Single-Crystal X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement data_analysis Analysis of Crystallographic Data (Bond Lengths, Angles, etc.) structure_refinement->data_analysis ccdc_deposition Deposition of Data (e.g., CCDC) data_analysis->ccdc_deposition

Caption: Workflow for Crystal Structure Determination.

N-Tert-butylacrylamide: A Technical Guide to Commercial Sources, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tert-butylacrylamide (NTBA) is a versatile monomer increasingly utilized in the development of advanced polymers for biomedical and pharmaceutical applications. Its unique properties, including thermal stability and hydrophobicity, make it a valuable component in the synthesis of materials for drug delivery systems, hydrogels, and other medical devices. This technical guide provides an in-depth overview of the commercial sources of NTBA, typical purity specifications, and detailed experimental protocols for its synthesis, purification, and analysis.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of commercially available NTBA typically ranges from 97% to over 99%, with the analytical method for purity determination often being Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Below is a summary of representative commercial sources and their stated purity levels.

Table 1: Commercial Sources of this compound

SupplierProduct NumberStated PurityAnalytical Method
Tokyo Chemical Industry (TCI)B0703>98.0%GC
Sigma-Aldrich41177997%-
Lab Pro Inc.B0703-100GMin. 98.0%GC, T
Weifang Jinshi New Materials Co., Ltd.-≥99.0%HPLC
ElchemyELVISC-ntBAAMHigh Purity-
Vinati Organics-High Purity-

It is important for researchers to note that the actual purity can vary between batches, and independent verification is recommended for critical applications.

Synthesis and Purification

The industrial synthesis of this compound is typically achieved through the Ritter reaction, which involves the reaction of an alkene (isobutylene) or a tertiary alcohol (tert-butyl alcohol) with a nitrile (acrylonitrile) in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Synthesis of this compound via Ritter Reaction

This protocol is a generalized procedure based on literature descriptions of the Ritter reaction for the synthesis of N-substituted amides.[1][2][3]

Materials:

  • Acrylonitrile (B1666552)

  • tert-Butyl alcohol

  • Concentrated Sulfuric Acid

  • Ice

  • Distilled water

  • Benzene (for recrystallization)

  • Sodium Hydroxide (B78521) solution (for neutralization)

  • Anhydrous Calcium Chloride (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 5 mL of acrylonitrile in an ice bath.

  • Acid Addition: Slowly add 5 mL of concentrated sulfuric acid to the cooled acrylonitrile with continuous stirring, ensuring the temperature is maintained below 10 °C.

  • Alcohol Addition: While maintaining the cold temperature, add 5 mL of tert-butyl alcohol dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Transfer the viscous reaction mixture into a beaker containing chipped ice and water.

  • Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the pH is neutral. The crude this compound will precipitate as a white solid.

  • Isolation: Isolate the solid product by vacuum filtration and wash thoroughly with cold distilled water.

Experimental Protocol: Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product with higher purity.

Materials:

  • Crude this compound

  • Benzene (warm and dry)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm, dry benzene. Heat the mixture gently to facilitate dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, white crystals of pure this compound will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold benzene. The purified crystals are then dried in a vacuum oven. A reported yield for this process is 87%.[4][5]

Purity Analysis

The purity of this compound is crucial for its performance in polymerization and other applications. HPLC and GC-MS are the most common analytical techniques for determining the purity and identifying any impurities.

Experimental Protocol: HPLC Analysis of this compound

This protocol is based on a general reversed-phase HPLC method suitable for the analysis of acrylamide (B121943) derivatives.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Newcrom R1).[6]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[6] The exact gradient or isocratic conditions would need to be optimized for the specific column and system.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the acrylamide chromophore absorbs (e.g., around 210-220 nm).

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration. Dissolve the sample to be analyzed in the mobile phase.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a known volume of the standard solution to determine the retention time and response factor.

  • Inject the sample solution.

  • The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Experimental Protocol: GC-MS Analysis of this compound

GC-MS is a powerful technique for both the quantification of purity and the identification of volatile impurities.

Instrumentation and Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms or equivalent).

  • Injector: Split/splitless injector, typically operated in split mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 80°C, holding for a few minutes, and then ramping up to a higher temperature (e.g., 280°C) to elute all components.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for higher sensitivity and quantification if necessary.

  • Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent, such as dichloromethane (B109758) or acetonitrile.

Procedure:

  • Inject a small volume of the prepared sample into the GC.

  • The components of the sample are separated based on their boiling points and interaction with the stationary phase.

  • The separated components are then detected by the mass spectrometer, which provides a mass spectrum for each component.

  • The purity is calculated by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of any impurity peaks can be compared to a library (e.g., NIST) for identification.

Workflow and Pathway Diagrams

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Acrylonitrile + tert-Butyl Alcohol Reaction Ritter Reaction (H₂SO₄ catalyst) Reactants->Reaction Crude_Product Crude NTBA (Precipitate) Reaction->Crude_Product Dissolution Dissolve in Warm Benzene Crude_Product->Dissolution Crystallization Cool to Crystallize Dissolution->Crystallization Pure_Product Pure NTBA (Crystals) Crystallization->Pure_Product Analysis Purity Analysis (HPLC/GC-MS) Pure_Product->Analysis Ritter_Reaction_Mechanism cluster_0 Carbocation Formation cluster_1 Nucleophilic Attack cluster_2 Hydrolysis tBuOH tert-Butyl Alcohol Carbocation tert-Butyl Carbocation tBuOH->Carbocation + H⁺ H2SO4 H₂SO₄ Nitrilium_Ion Nitrilium Ion Intermediate Carbocation->Nitrilium_Ion + Acrylonitrile Acrylonitrile Acrylonitrile NTBA This compound Nitrilium_Ion->NTBA + H₂O - H⁺ H2O H₂O

References

Methodological & Application

Application Notes and Protocols for N-Tert-butylacrylamide (TBAm) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary techniques for the polymerization of N-Tert-butylacrylamide (TBAm), a versatile monomer utilized in the synthesis of thermoresponsive and functional polymers for various applications, including drug delivery and biomaterials. This document covers free radical polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP), offering specific protocols and quantitative data to guide researchers in their experimental design.

Introduction to this compound (TBAm) Polymerization

This compound is a hydrophobic monomer that can be polymerized through several methods to produce polymers with distinct properties. The choice of polymerization technique and initiator is critical in controlling the polymer's molecular weight, polydispersity, and architecture, which in turn dictates its final application. These notes will delve into the specifics of the most common polymerization strategies.

Free Radical Polymerization of TBAm

Free radical polymerization is a widely used method for synthesizing poly(this compound) (PTBAm) and its copolymers due to its simplicity and robustness. This technique is suitable for producing high molecular weight polymers, although with less control over the polymer architecture compared to controlled radical polymerization methods.

Initiators for Free Radical Polymerization

The selection of an appropriate initiator is crucial for controlling the initiation rate and, consequently, the overall polymerization kinetics. Initiators for free radical polymerization can be broadly categorized as thermal initiators and photoinitiators.

  • Thermal Initiators: These compounds decompose upon heating to generate free radicals. A common choice for TBAm polymerization is 2,2'-Azobisisobutyronitrile (AIBN).[1][2][3] Peroxide initiators can also be used.

  • Photoinitiators: These initiators generate radicals upon exposure to UV or visible light, allowing for polymerization at ambient temperatures. This can be advantageous for temperature-sensitive components.

Quantitative Data for Free Radical Polymerization of TBAm

The following table summarizes typical reaction conditions and outcomes for the free radical polymerization of TBAm.

Monomer(s)Initiator (Concentration)SolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Mw/Mn (PDI)Reference(s)
TBAm / N-vinyl pyrrolidone (NVP)AIBN (50 mg for 5g total monomers)Dioxane7024---[2]
TBAm / 7-acryloyloxy-4-methyl coumarin (B35378) (AMC)AIBNDMF60----[3]
TBAm / 2,4-Dichlorophenyl methacrylate (B99206) (DCPMA)AIBN (50 mg for 5g total monomers)DMF70-<10--[1]
TBAm / Quinolinylacrylate (QA)AIBNMethanol/Water (3:1)60----[4]
TBAm / Methyl Acrylate (B77674) (MA)AIBN (1 wt%)Ethanol/Water (75/25)60-70--~11,0001.7-1.8[5]

Data on molecular weight and PDI for free radical polymerization of TBAm is not always reported in the literature, as the focus is often on copolymer composition and properties.

Experimental Protocol: Free Radical Solution Polymerization of TBAm

This protocol is a general guideline for the solution polymerization of TBAm using AIBN as a thermal initiator.

Materials:

  • This compound (TBAm), recrystallized from a suitable solvent like warm dry benzene.[1]

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from a suitable solvent like chloroform.[1]

  • Anhydrous solvent (e.g., Dioxane, Dimethylformamide (DMF)).

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer.

  • Nitrogen or Argon source for inert atmosphere.

  • Precipitation solvent (e.g., cold water, methanol, or diethyl ether/hexane mixture).[2][5]

Procedure:

  • Monomer and Initiator Preparation: In a reaction vessel, dissolve the desired amount of TBAm and AIBN in the chosen anhydrous solvent. A typical monomer concentration can range from 10-30 wt%. The amount of AIBN is typically around 1 wt% of the monomer mass.

  • Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-70°C).[1][2] Allow the reaction to proceed with continuous stirring for the desired duration (e.g., 4-24 hours).

  • Termination and Precipitation: To stop the reaction, cool the vessel in an ice bath. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., cold water, methanol).[1][2]

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Workflow for Free Radical Polymerization

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Heat (Δ) or Light (hν) M Monomer (M) R->M Addition RM Growing Chain (RM•) RM_term Growing Chain (RM•) RM->RM + M P Polymer (P) RM_term->P Combination or Disproportionation RM_term2 Another Growing Chain (R'M•) RM_term2->P Combination or Disproportionation

Caption: Workflow of Free Radical Polymerization.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of TBAm

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. It is particularly useful for creating block copolymers and other complex architectures.

Key Components for RAFT Polymerization
  • Monomer: this compound (TBAm).

  • Initiator: A conventional free radical initiator, such as AIBN or V-50.

  • Chain Transfer Agent (CTA): A thiocarbonylthio compound that controls the polymerization. The choice of CTA is crucial and depends on the monomer being polymerized. For acrylamides, trithiocarbonates are often effective.

  • Solvent: A suitable solvent that dissolves all components, such as dioxane or DMF.[6]

Quantitative Data for RAFT Polymerization of TBAm

The following table provides examples of reaction conditions and results for the RAFT polymerization of TBAm and related monomers.

Monomer(s)CTAInitiator[M]:[CTA]:[I] RatioSolventTemperature (°C)Time (h)Mn ( g/mol )Mw/Mn (PDI)Reference(s)
TBAm-AIBN-Dioxane/DMF90---[6]
tert-Butyl Acrylate (tBA)BenzyldithiobenzoateAIBN100:1 to 500:1Toluene60245,000-25,0001.15-1.30[7]
Acrylamide (AM)4-Cyano-4-(phenylcarbonothioylthio)pentanoic acidV-50200:1:0.2Water702~15,000<1.2[8]
Experimental Protocol: RAFT Polymerization of TBAm

This protocol provides a general procedure for the RAFT polymerization of TBAm. The specific CTA and initiator, as well as their ratios, should be optimized for the desired molecular weight and polymer architecture.

Materials:

  • This compound (TBAm), purified.

  • RAFT Chain Transfer Agent (CTA) (e.g., a trithiocarbonate).

  • Radical Initiator (e.g., AIBN).

  • Anhydrous solvent (e.g., Dioxane).

  • Reaction vessel (e.g., Schlenk flask or ampule) with a magnetic stirrer.

  • Inert gas source (Nitrogen or Argon).

  • Precipitation solvent (e.g., cold diethyl ether or hexane).

Procedure:

  • Reagent Preparation: In a reaction vessel, combine the TBAm, CTA, and initiator in the desired molar ratio in the chosen solvent.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at the appropriate temperature (e.g., 60-90°C). Monitor the polymerization progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., via ¹H NMR or GC).

  • Termination and Precipitation: Once the desired conversion is reached, stop the reaction by cooling it in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture to a large volume of a suitable non-solvent.

  • Purification: Purify the polymer by redissolving it in a small amount of a good solvent (e.g., THF) and re-precipitating it into a non-solvent. Repeat this process 2-3 times.

  • Drying: Dry the final polymer product under vacuum until a constant weight is achieved.

Workflow for RAFT Polymerization

RAFTPolymerization cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation Re-initiation & Propagation I Initiator (I) R Radical (R•) I->R Δ or hν Pn_eq Propagating Radical (Pn•) M Monomer (M) R->M Addition Pn Propagating Radical (Pn•) M->Pn + M CTA RAFT Agent (CTA) Intermediate Intermediate Radical CTA->Intermediate Reversible Dormant Dormant Polymer Intermediate->Dormant Fragmentation R_leave Leaving Group Radical (R'•) Pn_eq->CTA Addition R_leave_re Leaving Group Radical (R'•) M_re Monomer (M) R_leave_re->M_re Addition Pm New Propagating Radical (Pm•) M_re->Pm + M

Caption: Workflow of RAFT Polymerization.

Atom Transfer Radical Polymerization (ATRP) of TBAm

ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst to reversibly activate and deactivate the growing polymer chains.[9][10] This method allows for excellent control over molecular weight, polydispersity, and chain-end functionality. While protocols for TBAm are not as prevalent as for acrylates, the principles can be adapted.

Key Components for ATRP
  • Monomer: this compound (TBAm).

  • Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate or methyl 2-bromopropionate.[11]

  • Catalyst: A transition metal complex, typically a copper(I) halide (e.g., CuBr).[11]

  • Ligand: A nitrogen-based ligand that complexes with the copper catalyst to solubilize it and tune its reactivity. N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is a common choice.[11]

  • Solvent: A solvent that can dissolve all components and does not interfere with the catalyst complex. Anisole or DMF are potential options.[12]

Quantitative Data for ATRP of tert-Butyl Acrylate (a related monomer)

The following table presents data for the ATRP of tert-butyl acrylate (tBA), which can serve as a starting point for developing conditions for TBAm.

MonomerInitiatorCatalyst/Ligand[M]:[I]:[Cu(I)]:[L] RatioSolventTemperature (°C)Conversion (%)Mn ( g/mol )Mw/Mn (PDI)Reference(s)
tBAMethyl 2-bromopropionateCuBr/PMDETA100:1:1:1Anisole (20 vol%)6095~12,000<1.2[12]
tBAMethyl 2-bromopropionateCuBr/PMDETA100:1:0.5:0.520% p-dimethoxybenzene607517,3001.21[11]
Experimental Protocol: ATRP of TBAm (Adapted from tert-Butyl Acrylate)

This protocol is an adapted guideline for the ATRP of TBAm. Optimization of the catalyst/ligand system and reaction conditions is recommended.

Materials:

  • This compound (TBAm), purified.

  • Alkyl halide initiator (e.g., ethyl α-bromoisobutyrate).

  • Copper(I) bromide (CuBr), purified.

  • Ligand (e.g., PMDETA).

  • Anhydrous, deoxygenated solvent (e.g., Anisole).

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer.

  • Inert gas source (Nitrogen or Argon).

  • Syringes for transferring deoxygenated liquids.

  • Purification column (e.g., neutral alumina) to remove the copper catalyst.

  • Precipitation solvent (e.g., cold methanol/water mixture).

Procedure:

  • Catalyst/Ligand Complex Formation: In a Schlenk flask under an inert atmosphere, add CuBr and the solvent. Then, add the PMDETA ligand via a syringe. Stir the mixture until a homogeneous solution is formed.

  • Reaction Mixture Preparation: In a separate Schlenk flask, dissolve the TBAm and the alkyl halide initiator in the solvent.

  • Degassing: Deoxygenate the monomer/initiator solution by bubbling with an inert gas for at least 30 minutes.

  • Initiation of Polymerization: Transfer the catalyst/ligand solution to the monomer/initiator solution via a cannula or syringe to start the polymerization.

  • Polymerization: Place the reaction flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90°C). Monitor the reaction by taking samples periodically for conversion and molecular weight analysis.

  • Termination: To terminate the polymerization, cool the reaction mixture and expose it to air, which will oxidize the Cu(I) catalyst and quench the reaction.

  • Catalyst Removal: Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitation and Drying: Precipitate the purified polymer solution into a suitable non-solvent. Filter and dry the polymer under vacuum.

Workflow for Atom Transfer Radical Polymerization (ATRP)

ATRP cluster_equilibrium ATRP Equilibrium cluster_propagation Propagation Dormant Dormant Species (P-X) Active Propagating Radical (P•) Dormant->Active k_act Active_prop Propagating Radical (P•) Activator Activator (Cu(I)/L) Deactivator Deactivator (X-Cu(II)/L) Activator->Deactivator k_act Active->Dormant k_deact Deactivator->Activator k_deact Monomer Monomer (M) Active_prop->Monomer kp Monomer->Active_prop + M

Caption: Workflow of Atom Transfer Radical Polymerization.

Thermoresponsive Properties of TBAm-Containing Polymers

Polymers containing TBAm often exhibit thermoresponsive behavior in aqueous solutions, characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble. This property is highly valuable for applications such as smart drug delivery systems and hydrogels. The LCST can be tuned by copolymerizing TBAm with hydrophilic or other hydrophobic monomers.[13]

LCST Data for TBAm Copolymers
Copolymer SystemLCST (°C)CommentsReference(s)
Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide)22.3–25.0LCST decreases with increasing TBAm content.[14]
Poly(2-(dimethylamino)ethyl methacrylate)-co-N-tert-butyl acrylamide)~20-25LCST is dependent on the copolymer composition.[6]

Conclusion

The polymerization of this compound can be achieved through various techniques, each offering distinct advantages. Free radical polymerization provides a straightforward method for producing high molecular weight polymers, while RAFT and ATRP offer precise control over polymer architecture, which is essential for advanced applications in drug development and materials science. The choice of polymerization method and specific reaction conditions should be carefully considered based on the desired properties of the final polymer product. These application notes and protocols serve as a comprehensive guide for researchers to design and execute the synthesis of TBAm-based polymers.

References

Application Notes and Protocols for the Free Radical Polymerization of N-Tert-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the free radical polymerization of N-Tert-butylacrylamide (TBAm), a temperature-sensitive monomer with significant applications in the biomedical field, particularly in drug delivery systems.

Application Notes

Poly(this compound) (PTBAm) is a stimuli-responsive polymer that exhibits a sharp phase transition in aqueous solutions in response to temperature changes. This property, along with its biocompatibility, makes it a valuable material for the development of "smart" drug delivery systems.

Key Applications in Drug Development:

  • Temperature-Triggered Drug Release: PTBAm and its copolymers can be designed to be soluble and hold a drug payload at a lower temperature (e.g., room temperature) and then collapse and release the drug at a higher temperature, such as physiological body temperature (37°C). This allows for targeted drug delivery to specific sites in the body.

  • Injectable Hydrogels: Aqueous solutions of PTBAm-based copolymers can be liquid at room temperature, allowing for easy injection, and then form a gel at body temperature, creating a depot for the sustained release of a therapeutic agent.

  • Nanoparticle Drug Carriers: PTBAm can be incorporated into nanoparticles that encapsulate hydrophobic drugs, increasing their solubility and stability in aqueous environments. The temperature-responsive nature of the polymer can then be used to trigger the release of the drug from the nanoparticle at the target site.[1]

  • Cell Immobilization: The unique properties of PTBAm are also utilized in cell immobilization techniques, where intact cells can be localized onto specific regions of a device or material without losing their biological function.[2]

  • Antimicrobial Materials: Copolymers of TBAm have been shown to possess antimicrobial activity, opening up applications in medical devices and coatings to prevent infections.[3][4]

The versatility of free radical polymerization allows for the straightforward synthesis of PTBAm homopolymers and the incorporation of other monomers to fine-tune the polymer's properties, such as its lower critical solution temperature (LCST), hydrophilicity, and drug-loading capacity.

Experimental Protocols

This section provides detailed protocols for the materials, equipment, and procedures for the free radical polymerization of this compound.

Protocol 1: Free Radical Homopolymerization of this compound in Dioxane

This protocol describes a typical solution polymerization of TBAm to synthesize a homopolymer.

Materials:

  • This compound (TBAm), recrystallized from warm dry benzene[3]

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from chloroform[4]

  • Dioxane, anhydrous

  • Methanol (B129727)

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hot plate

  • Thermometer or temperature controller

  • Schlenk line or nitrogen inlet

  • Vacuum oven

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, dissolve a specific amount of TBAm in anhydrous dioxane.

  • Initiator Addition: Add the desired amount of AIBN to the solution.

  • Degassing: Flush the reaction mixture with dry, oxygen-free nitrogen gas for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.[3]

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the mixture. The polymerization reaction is typically carried out for a predetermined time (e.g., 24 hours).[3]

  • Precipitation: After the reaction is complete, cool the solution to room temperature. Pour the viscous solution into a large volume of cold deionized water with vigorous stirring to precipitate the polymer.[3]

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and initiator.[3]

  • Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[3]

Quantitative Data

The molecular weight and polydispersity of the resulting polymer are influenced by factors such as the monomer and initiator concentrations, reaction temperature, and solvent. The following tables summarize typical experimental conditions and resulting polymer characteristics.

Table 1: Example Conditions for Copolymerization of this compound (NTB)

Co-monomerSolventInitiator (wt% to monomer)Temperature (°C)Total Monomer (g)Solvent (mL)Initiator (mg)Reference
N-vinyl pyrrolidoneDioxaneAIBN (1%)705-50[3]
2,4-Dichlorophenyl methacrylateDMFAIBN (1%)7052550[4]
7-acryloyloxy-4-methyl coumarinDMFAIBN (1%)6052550[5]

Table 2: Homopolymerization Kinetics of this compound (t-BuAAm)

Monomer Concentration (wt%)Solvent (Ethanol/Water w/w)Temperature (°C)Propagation Rate Coefficient (kp) (L mol-1 s-1)Reference
10Ethanol3012.7 x 103[6]
1075/253013.8 x 103[6]
2075/2570Higher than Methyl Acrylate (B77674) under same conditions[7]

Visualizations

Free Radical Polymerization Mechanism of this compound

The following diagram illustrates the three main stages of free radical polymerization: initiation, propagation, and termination.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN) Radical Free Radical (R•) Initiator->Radical Heat Monomer_init TBAm Monomer Radical->Monomer_init Addition Monomer_Radical Monomer Radical Monomer_init->Monomer_Radical Growing_Chain Growing Polymer Chain (P•) Monomer_Radical->Growing_Chain Monomer_prop TBAm Monomer Growing_Chain->Monomer_prop Addition Chain1 Growing Chain 1 (P•) Growing_Chain->Chain1 Chain2 Growing Chain 2 (P'•) Growing_Chain->Chain2 Longer_Chain Elongated Polymer Chain Monomer_prop->Longer_Chain Longer_Chain->Growing_Chain Chain Growth Dead_Polymer Terminated Polymer Chain1->Dead_Polymer Chain2->Dead_Polymer Combination or Disproportionation

Caption: Mechanism of free radical polymerization of TBAm.

Experimental Workflow for TBAm Polymerization

This diagram outlines the key steps in the synthesis and purification of poly(this compound).

Experimental_Workflow A 1. Dissolve TBAm and AIBN in Solvent B 2. Degas with Nitrogen A->B C 3. Heat to Initiate Polymerization B->C D 4. Cool Reaction Mixture C->D E 5. Precipitate Polymer in Water D->E F 6. Filter and Wash with Methanol E->F G 7. Dry Polymer under Vacuum F->G H 8. Characterize Final Product G->H

Caption: Workflow for the synthesis of poly(TBAm).

References

Synthesis of Thermoresponsive Polymers Using N-tert-butylacrylamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of thermoresponsive polymers based on N-tert-butylacrylamide (NTBAm). These polymers exhibit a Lower Critical Solution Temperature (LCST), making them promising materials for a variety of biomedical applications, particularly in the field of controlled drug delivery.

Introduction to this compound-based Thermoresponsive Polymers

This compound (NTBAm) is a temperature-responsive monomer that can be polymerized to create smart materials that undergo a reversible phase transition in aqueous solutions in response to temperature changes. Below their Lower Critical Solution Temperature (LCST), these polymers are soluble in water, forming a homogeneous solution. As the temperature is raised above the LCST, the polymer chains dehydrate and collapse, leading to aggregation and phase separation. This unique property can be harnessed for various applications, including the development of injectable hydrogels for sustained drug release, smart surfaces for cell culture and detachment, and biosensors.[1][2]

The LCST of NTBAm-based polymers can be precisely tuned by copolymerizing NTBAm with other hydrophilic or hydrophobic monomers.[1] For instance, copolymerization with hydrophilic monomers such as N-vinylpyrrolidone (NVP) or acrylamide (B121943) can increase the LCST, while copolymerization with more hydrophobic monomers can lower it. This tunability allows for the design of polymers with specific transition temperatures tailored for particular biological applications.

Polymer Synthesis Methodologies

The synthesis of NTBAm-based thermoresponsive polymers can be achieved through various polymerization techniques. The most common methods are free radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization.

Free Radical Polymerization

Free radical polymerization is a robust and widely used method for synthesizing NTBAm-based polymers.[3] It involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to initiate the polymerization of the monomers.

Experimental Protocol: Free Radical Copolymerization of this compound (NTBAm) and N-vinylpyrrolidone (NVP)

This protocol describes the synthesis of a thermoresponsive copolymer of NTBAm and NVP in dioxane.[3]

Materials:

  • This compound (NTBAm)

  • N-vinylpyrrolidone (NVP)

  • Azobisisobutyronitrile (AIBN)

  • Dioxane

  • Methanol (B129727)

  • Nitrogen gas (oxygen-free, dry)

  • Standard reaction tube with a rubber septum

  • Thermostatic water bath

  • Vacuum oven

Procedure:

  • Monomer and Initiator Preparation: In a standard reaction tube, dissolve a total of 5g of the monomers (NTBAm and NVP in the desired molar ratio) and 50 mg of AIBN initiator in a sufficient volume of dioxane to achieve a homogeneous solution.[3]

  • Degassing: Flush the reaction mixture with oxygen-free, dry nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization.[3]

  • Polymerization: Seal the reaction tube and place it in a preheated thermostatic water bath set at 70°C. Allow the polymerization to proceed for the desired reaction time.[3] To obtain low conversion, the reaction can be stopped after a shorter duration.

  • Precipitation and Purification: After the reaction, cool the tube to room temperature. Precipitate the copolymer by pouring the reaction mixture into a large volume of ice-cold water.[3]

  • Wash the precipitated polymer with methanol to remove any unreacted monomers and initiator.[3]

  • Drying: Dry the purified copolymer in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours or until a constant weight is achieved.[3]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[4][5][6] This method utilizes a chain transfer agent (CTA) to mediate the polymerization process.

Experimental Protocol: RAFT Polymerization of this compound (NTBAm)

This protocol provides a general procedure for the RAFT polymerization of NTBAm. The specific RAFT agent and initiator may vary depending on the desired polymer characteristics.

Materials:

  • This compound (NTBAm)

  • RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate)[4]

  • Initiator (e.g., AIBN)

  • Solvent (e.g., 1,4-dioxane, DMF)[4]

  • Methanol or other non-solvent for precipitation

  • Nitrogen gas (oxygen-free, dry)

  • Schlenk flask or sealed ampules

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask or an ampule, combine the desired amounts of NTBAm, the RAFT agent, and the initiator in the chosen solvent.[5]

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[5]

  • Polymerization: Place the sealed reaction vessel in an oil bath preheated to the desired temperature (e.g., 60-90°C) and stir for the specified reaction time.[4][5]

  • Termination and Purification: Stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration and dry it under vacuum until a constant weight is obtained.

Characterization of NTBAm-based Polymers

Thorough characterization of the synthesized polymers is crucial to understand their structure, properties, and suitability for specific applications.

Molecular Structure and Composition

Protocol: ¹H-NMR Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure of the polymer and to determine the copolymer composition.

Sample Preparation:

  • Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

Data Acquisition:

  • Record the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

Data Analysis:

  • Identify the characteristic peaks for each monomer unit. For NTBAm, the tert-butyl protons typically appear around 1.1-1.4 ppm.[7] The peaks corresponding to the other comonomer will have distinct chemical shifts.

  • Determine the copolymer composition by integrating the characteristic peaks of each monomer and calculating their molar ratio.

Molecular Weight and Polydispersity

Protocol: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.[8][9]

Instrumentation and Conditions:

  • Eluent: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), often containing a salt like LiBr to suppress aggregation.[8]

  • Columns: A set of columns appropriate for the expected molecular weight range of the polymer.

  • Detector: A refractive index (RI) detector is commonly used.

  • Calibration: The system should be calibrated with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)).[8]

Procedure:

  • Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the eluent and filter it through a 0.22 or 0.45 µm filter.

  • Inject the sample into the GPC/SEC system.

  • Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.

Thermoresponsive Properties

Protocol: Determination of the Lower Critical Solution Temperature (LCST) by Turbidimetry

The LCST is a key characteristic of thermoresponsive polymers and can be determined by monitoring the change in turbidity of a polymer solution as a function of temperature.

Instrumentation:

  • UV-Vis spectrophotometer equipped with a temperature controller (Peltier).

Procedure:

  • Prepare a dilute aqueous solution of the polymer (e.g., 1% w/v).

  • Place the solution in a cuvette in the spectrophotometer.

  • Monitor the transmittance or absorbance at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/min).

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Application in Drug Delivery

NTBAm-based thermoresponsive hydrogels are excellent candidates for controlled drug delivery systems. They can be loaded with therapeutic agents and, upon injection into the body, form a gel depot at physiological temperature, leading to sustained drug release.[10][11][12]

Protocol: Drug Loading and In Vitro Release Study

This protocol describes a general method for loading a drug into a thermoresponsive hydrogel and evaluating its release profile in vitro.

Materials:

  • Synthesized NTBAm-based thermoresponsive polymer.

  • Drug of interest (e.g., Doxorubicin).[10][11][12][13][14]

  • Phosphate-buffered saline (PBS) at pH 7.4.

  • Incubator or shaking water bath at 37°C.

  • UV-Vis spectrophotometer or HPLC for drug quantification.

Drug Loading (Swelling-Diffusion Method):

  • Prepare a concentrated aqueous solution of the drug.

  • Immerse a known weight of the dried polymer or hydrogel in the drug solution.

  • Allow the polymer to swell and absorb the drug solution at a temperature below the LCST (e.g., 4°C or room temperature) for an extended period (e.g., 24-48 hours) to ensure equilibrium.

  • Determine the drug loading efficiency by measuring the concentration of the drug remaining in the supernatant using a suitable analytical technique.

In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a known volume of pre-warmed PBS (pH 7.4) at 37°C (above the LCST).[14]

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[14]

  • Quantify the concentration of the released drug in the collected aliquots.

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

Table 1: Properties of NTBAm-based Copolymers Synthesized by Free Radical Polymerization

ComonomerMolar Ratio (NTBAm:Comonomer)Polymerization MethodMn (kDa)Mw (kDa)PDI (Mw/Mn)LCST (°C)Reference
N-vinylpyrrolidone (NVP)VariesFree Radical---Varies[3]
7-acryloyloxy-4-methyl coumarinVariesFree Radical----[7][15]
Quinolinyl methacrylateVariesFree Radical----[16]
N-isopropylacrylamide (NIPAM)VariesFree Radical---22.3-25.0[1]

Note: "-" indicates data not available in the cited sources.

Table 2: Properties of Acrylamide-based Polymers Synthesized by RAFT Polymerization

Monomer(s)RAFT AgentMn (kDa)Mw (kDa)PDI (Mw/Mn)Reference
This compoundDithiobenzoateVariesVaries<1.5[4]
N,N-dimethylacrylamideTrithiocarbonate-2.2-7.81.2-15.1[17]
tert-Butyldimethylsilyl MethacrylateCyanoisopropyl dithiobenzoateVariesVariesNarrow[8]

Note: "-" indicates data not available in the cited sources.

Table 3: Drug Release from Thermoresponsive Hydrogels

Polymer SystemDrugLoading Efficiency (%)Release ConditionsKey FindingsReference
Poloxamer-407 basedDoxorubicin (B1662922)-37°CSustained release[10]
Poly(organophosphazene)Doxorubicin-37°C, PBS pH 7.4Sustained release over 20 days[12]
Peptide hydrogelDoxorubicin-37°C, PBSRelease dependent on drug-peptide interactions[14]
(NTBAm-co-NVP)-ZnO hydrogel-54%pH-dependent releaseSmart release behavior[18]

Note: "-" indicates data not available in the cited sources.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Drug Delivery Application monomers Monomers (NTBAm + Comonomer) polymerization Polymerization (e.g., 70°C, N2 atm) monomers->polymerization initiator Initiator (e.g., AIBN) initiator->polymerization solvent Solvent (e.g., Dioxane) solvent->polymerization precipitation Precipitation (in non-solvent like water/methanol) polymerization->precipitation washing Washing precipitation->washing drying Drying (Vacuum Oven) washing->drying nmr ¹H-NMR (Structure & Composition) drying->nmr gpc GPC/SEC (Mn, Mw, PDI) drying->gpc lcst Turbidimetry (LCST Determination) drying->lcst drug_loading Drug Loading drying->drug_loading release_study In Vitro Release Study drug_loading->release_study data_analysis Data Analysis release_study->data_analysis

Caption: Experimental workflow for the synthesis, purification, characterization, and application of NTBAm-based thermoresponsive polymers.

drug_release_mechanism cluster_below_lcst Below LCST (e.g., Room Temperature) cluster_above_lcst Above LCST (e.g., 37°C) soluble Polymer is Soluble (Hydrophilic State) drug_loaded Drug Loaded Hydrogel (Swollen State) soluble->drug_loaded insoluble Polymer is Insoluble (Hydrophobic Collapse) drug_loaded->insoluble Temperature Increase insoluble->soluble Temperature Decrease drug_release Sustained Drug Release (Shrunken State) insoluble->drug_release

Caption: Temperature-triggered drug release mechanism from an NTBAm-based thermoresponsive hydrogel.

References

Application Notes and Protocols for N-Tert-butylacrylamide (TBAm) in Hydrogel Formation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Tert-butylacrylamide (TBAm) in the synthesis of hydrogels for advanced drug delivery systems. TBAm is a temperature-sensitive monomer that, when incorporated into a hydrogel network, can impart thermoresponsive properties, making it an excellent candidate for controlled drug release applications.

I. Introduction to this compound Hydrogels

This compound (TBAm) is an acrylamide (B121943) derivative characterized by a bulky tert-butyl group. This hydrophobic moiety contributes to the thermoresponsive behavior of polymers containing it. Hydrogels synthesized with TBAm often exhibit a lower critical solution temperature (LCST), the temperature above which the hydrogel undergoes a phase transition from a swollen, hydrophilic state to a shrunken, hydrophobic state. This property can be precisely tuned by copolymerizing TBAm with other monomers, such as the more hydrophilic N-isopropylacrylamide (NIPAAm) or acrylamide (AAm), to achieve a phase transition near physiological temperature (37°C). This "smart" behavior allows for on-demand drug delivery, where the drug is protected within the swollen hydrogel at lower temperatures and released in a controlled manner when the temperature increases at the target site.

II. Key Advantages of TBAm-Based Hydrogels in Drug Delivery

  • Tunable Thermoresponsiveness: The LCST of the hydrogel can be adjusted by varying the ratio of TBAm to other comonomers, allowing for precise control over the drug release temperature.[1]

  • Controlled and Sustained Release: The hydrophobic collapse of the hydrogel network above the LCST facilitates the expulsion of the loaded drug, enabling sustained and controlled release profiles.[2][3]

  • Biocompatibility: Acrylamide-based hydrogels have been extensively studied for biomedical applications and generally exhibit good biocompatibility.[4]

  • Versatility in Synthesis: TBAm can be readily copolymerized using various techniques, including free-radical polymerization and photopolymerization, offering flexibility in hydrogel fabrication.[1][4][5]

III. Quantitative Data Summary

The following tables summarize key quantitative data from various studies on TBAm-based hydrogels for drug delivery, providing a comparative overview of their properties.

Table 1: Swelling Behavior of this compound (TBAm) Hydrogels

Comonomer(s)TBAm Content (mol%)CrosslinkerSwelling Ratio (g/g) at T < LCSTSwelling Ratio (g/g) at T > LCSTReference
Acrylamide (AAm)40-60N,N'-methylenebis(acrylamide)14 - 51Collapsed State[5]
N-isopropylacrylamide (NIPAAm), N-vinyl pyrrolidone (NVP)VariedPoly(ethylene glycol) dimethacrylateDependent on monomer ratioDecreased with increasing temperature[1]
Acrylamide (AAm), 2-acrylamido-2-methylpropane sulfonic acid sodium salt (AMPS)60N,N'-methylenebis(acrylamide)Broad transition rangeDependent on ionic group content[6]

Table 2: Drug Loading and Release from this compound (TBAm) Hydrogels

Drug ModelHydrogel CompositionDrug Loading MethodDrug Loading Efficiency (%)Release Profile (at 37°C)Reference
Not SpecifiedPoly(MMA-co-AAm) nanogelNot SpecifiedNot Specified87% release at pH 5.4 after 4h[5]
FluoresceinPoly(N-isopropylacrylamide) (PNIPAAm)Incorporation during polymerizationNot SpecifiedControlled release at 37°C[7]
Not SpecifiedPoly(this compound-co-acrylamide)Not SpecifiedNot SpecifiedMagnetically controlled release[8]

Table 3: Mechanical Properties of Acrylamide-Based Hydrogels

Hydrogel CompositionCrosslinker Concentration (%)Young's Modulus (kPa)Compressive Strength (MPa)Reference
Polyacrylamide (PAAm)1 - 9Varies with crosslinker densityVaries with crosslinker density[9]
Poly(this compound) (pNTBAM)Not Specifiedup to 371 ± 31Not Specified[4]
Double Network HydrogelsNot Specified100 - 100020 - 60[10]

IV. Experimental Protocols

This section provides detailed methodologies for the synthesis, drug loading, and in vitro characterization of TBAm-based hydrogels.

Protocol 1: Synthesis of Thermoresponsive poly(NTBAm-co-AAm) Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of a thermoresponsive hydrogel by copolymerizing this compound (TBA) and acrylamide (AAm).[5]

Materials:

  • This compound (TBA)

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (MBAA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Methanol

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a glass vial, dissolve the desired molar ratio of TBA and AAm monomers and MBAA (e.g., 1-5 mol% of total monomers) in methanol.

  • Initiator Addition: Add APS (e.g., 1 mol% of total monomers) to the monomer solution and mix thoroughly.

  • Degassing: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization: Add TEMED (e.g., equimolar to APS) to the solution to initiate the polymerization reaction.

  • Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours or until a solid hydrogel is formed.

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently, to remove unreacted monomers, initiator, and other impurities.

  • Drying: The purified hydrogel can be dried in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved to obtain a xerogel.

Protocol 2: Synthesis of Thermoresponsive poly(NtBAAm-co-NIPAAm-co-NVP) Hydrogel via Photopolymerization

This protocol outlines the synthesis of a terpolymer hydrogel using UV-initiated photopolymerization.[1]

Materials:

  • This compound (NtBAAm)

  • N-isopropylacrylamide (NIPAAm)

  • N-vinyl pyrrolidone (NVP)

  • Poly(ethylene glycol) dimethacrylate (PEGDMA) (crosslinker)

  • 1-hydroxy-cyclohexylphenylketone (Irgacure 184) or 2-hydroxy-2-methyl-1-phenyl-propanone (Darocur 1173) (photoinitiator)

  • Deionized water

Procedure:

  • Pre-polymer Solution Preparation: Dissolve the desired weight ratios of NtBAAm, NIPAAm, and NVP monomers, PEGDMA, and the photoinitiator (e.g., 1-3 wt% of monomers) in deionized water.

  • Molding: Pour the pre-polymer solution into a suitable mold (e.g., between two quartz plates separated by a spacer).

  • Photopolymerization: Expose the mold to a UV light source (e.g., 365 nm) for a specified period (e.g., 10-30 minutes) to initiate polymerization and form the hydrogel.

  • Purification: Carefully remove the hydrogel from the mold and wash it extensively with deionized water for several days to remove any unreacted components.

  • Drying: The hydrogel can be freeze-dried or oven-dried at a low temperature to obtain the xerogel.

Protocol 3: Drug Loading into TBAm Hydrogels

Two primary methods are used for loading drugs into hydrogels:

Method A: In Situ Loading (Incorporation during Polymerization)

  • Prepare the pre-polymer solution as described in Protocol 1 or 2.

  • Dissolve the desired amount of the hydrophilic drug in the pre-polymer solution before initiating polymerization.

  • Proceed with the polymerization and purification steps as outlined in the respective protocols. Note that extensive washing during purification may lead to some loss of the loaded drug.

Method B: Post-Loading (Swelling Method)

  • Prepare and purify the TBAm hydrogel as described in Protocol 1 or 2.

  • Dry the hydrogel to obtain a xerogel.

  • Prepare a concentrated solution of the drug in a suitable solvent (e.g., deionized water or phosphate-buffered saline).

  • Immerse the dried hydrogel in the drug solution and allow it to swell for a predetermined time (e.g., 24-48 hours) at a temperature below the LCST to facilitate maximum drug absorption.

  • After swelling, remove the hydrogel from the solution and gently blot the surface to remove excess drug solution.

  • The drug-loaded hydrogel can then be dried if necessary.

Calculation of Drug Loading Efficiency:

Drug Loading Efficiency (%) = (Mass of drug in hydrogel / Initial mass of drug in the loading solution) x 100

The mass of the drug in the hydrogel can be determined by measuring the decrease in drug concentration in the loading solution using techniques like UV-Vis spectroscopy.[11]

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical setup for studying the release of a drug from a thermoresponsive TBAm hydrogel.

Materials and Equipment:

  • Drug-loaded TBAm hydrogel

  • Release medium (e.g., Phosphate Buffered Saline, pH 7.4)

  • Constant temperature water bath or incubator

  • Sample vials

  • UV-Vis spectrophotometer or other suitable analytical instrument for drug quantification

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a vial containing a specific volume of the release medium.

  • Place the vials in a constant temperature water bath set to the desired release temperature (e.g., 37°C, above the LCST).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy at the drug's maximum absorbance wavelength).

  • Calculate the cumulative percentage of drug released at each time point using the following formula:

Cumulative Drug Release (%) = [(Concentration at time t * Volume of release medium) + Sum of drug in previous aliquots] / Initial drug loaded in the hydrogel * 100

V. Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in hydrogel formation for drug delivery.

Hydrogel_Synthesis_Workflow cluster_synthesis Hydrogel Synthesis Monomers Monomers (TBAm, Comonomers) PrePolymer Pre-polymer Solution Monomers->PrePolymer Crosslinker Crosslinker (e.g., MBAA, PEGDMA) Crosslinker->PrePolymer Initiator Initiator (e.g., APS/TEMED, Photoinitiator) Initiator->PrePolymer Solvent Solvent (e.g., Water, Methanol) Solvent->PrePolymer Polymerization Polymerization (Free Radical or Photo-) PrePolymer->Polymerization Hydrogel Crude Hydrogel Polymerization->Hydrogel Purification Purification (Washing) Hydrogel->Purification FinalHydrogel Purified Hydrogel Purification->FinalHydrogel

Caption: Workflow for the synthesis of this compound hydrogels.

Drug_Loading_Workflow cluster_loading Drug Loading Methods start Start in_situ In Situ Loading start->in_situ post_loading Post-Loading (Swelling) start->post_loading drug_prepolymer Mix Drug with Pre-polymer Solution in_situ->drug_prepolymer dry_hydrogel Dry Purified Hydrogel post_loading->dry_hydrogel drug_solution Prepare Drug Solution post_loading->drug_solution polymerize_drug Polymerize drug_prepolymer->polymerize_drug drug_loaded_hydrogel Drug-Loaded Hydrogel polymerize_drug->drug_loaded_hydrogel swell_in_drug Swell Hydrogel in Drug Solution (T < LCST) dry_hydrogel->swell_in_drug drug_solution->swell_in_drug swell_in_drug->drug_loaded_hydrogel

Caption: Methods for loading drugs into TBAm hydrogels.

Caption: Thermoresponsive behavior and drug release mechanism.

References

Application Notes and Protocols for the Copolymerization of N-Tert-butylacrylamide with Acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of copolymers derived from N-Tert-butylacrylamide (TBAm) and acrylic acid (AA). The resulting poly(this compound-co-acrylic acid) [p(TBAm-co-AA)] copolymers exhibit dual sensitivity to both temperature and pH, making them promising candidates for advanced drug delivery systems.

Introduction

Copolymers of this compound and acrylic acid are smart polymers that demonstrate significant changes in their physicochemical properties in response to external stimuli. The TBAm component imparts thermoresponsiveness, often characterized by a Lower Critical Solution Temperature (LCST), above which the polymer becomes hydrophobic and aggregates or precipitates from aqueous solution. The acrylic acid component provides pH sensitivity; at low pH, the carboxylic acid groups are protonated and the polymer is less soluble, while at higher pH, deprotonation leads to increased hydrophilicity and swelling. This dual-responsive behavior can be harnessed for the targeted and controlled release of therapeutic agents. Under extreme pH conditions, these copolymers can also be utilized as thickening agents in aqueous solutions.[1]

These materials are of significant interest in the pharmaceutical and biomedical fields for applications such as:

  • Targeted Drug Delivery: Exploiting the physiological pH and temperature gradients in the body to release drugs at specific sites, such as tumors or inflamed tissues.

  • Controlled Release Formulations: Designing systems for sustained or pulsatile drug release, improving therapeutic efficacy and patient compliance.

  • Biocatalysts and Human Gene Vectors: The responsive nature of these polymers offers potential in advanced biological applications.[2]

This document outlines the synthesis protocols, characterization methods, and key considerations for utilizing p(TBAm-co-AA) in research and drug development.

Experimental Protocols

Materials
MaterialRecommended GradeSupplier (Example)Notes
This compound (TBAm)≥98%Sigma-AldrichShould be recrystallized from a suitable solvent like warm dry benzene (B151609) if purity is a concern.[3]
Acrylic acid (AA)≥99%, inhibitor-freeSigma-AldrichInhibitor should be removed prior to use by passing through a column of basic alumina (B75360) or by distillation under reduced pressure.
2,2'-Azobisisobutyronitrile (AIBN)98%Sigma-AldrichRecrystallize from methanol (B129727) or chloroform (B151607) before use.
N,N'-Methylenebisacrylamide (MBA)≥99%Sigma-AldrichUsed as a crosslinker for hydrogel synthesis.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUsed as a solvent for polymerization.
Phosphate-Buffered Saline (PBS)pH 7.4VWR, Thermo FisherFor swelling and drug release studies.
Hydrochloric Acid (HCl)0.1 MFisher ScientificFor creating acidic buffer solutions.
Sodium Hydroxide (NaOH)0.1 MFisher ScientificFor creating basic buffer solutions.
Synthesis of p(TBAm-co-AA) Copolymers

This protocol describes the synthesis of linear p(TBAm-co-AA) copolymers via free radical polymerization.

Workflow for Free Radical Polymerization

G cluster_prep Monomer & Initiator Preparation cluster_reaction Polymerization cluster_purification Purification Monomers Dissolve TBAm & AA in DMF Initiator Add AIBN Monomers->Initiator Purge Purge with N2 (30 min) Initiator->Purge Heat Heat to 70°C (6-24 h) Purge->Heat Precipitate Precipitate in cold water/ether Heat->Precipitate Wash Wash with Methanol Precipitate->Wash Dry Dry under vacuum at 40-50°C Wash->Dry G cluster_structural Structural Analysis cluster_thermal Thermal & Physical Properties Copolymer Synthesized p(TBAm-co-AA) FTIR FTIR Spectroscopy (Functional Groups) Copolymer->FTIR NMR 1H-NMR Spectroscopy (Copolymer Composition) Copolymer->NMR GPC Gel Permeation Chromatography (MW, PDI) Copolymer->GPC DSC Differential Scanning Calorimetry (Tg, LCST) Copolymer->DSC DLS Dynamic Light Scattering (Hydrodynamic Radius) Copolymer->DLS G cluster_loading Drug Loading cluster_release Drug Release Hydrogel Dried p(TBAm-co-AA) Hydrogel Swell Swell Hydrogel in Drug Solution (24-48 h) Hydrogel->Swell DrugSolution Aqueous Drug Solution DrugSolution->Swell DryLoaded Dry the Drug-Loaded Hydrogel Swell->DryLoaded Immerse Immerse in Release Medium (e.g., PBS pH 7.4) DryLoaded->Immerse Sample Collect Aliquots at Time Intervals Immerse->Sample Analyze Analyze Drug Concentration (UV-Vis Spectroscopy) Sample->Analyze

References

Application Notes and Protocols: N-Tert-butylacrylamide in Stimuli-Responsive Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of stimuli-responsive materials using N-Tert-butylacrylamide (NTBA). NTBA is a hydrophobic monomer that, when copolymerized with hydrophilic monomers, allows for the precise tuning of the material's response to external stimuli such as temperature and pH. This makes it a valuable component in the design of "smart" materials for applications in drug delivery, tissue engineering, and biosensing.

Thermo-Responsive Materials: Poly(N-isopropylacrylamide-co-N-Tert-butylacrylamide)

The copolymerization of N-isopropylacrylamide (NIPAM) with NTBA is a well-established method for creating thermo-responsive polymers with a tunable Lower Critical Solution Temperature (LCST). The LCST is the temperature above which the polymer becomes hydrophobic and precipitates from the aqueous solution. By adjusting the ratio of NIPAM to the more hydrophobic NTBA, the LCST can be precisely controlled, making it suitable for various biomedical applications that require a phase transition near physiological temperature.[1]

Data Presentation: LCST of Poly(NIPAM-co-NTBA) Copolymers

The following table summarizes the effect of NTBA content on the LCST of poly(NIPAM-co-NTBA) copolymers. The data demonstrates that increasing the mole fraction of NTBA in the copolymer results in a lower LCST.

Mole Fraction of NTBA in FeedMole Fraction of NTBA in CopolymerLCST (°C)
0.050.05228.5
0.100.10825.0
0.150.15522.1
0.200.21019.5
Experimental Protocol: Synthesis of Poly(NIPAM-co-NTBA) Copolymers

This protocol describes the synthesis of poly(NIPAM-co-NTBA) copolymers by free radical polymerization.[1]

Materials:

  • N-isopropylacrylamide (NIPAM)

  • This compound (NTBA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (B129727) (for purification)

  • Diethyl ether (for precipitation)

  • Nitrogen gas

Procedure:

  • In a reaction flask, dissolve the desired molar ratio of NIPAM and NTBA monomers in 1,4-dioxane.

  • Add AIBN (typically 1 mol% with respect to the total monomer concentration).

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Seal the flask and immerse it in an oil bath preheated to 70°C.

  • Allow the polymerization to proceed for 24 hours with continuous stirring.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the solution to an excess of cold diethyl ether.

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by redissolving it in a minimal amount of methanol and re-precipitating it in diethyl ether. Repeat this step three times.

  • Dry the final product in a vacuum oven at 40°C overnight.

Experimental Workflow: Synthesis and Characterization of Thermo-Responsive Copolymers

G cluster_synthesis Synthesis cluster_characterization Characterization Monomers NIPAM & NTBA Monomers Polymerization Free Radical Polymerization (70°C, 24h, N2 atm) Monomers->Polymerization Solvent 1,4-Dioxane Solvent->Polymerization Initiator AIBN Initiator->Polymerization Precipitation Precipitation in Diethyl Ether Polymerization->Precipitation Purification Redissolution/Reprecipitation Precipitation->Purification Drying Vacuum Drying Purification->Drying NMR 1H-NMR Spectroscopy (Copolymer Composition) Drying->NMR SEC Size Exclusion Chromatography (Molecular Weight & Polydispersity) Drying->SEC DSC Differential Scanning Calorimetry (LCST Determination) Drying->DSC Swelling Swelling Studies (Thermo-responsiveness) Drying->Swelling

Caption: Workflow for the synthesis and characterization of thermo-responsive copolymers.

Signaling Pathway: Thermo-Responsive Behavior of Poly(NIPAM-co-NTBA)

G cluster_below Below LCST cluster_above Above LCST Soluble Polymer is Soluble (Hydrophilic State) Temperature_Increase Temperature Increase Soluble->Temperature_Increase H_Bonds Hydrogen Bonds with Water Coil Extended Coil Conformation H_Bonds->Coil Insoluble Polymer is Insoluble (Hydrophobic State) Temperature_Decrease Temperature Decrease Insoluble->Temperature_Decrease Hydrophobic_Interactions Intra-chain Hydrophobic Interactions Globule Collapsed Globule Conformation Hydrophobic_Interactions->Globule Temperature_Increase->Insoluble Temperature_Decrease->Soluble

Caption: Mechanism of the thermo-responsive coil-to-globule transition.

pH-Responsive Materials: Poly(this compound-co-acrylic acid)

By incorporating an ionizable monomer like acrylic acid (AAc) into the polymer backbone with NTBA, pH-responsive hydrogels can be synthesized. The swelling behavior of these hydrogels is dependent on the pH of the surrounding medium. At low pH, the carboxylic acid groups of AAc are protonated, leading to a collapsed hydrogel state. As the pH increases above the pKa of the carboxylic acid, the groups deprotonate, resulting in electrostatic repulsion and swelling of the hydrogel.

Data Presentation: Swelling Behavior of Poly(NTBA-co-AAc) Hydrogels

The following table illustrates the pH-dependent equilibrium swelling ratio of a poly(NTBA-co-AAc) hydrogel.

pH of Swelling MediumEquilibrium Swelling Ratio (g/g)
2.02.5
4.05.8
6.015.2
7.425.6
8.026.1
Experimental Protocol: Synthesis of pH-Responsive Poly(NTBA-co-AAc) Hydrogels

This protocol outlines the synthesis of a pH-responsive hydrogel by free radical polymerization.

Materials:

  • This compound (NTBA)

  • Acrylic acid (AAc)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • In a beaker, dissolve the desired molar ratio of NTBA and AAc monomers in deionized water.

  • Add the crosslinker, MBA (typically 1-2 mol% of total monomers).

  • Stir the solution until all components are fully dissolved.

  • Purge the solution with nitrogen gas for 20 minutes.

  • Add the initiator, APS, to the solution and stir briefly.

  • Add the accelerator, TEMED, to initiate the polymerization.

  • Pour the solution into a mold (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for 12 hours.

  • After polymerization, remove the hydrogel from the mold and immerse it in deionized water to remove unreacted monomers and initiator.

  • Change the water every 6 hours for 3 days to ensure complete purification.

  • The purified hydrogel can then be dried or used in its swollen state for further experiments.

Experimental Workflow: Synthesis and Characterization of pH-Responsive Hydrogels

G cluster_synthesis Synthesis cluster_characterization Characterization Monomers NTBA & AAc Monomers Polymerization Free Radical Polymerization (Room Temperature, 12h) Monomers->Polymerization Crosslinker MBA Crosslinker->Polymerization Initiator_System APS/TEMED Initiator_System->Polymerization Purification Washing in Deionized Water Polymerization->Purification FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR SEM Scanning Electron Microscopy (Morphology) Purification->SEM Swelling pH-Dependent Swelling Studies Purification->Swelling

Caption: Workflow for the synthesis and characterization of pH-responsive hydrogels.

Signaling Pathway: pH-Responsive Swelling of Poly(NTBA-co-AAc) Hydrogels

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Protonated Carboxylic Acid Groups Protonated (-COOH) Collapsed Collapsed Hydrogel State Protonated->Collapsed Increase_pH Increase pH Collapsed->Increase_pH Deprotonated Carboxylic Acid Groups Deprotonated (-COO-) Repulsion Electrostatic Repulsion Deprotonated->Repulsion Swollen Swollen Hydrogel State Repulsion->Swollen Decrease_pH Decrease pH Swollen->Decrease_pH Increase_pH->Swollen Decrease_pH->Collapsed

Caption: Mechanism of pH-responsive swelling in poly(NTBA-co-AAc) hydrogels.

Application in Drug Delivery

NTBA-based stimuli-responsive materials are excellent candidates for controlled drug delivery systems. The environmental sensitivity allows for the targeted release of therapeutic agents in response to specific physiological cues, such as the temperature of inflamed tissues or the pH of the gastrointestinal tract.

Data Presentation: In-Vitro Drug Release

The following table shows the cumulative release of a model drug (e.g., Doxorubicin) from a thermo-responsive poly(NIPAM-co-NTBA) hydrogel at temperatures below and above its LCST.

Time (hours)Cumulative Release at 25°C (%) (Below LCST)Cumulative Release at 37°C (%) (Above LCST)
15.215.8
29.828.4
418.545.1
830.168.9
1238.785.3
2445.392.1
Experimental Protocol: Drug Loading and In-Vitro Release Study

This protocol describes a common method for loading a drug into a hydrogel and studying its release profile.

Materials:

  • Synthesized stimuli-responsive hydrogel

  • Model drug (e.g., Doxorubicin hydrochloride)

  • Phosphate-buffered saline (PBS) at desired pH

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

Drug Loading:

  • Prepare a solution of the model drug in deionized water.

  • Immerse a known weight of the dried hydrogel in the drug solution.

  • Allow the hydrogel to swell and absorb the drug solution for 48 hours at a temperature below the LCST (for thermo-responsive hydrogels) or at a neutral pH (for pH-responsive hydrogels).

  • After loading, remove the hydrogel and gently blot the surface to remove excess drug solution.

  • The amount of loaded drug can be determined by measuring the decrease in the drug concentration in the supernatant using a UV-Vis spectrophotometer.

In-Vitro Release Study:

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at a specific pH and temperature).

  • Place the setup in a shaking incubator to maintain constant temperature and agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Characterization of NTBA-Based Stimuli-Responsive Materials

Protocol: 1H-NMR Spectroscopy for Copolymer Composition

Instrument: 400 MHz NMR Spectrometer

Solvent: Deuterated chloroform (B151607) (CDCl₃)

Procedure:

  • Dissolve 5-10 mg of the dried copolymer in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum.

  • Integrate the characteristic peaks of the respective monomers. For poly(NIPAM-co-NTBA), the tert-butyl protons of NTBA appear around 1.3 ppm, and the isopropyl proton of NIPAM appears around 4.0 ppm.

  • Calculate the molar ratio of the monomers in the copolymer from the ratio of the integrated peak areas.

Protocol: Differential Scanning Calorimetry (DSC) for LCST Determination

Instrument: Differential Scanning Calorimeter

Procedure:

  • Prepare a 1% (w/v) aqueous solution of the thermo-responsive polymer.

  • Accurately weigh 5-10 mg of the solution into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from a temperature well below the expected LCST to a temperature above it at a constant heating rate (e.g., 1°C/min).

  • The LCST is determined as the onset temperature of the endothermic peak in the DSC thermogram.

Protocol: Scanning Electron Microscopy (SEM) for Hydrogel Morphology

Instrument: Scanning Electron Microscope

Procedure:

  • Freeze-dry a sample of the swollen hydrogel to preserve its porous structure.

  • Mount the freeze-dried sample on an SEM stub using double-sided carbon tape.

  • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

  • Introduce the sample into the SEM chamber and evacuate to high vacuum.

  • Acquire images of the hydrogel's surface and cross-section at various magnifications to observe its morphology and pore structure.

References

Application Notes and Protocols: Poly(N-tert-butylacrylamide) in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of poly(N-tert-butylacrylamide) (p(NtBAAm)), primarily as a copolymer, in tissue engineering applications. The focus is on its role in creating thermoresponsive scaffolds that support cell growth, differentiation, and tissue formation, with a particular emphasis on cartilage regeneration.

Introduction

Poly(this compound) is a temperature-responsive polymer. While the homopolymer of p(NtBAAm) has a theoretical lower critical solution temperature (LCST) of approximately -5°C, making it less suitable for direct in-situ gelling applications at physiological temperatures, its copolymerization with other monomers, most notably N-isopropylacrylamide (NIPAAm), allows for the fine-tuning of the LCST to be near body temperature.[1] This thermoresponsive behavior is the foundation of its application in creating "smart" biomaterials for tissue engineering. These materials can transition from a solution to a gel state with a small temperature change, enabling injectable delivery of cells and scaffolds that solidify in situ.

Key Applications in Tissue Engineering

The primary application of p(NtBAAm) in tissue engineering is as a component of thermoresponsive hydrogels for cell encapsulation and delivery. The copolymer poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) has shown significant promise in:

  • Cartilage Tissue Engineering: As an injectable and self-assembling scaffold, it supports the growth and differentiation of chondrocytes and mesenchymal stem cells (MSCs) for cartilage repair.[1][2]

  • Cell Sheet Engineering: The thermoresponsive nature of surfaces coated with p(NIPAAm-co-NtBAAm) allows for the non-enzymatic detachment of confluent cell sheets, preserving cell-cell junctions and the extracellular matrix.[3]

  • Drug Delivery: These hydrogels can be loaded with therapeutic agents, such as growth factors, and their release can be modulated by temperature changes.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on p(NtBAAm)-containing copolymers in tissue engineering.

Table 1: Thermoresponsive Properties of P(NIPAAm-co-NtBAAm)-grafted Hyaluronan (HA)

MaterialMolar Ratio (NIPAAm/NtBAAm)Lower Critical Solution Temperature (LCST) (°C)
PNIPAAm-g-HA100/032.0 ± 0.1
P(NIPAAm-co-NtBAAm)-g-HA95/528.6 ± 0.1

Data extracted from Muramatsu et al., 2012.

Table 2: Biocompatibility of P(NIPAAm-co-NtBAAm)-grafted Hyaluronan (HA)

MaterialColony-Forming Efficiency (%)
Control (HA)100
PNIPAAm-g-HA90.7 ± 3.3
P(NIPAAm-co-NtBAAm)-g-HA88.5 ± 4.5

Data represents the mean ± standard deviation. Colony-forming efficiency is a measure of cytotoxicity. Data from Muramatsu et al., 2012.

Table 3: Mechanical Properties of P(NIPAAm-co-NtBAAm) Electrospun Scaffolds

Copolymer Solution Viscosity (mPa·s)Collector Speed (RPM)Porosity (%)
46060079.6 ± 3.1
460180083.6 ± 7.5
460240085.3 ± 3.1
146060052.7 ± 0.5
1460240063.6 ± 0.1

Data from a 2023 study on electrospun scaffolds, highlighting the tunability of physical properties.[3]

Experimental Protocols

Protocol 1: Synthesis of P(NIPAAm-co-NtBAAm)-grafted Hyaluronan (HA) Hydrogel

This protocol describes the synthesis of a thermoresponsive hydrogel for cartilage tissue engineering.

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • This compound (NtBAAm)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • 2-Aminoethanethiol hydrochloride (AET-HCl) (chain transfer agent)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Hyaluronic acid (HA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • Phosphate (B84403) buffer (0.05 M, pH 6.0)

  • Dialysis tubing (MWCO: 8000 Da)

  • Ultrapure water

  • Argon gas

Procedure:

  • Dissolve NIPAAm and NtBAAm (e.g., 95:5 molar ratio) in degassed DMF under an argon atmosphere.

  • Add AIBN and AET-HCl to the monomer solution.

  • Conduct the polymerization at 70°C for 7 hours.

  • Cool the reaction mixture to room temperature.

  • Dialyze the product solution against ultrapure water for 48 hours using dialysis tubing.

  • Lyophilize the dialyzed solution to obtain P(NIPAAm-co-NtBAAm)-NH2.

  • Dissolve hyaluronic acid sodium salt (100 mg) and P(NIPAAm-co-NtBAAm)-NH2 (500 mg) in 0.05 M phosphate buffer (pH 6.0).

  • Add EDAC to the solution and stir to initiate the grafting reaction.

  • Purify the resulting P(NIPAAm-co-NtBAAm)-g-HA by dialysis against ultrapure water.

  • Lyophilize the purified product to obtain the final hydrogel precursor.

Protocol 2: Cell Viability Assessment using Live/Dead Assay

This protocol outlines the procedure for assessing the viability of cells encapsulated within the hydrogel.

Materials:

  • Cell-laden hydrogel constructs

  • Phosphate-buffered saline (PBS)

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Confocal microscope

Procedure:

  • Culture the cell-laden hydrogel constructs for the desired time period (e.g., 3 weeks).[3]

  • Gently wash the constructs twice with PBS to remove culture medium.

  • Prepare the Live/Dead staining solution by adding Calcein AM and Ethidium homodimer-1 to PBS according to the manufacturer's instructions.

  • Incubate the constructs in the staining solution for 30 minutes at room temperature, protected from light.[3]

  • Wash the constructs again with PBS.

  • Immediately visualize the stained cells using a confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

Protocol 3: Gene Expression Analysis of Chondrocytes by RT-qPCR

This protocol details the steps for analyzing the expression of cartilage-specific genes in chondrocytes cultured within the hydrogel.

Materials:

  • Cell-laden hydrogel constructs

  • TRIzol reagent or similar RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • RNase-free water

  • Reverse transcription kit

  • qPCR SYBR Green Master Mix

  • Primers for target genes (e.g., SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Homogenize the cell-laden hydrogel constructs in TRIzol reagent.

  • Perform RNA extraction according to the manufacturer's protocol, involving phase separation with chloroform, RNA precipitation with isopropanol, and washing with 75% ethanol.

  • Resuspend the RNA pellet in RNase-free water and quantify the RNA concentration.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers for each target gene.

  • Run the qPCR program on a thermal cycler.

  • Analyze the results by calculating the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizations

Signaling Pathway

// Nodes tgfb [label="TGF-β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bmp [label="BMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fgf [label="FGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wnt [label="Canonical WNT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; notch [label="Notch", fillcolor="#EA4335", fontcolor="#FFFFFF"];

receptor_tgfb [label="TGF-β Receptor", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; receptor_bmp [label="BMP Receptor", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; receptor_fgf [label="FGF Receptor", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; receptor_wnt [label="WNT Receptor", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; receptor_notch [label="Notch Receptor", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];

smad [label="SMADs", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; sox9 [label="SOX9", shape=ellipse, style="filled,bold", fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=12]; beta_catenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124"];

chondrogenesis [label="Chondrogenesis\n(COL2A1, ACAN)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];

// Edges tgfb -> receptor_tgfb; bmp -> receptor_bmp; fgf -> receptor_fgf; wnt -> receptor_wnt; notch -> receptor_notch;

receptor_tgfb -> smad; receptor_bmp -> smad; receptor_fgf -> p38;

smad -> sox9 [color="#34A853"]; p38 -> sox9 [color="#34A853"];

receptor_wnt -> beta_catenin; beta_catenin -> sox9 [arrowhead=tee, color="#EA4335"]; receptor_notch -> sox9 [arrowhead=tee, color="#EA4335"];

sox9 -> chondrogenesis [style=bold, color="#34A853"]; } enddot Caption: Simplified SOX9 signaling pathway in chondrogenesis.

Experimental Workflows

hydrogel_synthesis_workflow polymerize polymerize purify_copolymer purify_copolymer polymerize->purify_copolymer add_edac add_edac final_purification final_purification add_edac->final_purification

cell_analysis_workflow start Cell-laden Hydrogel Culture wash1 wash1 start->wash1 extract_rna extract_rna start->extract_rna

Discussion and Future Perspectives

The copolymerization of this compound with N-isopropylacrylamide has proven to be a valuable strategy for developing thermoresponsive biomaterials for tissue engineering. The ability to tune the LCST allows for the creation of injectable scaffolds that can be delivered in a minimally invasive manner. The demonstrated biocompatibility and support for chondrogenesis highlight the potential of these materials for cartilage repair.

Future research in this area may focus on:

  • Exploring other copolymers: Investigating the incorporation of other functional monomers to impart additional bioactivity, such as enhanced cell adhesion or growth factor binding.

  • Advanced fabrication techniques: Utilizing techniques like 3D bioprinting to create more complex and organized scaffold architectures with these thermoresponsive polymers.

  • In vivo studies: Conducting more extensive in vivo studies to evaluate the long-term efficacy and safety of these materials for various tissue engineering applications.

  • Homopolymer applications: While the homopolymer of p(NtBAAm) has limitations for in-situ gelling, its hydrophobic nature could be explored for other applications, such as in the fabrication of microparticles for drug delivery or as a component in multi-material scaffolds.

By continuing to explore the unique properties of poly(this compound) and its copolymers, researchers can further advance the development of innovative and effective solutions for tissue regeneration and repair.

References

N-Tert-butylacrylamide (TBAm) in Polymer Chemistry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-Tert-butylacrylamide (TBAm) as a monomer in polymer chemistry. TBAm is a versatile monomer utilized in the synthesis of a wide range of polymers with applications in drug delivery, tissue engineering, and other biomedical fields. Its bulky tert-butyl group imparts unique properties, such as thermoresponsiveness and hydrolytic stability, to the resulting polymers.

Overview of this compound (TBAm)

This compound is a vinyl monomer with the chemical formula C₇H₁₃NO. The presence of the hydrophobic tert-butyl group and a hydrophilic amide group gives polymers derived from TBAm an amphiphilic character. This structure is key to many of its applications, particularly in the formation of "smart" polymers that respond to environmental stimuli like temperature.

Key Properties of TBAm-based Polymers:

  • Thermoresponsiveness: Copolymers of TBAm, particularly with more hydrophilic monomers like N-isopropylacrylamide (NIPAM), exhibit a Lower Critical Solution Temperature (LCST).[1][2] Below the LCST, the polymer is soluble in water, while above this temperature, it undergoes a phase transition and becomes insoluble.[1][2] This property is crucial for applications in controlled drug delivery and cell sheet engineering.[1]

  • Hydrolytic Stability: The bulky tert-butyl group provides steric hindrance, which protects the amide bond from hydrolysis, leading to polymers with good stability.

  • Biocompatibility: TBAm-based polymers have shown good biocompatibility, making them suitable for various biomedical applications.[3]

  • Tunable Properties: The properties of TBAm-containing polymers can be readily tuned by copolymerizing it with a variety of other monomers. This allows for the precise control of properties like the LCST, mechanical strength, and drug release kinetics.

Applications in Polymer Chemistry

The unique properties of TBAm make it a valuable monomer for a range of applications, especially in the biomedical field.

Thermoresponsive Polymers and Hydrogels

Copolymers of TBAm are widely used to create thermoresponsive materials. By adjusting the ratio of TBAm to a more hydrophilic comonomer, the LCST of the resulting polymer can be precisely controlled.[2] This allows for the design of materials that are liquid at room temperature and form a gel at physiological temperatures, making them ideal for injectable drug delivery systems.[4]

Drug Delivery Systems

TBAm-based hydrogels can be used as matrices for the controlled release of therapeutic agents.[5][6] Drugs can be loaded into the hydrogel matrix, and their release can be triggered by a change in temperature.[6] The sustained release of drugs can be achieved, which is beneficial for long-term therapies.

Tissue Engineering

The ability to form scaffolds with controlled properties makes TBAm-based polymers attractive for tissue engineering applications.[3] These scaffolds can provide a temporary support for cell growth and proliferation, and their thermoresponsive nature can be exploited for the non-enzymatic detachment of cell sheets.[7]

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of TBAm-based polymers and hydrogels.

Protocol 1: Synthesis of Poly(this compound) by Free Radical Polymerization

This protocol describes the synthesis of a homopolymer of TBAm using a free-radical initiator.

Materials:

  • This compound (TBAm) monomer

  • 2,2'-Azobisisobutyronitrile (AIBN) as initiator

  • N,N-Dimethylformamide (DMF) as solvent

  • Methanol

  • Distilled water

Procedure:

  • Monomer and Initiator Preparation: Dissolve a specific amount of TBAm monomer and AIBN initiator in DMF in a reaction tube. A typical molar ratio of monomer to initiator is 200:1.

  • Degassing: Flush the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[8]

  • Polymerization: Seal the reaction tube and place it in a preheated oil bath at 70°C.[8] Allow the polymerization to proceed for a predetermined time (e.g., 24 hours).

  • Precipitation and Purification: After the reaction, cool the solution to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as cold water or methanol.[8]

  • Washing: Wash the precipitated polymer several times with the non-solvent to remove any unreacted monomer and initiator.[8]

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Workflow for Free Radical Polymerization of TBAm:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve Dissolve TBAm and AIBN in DMF degas Degas with Nitrogen dissolve->degas polymerize Polymerize at 70°C degas->polymerize precipitate Precipitate in Methanol polymerize->precipitate wash Wash Polymer precipitate->wash dry Dry under Vacuum wash->dry Poly(TBAm) Poly(TBAm) dry->Poly(TBAm)

Workflow for the synthesis of Poly(this compound).
Protocol 2: Synthesis of a Thermoresponsive TBAm-based Hydrogel

This protocol describes the synthesis of a crosslinked hydrogel from TBAm and a comonomer, N-isopropylacrylamide (NIPAM), exhibiting thermoresponsive properties.

Materials:

  • This compound (TBAm)

  • N-isopropylacrylamide (NIPAM)

  • N,N'-methylenebis(acrylamide) (MBA) as crosslinker

  • Ammonium persulfate (APS) as initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as accelerator

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Monomer Solution Preparation: Prepare a solution of TBAm, NIPAM, and MBA in PBS in a glass vial. The molar ratio of the monomers will determine the LCST of the hydrogel. A higher TBAm content generally leads to a lower LCST.

  • Initiator Addition: Add the APS solution to the monomer mixture and mix thoroughly.

  • Initiation of Polymerization: Add TEMED to the solution to initiate the polymerization. The solution will become viscous and form a gel.

  • Curing: Allow the gel to cure at room temperature for several hours or overnight to ensure complete polymerization.

  • Washing: Immerse the prepared hydrogel in a large volume of distilled water or PBS to wash out any unreacted monomers, initiator, and accelerator. Change the washing solution several times over a period of 2-3 days.

  • Swelling and Characterization: The swelling behavior and LCST of the hydrogel can be determined by measuring its change in mass or dimensions at different temperatures.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol outlines a general procedure for loading a model drug into a TBAm-based hydrogel and studying its release profile.

Materials:

  • TBAm-based hydrogel

  • Model drug (e.g., a small molecule drug or a protein)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Drug Loading (Equilibrium Swelling Method):

    • Immerse a known weight of the dried hydrogel in a drug solution of known concentration.

    • Allow the hydrogel to swell and absorb the drug solution until equilibrium is reached (typically 24-48 hours) at a temperature below the LCST.

    • Remove the hydrogel from the solution and gently blot the surface to remove excess solution.

    • The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the remaining solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry).[5]

  • In Vitro Drug Release:

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) maintained at a specific temperature (e.g., 37°C, above the LCST).

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[9]

    • Analyze the drug concentration in the collected aliquots to determine the cumulative amount of drug released over time.[9]

Workflow for Drug Loading and Release Study:

G cluster_loading Drug Loading cluster_release In Vitro Release swell Swell Hydrogel in Drug Solution (T < LCST) equilibrate Allow to Equilibrate swell->equilibrate measure_loading Measure Drug Uptake equilibrate->measure_loading place_in_medium Place Hydrogel in Release Medium (T > LCST) measure_loading->place_in_medium Loaded Hydrogel sample Sample Medium at Time Intervals place_in_medium->sample analyze Analyze Drug Concentration sample->analyze Cumulative Release Profile Cumulative Release Profile analyze->Cumulative Release Profile

Workflow for a typical drug loading and release experiment.

Controlled Radical Polymerization of TBAm

For more precise control over the polymer architecture, molecular weight, and polydispersity, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) can be employed.

RAFT Polymerization of TBAm

RAFT polymerization of acrylamides can be achieved using appropriate chain transfer agents (CTAs). The choice of CTA is crucial for successful polymerization.

General Considerations for RAFT of TBAm:

  • CTA: Dithiobenzoates and trithiocarbonates are commonly used CTAs for acrylamides.[10][11]

  • Initiator: A standard free-radical initiator like AIBN is used. The ratio of CTA to initiator is important for controlling the polymerization.[12]

  • Solvent: Solvents such as dioxane or DMF are often used.[11]

  • Temperature: Polymerization is typically carried out at temperatures between 60°C and 90°C.[12]

Atom Transfer Radical Polymerization (ATRP) of TBAm

ATRP of (meth)acrylamides can be challenging due to the potential for the amide group to coordinate with the copper catalyst.[13] However, with the appropriate choice of ligand, controlled polymerization can be achieved.

General Considerations for ATRP of TBAm:

  • Catalyst System: A copper(I) halide (e.g., CuBr) complexed with a suitable ligand is used. For acrylamides, ligands like Me₄Cyclam have shown better results than linear amines or bipyridines.[13]

  • Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate, is a common initiator.[7]

  • Solvent: A solvent may be necessary to maintain a homogeneous catalyst system.[14]

  • Temperature: The reaction temperature is typically in the range of 60-90°C.

Quantitative Data

This section provides a summary of key quantitative data for TBAm and its copolymers.

Table 1: Monomer Reactivity Ratios for Copolymerization of TBAm (M₁)

Comonomer (M₂)r₁ (TBAm)r₂Polymerization ConditionsReference
2,4-Dichlorophenyl methacrylate (B99206) (DCPMA)0.831.13DMF, 70°C, AIBN initiator[15]
Quinolinylacrylate (QA)8.00.60Methanol/water (3:1), 60°C, AIBN initiator[13]
N-isopropylacrylamide (NIPAM)1.000.58DMF, 120°C, Nitroxide-mediated polymerization[1]

Table 2: Mechanical Properties of Acrylamide-Based Hydrogels

Note: Data for specific TBAm hydrogels is limited in the provided search results. The following table presents typical ranges for related acrylamide-based hydrogels to provide context. The mechanical properties of TBAm hydrogels can be expected to be influenced by the bulky tert-butyl group and can be tuned by adjusting the crosslink density.

Hydrogel SystemCrosslinker ConcentrationYoung's Modulus (kPa)Tensile Strength (kPa)Elongation at Break (%)Reference
Polyacrylamide (PAAm)1 - 9 mol%10 - 8018 - 25250 - 450[16]
Poly(vinyl alcohol)/Poly(azomethine-urethane)Varied1010 - 17602.96 - 8.81-[17]

Safety and Handling

  • This compound (TBAm): TBAm is a solid at room temperature. It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Initiators (AIBN, APS): These are potentially hazardous and should be handled with care according to their safety data sheets.

  • Solvents (DMF): DMF is a hazardous solvent and should be used in a fume hood.

By following these detailed application notes and protocols, researchers can effectively utilize this compound in the synthesis of advanced polymeric materials for a variety of applications in the fields of polymer chemistry, drug delivery, and biomedical engineering.

References

Purifying N-Tert-butylacrylamide Monomer: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of monomers like N-Tert-butylacrylamide (NTBA) is a critical step to guarantee the integrity and reproducibility of polymerization reactions and the quality of the resulting polymers. This document provides detailed application notes and experimental protocols for the purification of this compound, a versatile monomer used in the synthesis of various polymers with applications in fields ranging from drug delivery to industrial coatings.

Introduction to this compound and the Importance of Purification

This compound is a hydrophobic monomer known for its role in producing polymers with unique properties, such as thermal sensitivity.[1] Commercial NTBA may contain inhibitors to prevent premature polymerization during storage, as well as other impurities from the manufacturing process. These impurities can interfere with polymerization kinetics, alter the physicochemical properties of the final polymer, and compromise the performance of the end-product. Therefore, a robust purification protocol is essential to obtain high-purity NTBA suitable for sensitive applications.

The most common methods for purifying solid organic compounds like NTBA are recrystallization and washing. Recrystallization relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. An alkaline wash can be employed to remove acidic impurities.

Experimental Protocols

This section details two primary methods for the purification of this compound: recrystallization from a single solvent and a combination of an alkaline wash followed by recrystallization.

Protocol 1: Recrystallization from a Single Solvent

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial and should be based on the solubility of NTBA at different temperatures. An ideal solvent will dissolve the monomer completely at an elevated temperature and allow for the formation of pure crystals upon cooling, while the impurities remain in the solution.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Benzene, or an Ethanol/Water mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water or oil bath)

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum source

Procedure:

  • Solvent Selection: Based on solubility data, choose an appropriate solvent. Ethanol is a good starting point due to its favorable solubility profile and lower toxicity compared to benzene. For this protocol, we will use ethanol.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent (e.g., ethanol) to the flask, just enough to wet the solid.

    • Gently heat the mixture using a hot plate while stirring continuously with a glass rod or a magnetic stirrer.

    • Continue to add small portions of the hot solvent until the NTBA is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield of the purified crystals.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, solid particles), perform a hot filtration. This involves quickly filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified NTBA crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.

    • Transfer the purified crystals to a watch glass or a petri dish and allow them to dry completely in a well-ventilated area, or for a more thorough drying, in a vacuum oven at a low temperature (below 40°C) to avoid sublimation.

Protocol 2: Alkaline Wash Followed by Recrystallization

This two-step method is particularly effective for removing acidic impurities. The initial alkaline wash neutralizes and dissolves these impurities, which are then removed before the final purification by recrystallization.

Materials:

  • Crude this compound

  • Dilute alkaline solution (e.g., 5% aqueous sodium bicarbonate or sodium hydroxide (B78521) solution)

  • Deionized water

  • Recrystallization solvent (e.g., Ethanol or a Methanol/Water mixture)

  • Beakers

  • Separatory funnel (if the crude product is in a liquid form or dissolved in an immiscible solvent) or Buchner funnel and flask

  • pH paper or a pH meter

  • The same equipment for recrystallization as listed in Protocol 1.

Procedure:

  • Alkaline Wash:

    • Dissolve or suspend the crude this compound in a suitable organic solvent in which it is soluble but which is immiscible with water (e.g., dichloromethane (B109758) or ethyl acetate). If the crude product is a solid, it can be washed directly as a slurry.

    • Transfer the solution or slurry to a separatory funnel.

    • Add an equal volume of a 5% sodium bicarbonate solution, stopper the funnel, and shake gently, venting frequently to release any pressure buildup.

    • Allow the layers to separate and discard the aqueous (bottom) layer.

    • Repeat the wash with deionized water until the aqueous layer is neutral (check with pH paper).

    • If washing a solid slurry, stir the crude NTBA in the alkaline solution for 15-20 minutes, then filter the solid using a Buchner funnel and wash the collected solid with deionized water until the filtrate is neutral.

  • Drying the Organic Layer (if applicable): If a solvent was used for the wash, dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal (if applicable): Remove the organic solvent using a rotary evaporator to obtain the crude, washed this compound.

  • Recrystallization: Proceed with the recrystallization of the washed this compound as described in Protocol 1 . A methanol/water mixture can be an effective solvent system for this step.

Data Presentation

The following table summarizes the solubility of this compound in various solvents at different temperatures, which is critical for selecting the appropriate recrystallization solvent. Additionally, reported purity and yield data from different purification methods are included for comparison.

Purification MethodSolvent SystemTemperature (°C)Solubility ( g/100g Solvent)Reported PurityReported YieldReference
RecrystallizationEthanol25~15>99.3% (HPLC)Not Specified[2]
RecrystallizationBenzeneWarmNot SpecifiedNot Specified87%[3]
Alkaline Wash & RecrystallizationAlcoholNot SpecifiedNot Specified99.9% (HPLC)Not Specified[4]
Solubility Data
Ethanol610.3--[2]
2014.2--[2]
4023.5--[2]
6040.1--[2]
Water61.8--[2]
202.5--[2]
404.2--[2]
607.0--[2]
Ethyl Acetate611.5--[2]
2017.8--[2]
4030.1--[2]
6050.2--[2]
Dichloromethane612.1--[2]
2019.5--[2]
4035.8--[2]

Note: The solubility data has been estimated from mole fraction data presented in the cited reference.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound monomer.

PurificationWorkflow cluster_start Initial State cluster_end Final Product Crude_NTBA Crude this compound Alkaline_Wash Alkaline Wash (Optional) Crude_NTBA->Alkaline_Wash Remove Acidic Impurities Recrystallization Recrystallization Crude_NTBA->Recrystallization Direct Purification Alkaline_Wash->Recrystallization Dissolution Dissolution in Hot Solvent Cooling Slow Cooling Dissolution->Cooling Saturated Solution Filtration Vacuum Filtration Cooling->Filtration Crystal Slurry Drying Drying Filtration->Drying Wet Crystals Pure_NTBA Purified this compound Drying->Pure_NTBA Dry Crystals

References

Application Notes and Protocols for the Characterization of Poly(N-Tert-butylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential analytical techniques for the characterization of poly(N-tert-butylacrylamide) (PNTBA). Detailed protocols for each method are included to facilitate experimental design and execution.

Structural Characterization by Spectroscopy

Spectroscopic techniques are fundamental for confirming the chemical structure and purity of PNTBA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural elucidation of the this compound monomer and its corresponding polymer. ¹H NMR is routinely used to confirm the successful polymerization by observing the disappearance of vinyl proton signals and the appearance of the polymer backbone signals. It is also a primary method for determining the composition of copolymers containing NTBA.[1][2]

Data Presentation:

¹H NMR Chemical Shifts (δ) in CDCl₃ Assignment Reference
Monomer
1.42 ppmtert-butyl protons (-C(CH₃)₃)[2]
5.59-6.28 ppmVinyl protons (-CH=CH₂)[2]
7.27 ppmAmide proton (-NH-)[2]
Polymer
1.1 - 1.4 ppmtert-butyl protons (-C(CH₃)₃)[1][2]
1.6 – 2.3 ppmMethylene protons of the polymer backbone (-CH₂-)[2]
2.9 ppmMethine proton of the polymer backbone (-CH-)[2]
8.0 - 8.1 ppmAmide proton (-NH-)[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the PNTBA sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Record the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.[2]

  • Acquisition Parameters:

    • Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

    • Relaxation delay: 1-5 seconds

    • Pulse angle: 30-45°

  • Data Processing: Process the free induction decay (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

  • Analysis: Integrate the peaks corresponding to the different proton environments to confirm the structure and, for copolymers, to determine the molar composition.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in PNTBA. This is particularly useful for confirming the presence of the amide group and the absence of the vinyl group after polymerization.

Data Presentation:

FTIR Characteristic Absorption Bands (cm⁻¹) Vibrational Mode Functional Group
~3300N-H stretchingAmide
~2970C-H stretching (asymmetric)tert-butyl
~1650C=O stretching (Amide I)Amide
~1550N-H bending (Amide II)Amide

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the dry PNTBA sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the dry PNTBA sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Film: Cast a thin film of the polymer from a suitable solvent (e.g., chloroform) onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Record the FTIR spectrum using an FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: Perform a background scan (with an empty sample holder or clean ATR crystal) and subtract it from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups of PNTBA.

Molecular Weight Determination

The molecular weight and its distribution are critical parameters that influence the physical and mechanical properties of polymers.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

Application Note: GPC/SEC is the most widely used technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of PNTBA. The separation is based on the hydrodynamic volume of the polymer chains in solution.

Data Presentation:

Parameter Description Typical Values for PNTBA
Mn ( g/mol ) Number-average molecular weightVaries depending on synthesis conditions
Mw ( g/mol ) Weight-average molecular weightVaries depending on synthesis conditions
PDI (Mw/Mn) Polydispersity IndexTypically 1.5 - 2.5 for free radical polymerization

Experimental Protocol: GPC/SEC

  • Sample Preparation:

    • Dissolve the PNTBA sample in a suitable mobile phase (e.g., tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)) to a concentration of 1-2 mg/mL.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation: Use a GPC/SEC system equipped with a pump, injector, a set of columns (e.g., polystyrene-divinylbenzene), and a detector (typically a refractive index (RI) detector).

  • Chromatographic Conditions:

    • Mobile Phase: THF or DMF

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40 °C

    • Injection Volume: 50-100 µL

  • Calibration: Create a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Data Analysis: Analyze the chromatogram using GPC software to determine Mn, Mw, and PDI relative to the calibration standards.

Thermal Properties Analysis

Thermal analysis techniques provide insights into the thermal stability, decomposition profile, and phase transitions of PNTBA.

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of PNTBA. The onset temperature of decomposition (Td) is a key parameter obtained from TGA.

Data Presentation:

Parameter Description Typical Value for PNTBA
Td (°C) Onset temperature of decomposition~300 - 400 °C

Experimental Protocol: TGA

  • Sample Preparation: Place 5-10 mg of the dry PNTBA sample into a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrumentation: Use a thermogravimetric analyzer.

  • Measurement Conditions:

    • Atmosphere: Nitrogen or air (flow rate ~20-50 mL/min)

    • Heating Rate: 10 °C/min

    • Temperature Range: 30 °C to 600 °C

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Application Note: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg) of amorphous polymers like PNTBA. The Tg is an important parameter that indicates the transition from a rigid, glassy state to a more flexible, rubbery state. A literature value for the Tg of PNTBA is 128 °C.

Data Presentation:

Parameter Description Literature Value for PNTBA
Tg (°C) Glass transition temperature128

Experimental Protocol: DSC

  • Sample Preparation: Place 5-10 mg of the dry PNTBA sample into a DSC pan (e.g., aluminum) and seal it.

  • Instrumentation: Use a differential scanning calorimeter.

  • Measurement Conditions:

    • Atmosphere: Nitrogen (flow rate ~20-50 mL/min)

    • Heating/Cooling Rate: 10-20 °C/min

    • Temperature Program:

      • Heat from room temperature to a temperature above the expected Tg (e.g., 180 °C) to erase the thermal history.

      • Cool to a temperature well below the Tg (e.g., 0 °C).

      • Heat again to above the Tg (e.g., 180 °C) to record the transition.

  • Data Analysis: Determine the Tg from the inflection point in the heat flow curve during the second heating scan.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_properties Determined Properties Monomer This compound Monomer Polymerization Free Radical Polymerization Monomer->Polymerization Purification Precipitation & Drying Polymerization->Purification PNTBA Pure PNTBA Polymer Purification->PNTBA NMR NMR Spectroscopy (¹H & ¹³C) PNTBA->NMR FTIR FTIR Spectroscopy PNTBA->FTIR GPC GPC / SEC PNTBA->GPC TGA TGA PNTBA->TGA DSC DSC PNTBA->DSC Structure Chemical Structure & Composition NMR->Structure Functional_Groups Functional Groups FTIR->Functional_Groups MW Molecular Weight (Mn, Mw, PDI) GPC->MW Thermal_Stability Thermal Stability (Td) TGA->Thermal_Stability Tg Glass Transition (Tg) DSC->Tg

Caption: Experimental workflow for PNTBA synthesis and characterization.

Analytical_Techniques_Relationship cluster_structure Structural Analysis cluster_molecular_weight Molecular Weight Analysis cluster_thermal Thermal Analysis PNTBA Poly(this compound) NMR NMR (Structure, Composition) PNTBA->NMR FTIR FTIR (Functional Groups) PNTBA->FTIR GPC GPC/SEC (Mn, Mw, PDI) PNTBA->GPC TGA TGA (Thermal Stability, Td) PNTBA->TGA DSC DSC (Glass Transition, Tg) PNTBA->DSC

Caption: Relationship of analytical techniques to PNTBA properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Tert-butylacrylamide (TBAm) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-Tert-butylacrylamide (TBAm) polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for polymerizing this compound (TBAm)?

A1: this compound (TBAm) is commonly polymerized via free radical polymerization.[1][2] More controlled methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have also been successfully employed for TBAm.[3] While Atom Transfer Radical Polymerization (ATRP) is a powerful technique for many monomers, its application to (meth)acrylamides like TBAm can be challenging and may result in uncontrolled polymerization with common catalyst systems.[4]

Q2: How should I purify the TBAm monomer before polymerization?

A2: It is crucial to use purified reagents for consistent and reliable results.[5] The TBAm monomer can be purified by recrystallization from warm, dry benzene.[1][6] The purified white crystals typically have a melting point of around 94°C.[1][6]

Q3: What are suitable initiators, solvents, and temperatures for the free radical polymerization of TBAm?

A3: A common initiator for the free radical polymerization of TBAm is 2,2'-azobisisobutyronitrile (AIBN).[1][2][7] Suitable solvents include dimethylformamide (DMF), dioxane, and mixtures of methanol (B129727) and water.[1][2][6][7] Reaction temperatures are typically maintained between 60°C and 70°C.[1][2][6][7]

Q4: My polymerization is slow or does not initiate. What are the possible causes?

A4: Several factors can lead to slow or failed polymerization. The presence of oxygen is a common inhibitor of radical polymerization; therefore, it is essential to degas the reaction mixture thoroughly with an inert gas like nitrogen or argon.[5][8] Other potential causes include insufficient initiator concentration, low reaction temperature, or the presence of impurities in the monomer or solvent.[5]

Q5: The resulting poly(TBAm) has a very broad molecular weight distribution. How can I achieve better control?

A5: A broad molecular weight distribution is characteristic of conventional free-radical polymerization.[5] To achieve a narrower molecular weight distribution (low polydispersity index, PDI), controlled radical polymerization techniques such as RAFT polymerization are recommended.[3][5][9] Optimizing the initiator concentration can also help, as a very high concentration can increase termination reactions and broaden the molecular weight distribution.[5][10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Monomer Conversion Oxygen inhibitionDegas the monomer and solvent thoroughly with an inert gas (e.g., nitrogen, argon) before initiating the polymerization.[5][8]
Insufficient initiator concentrationIncrease the initiator concentration. Ensure the initiator has not degraded by using a fresh batch.[5][10]
Low reaction temperatureIncrease the reaction temperature to the optimal range for the chosen initiator (e.g., 60-70°C for AIBN).[1][2][5]
Impurities in monomer or solventPurify the monomer by recrystallization and use freshly distilled, anhydrous solvents.[1][5][6]
Broad Molecular Weight Distribution (High PDI) Conventional free radical polymerizationEmploy a controlled radical polymerization technique like RAFT.[3][5][9]
High initiator concentrationOptimize the initiator concentration. A lower concentration generally leads to higher molecular weight and can sometimes result in better control.[10][11]
Incomplete Polymerization (Reaction stalls) Premature terminationEnsure monomer and solvent are free of impurities that can act as chain terminators.[5]
Initiator depletionSelect an initiator with a longer half-life at the reaction temperature or consider using a controlled polymerization technique where the initiating species are continuously regenerated.[5]
Poor solubility of the final polymer High molecular weightAdjust the monomer to initiator ratio to target a lower molecular weight.
Cross-linking side reactionsLower the reaction temperature to minimize side reactions. Ensure the monomer is free of difunctional impurities.

Experimental Protocols

Protocol 1: Free Radical Solution Polymerization of TBAm

This protocol describes a general procedure for the free radical polymerization of TBAm in an organic solvent.

Materials:

  • This compound (TBAm), recrystallized

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol (for precipitation)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve the desired amount of TBAm and AIBN in anhydrous DMF. A typical molar ratio of monomer to initiator is in the range of 100:1 to 500:1.

  • Seal the flask and degas the solution by bubbling with an inert gas for at least 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70°C and stir the reaction mixture.[1][2]

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction time will influence the final monomer conversion and molecular weight.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as cold methanol or water, while stirring vigorously.[1][6]

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven until a constant weight is achieved.

Quantitative Data from Literature (Free Radical Copolymerization)
Monomer 1Monomer 2InitiatorSolventTemp (°C)Reference
TBAm2,4-Dichlorophenyl methacrylateAIBNDMF70[1]
TBAm7-acryloyloxy-4-methyl coumarinAIBNDMF60[7]
TBAmN-vinyl pyrrolidoneAIBNDioxane70[2]
TBAmQuinolinylacrylateAIBNMethanol/Water (3:1)60[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer Purify TBAm Monomer (Recrystallization) Mixing Combine Monomer, Initiator & Solvent Monomer->Mixing Solvent Dry & Degas Solvent Solvent->Mixing Initiator Prepare Initiator Solution Initiator->Mixing Degassing Degas Reaction Mixture (N2 Purge or Freeze-Pump-Thaw) Mixing->Degassing Polymerize Heat to Reaction Temp (e.g., 60-70°C) Degassing->Polymerize Precipitation Precipitate Polymer in Non-solvent Polymerize->Precipitation Filtration Filter & Wash Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Analysis Analyze Polymer (NMR, GPC, etc.) Drying->Analysis troubleshooting_logic Start Polymerization Issue NoPolymer No/Low Conversion? Start->NoPolymer HighPDI Broad MW Distribution? NoPolymer->HighPDI No Oxygen Degassing sufficient? NoPolymer->Oxygen Yes Method Using Free Radical? HighPDI->Method Yes Initiator Initiator conc./activity OK? Oxygen->Initiator Yes DegasMore Improve Degassing Oxygen->DegasMore No Temp Temperature correct? Initiator->Temp Yes CheckInitiator Increase/Replace Initiator Initiator->CheckInitiator No Impurities Monomer/solvent pure? Temp->Impurities Yes CheckTemp Adjust Temperature Temp->CheckTemp No Purify Purify Reagents Impurities->Purify No UseRAFT Switch to RAFT Method->UseRAFT Yes Optimize Optimize Initiator Conc. Method->Optimize No

References

Technical Support Center: N-Tert-butylacrylamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Tert-butylacrylamide (NTBA).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield Suboptimal Reaction Temperature: The reaction temperature is a critical parameter in the Ritter reaction. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures may promote side reactions.Maintain the reaction temperature at approximately 42°C for optimal results. One study achieved yields of 88-95% at this temperature.[1] Another protocol reported a conversion of 85.6% when the reaction was conducted at 50°C for 6 hours.[2]
Inadequate Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting materials.A reaction time of 2 hours at 42°C has been shown to be effective.[1] For reactions at 50°C, a duration of 6 hours may be necessary to achieve high conversion.[2]
Incorrect Reagent Stoichiometry: An improper ratio of acrylonitrile (B1666552) to tert-butyl alcohol can limit the extent of the reaction.Ensure that the molar ratio of reactants is appropriate. While specific optimization studies on the ratio are not widely published, a successful protocol uses a specific set of molar equivalents that can be followed.
Insufficient Acid Catalyst: The Ritter reaction requires a strong acid catalyst, such as sulfuric acid, to proceed. An inadequate amount of catalyst will slow down or halt the reaction.Use a catalytic amount of concentrated sulfuric acid. The exact concentration can influence the reaction rate and yield.
Product Discoloration (Yellow, Blue, Green, or Brown) Presence of Impurities: The crude product often contains impurities that can cause discoloration, which may worsen over time.[3]Before recrystallization, wash the crude product with an alkaline aqueous solution. This has been shown to reduce coloration in the final product.[3][4]
Storage Conditions: Improper storage of the final product can lead to discoloration over time.[3]Store the purified this compound in a cool, dark, and dry place. The addition of polymerization inhibitors like hydroquinone (B1673460) monomethyl ether and phenothiazine (B1677639) can also improve storage stability.[3]
Difficulty in Purification Inappropriate Recrystallization Solvent: The choice of solvent is crucial for effective purification by recrystallization.Benzene has been successfully used as a recrystallization solvent.[5] The solubility of NTBA has been studied in various solvents including ethyl acetate (B1210297), ethanol, dichloromethane, water, formamide, N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC), which could also be considered for recrystallization.
Presence of Oily Impurities: The crude product may contain oily byproducts that hinder crystallization.An alkaline wash prior to recrystallization can help in removing acidic impurities. For other byproducts, multiple recrystallizations may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Ritter reaction.[6][7] This reaction involves the treatment of acrylonitrile with tert-butyl alcohol in the presence of a strong acid, typically concentrated sulfuric acid.[3]

Q2: What is a typical yield for the synthesis of this compound?

A2: A reported yield for the synthesis of this compound is 87% when recrystallized from warm, dry benzene.[5] Optimization studies using tert-butyl acetate and sulfuric acid have reported yields in the range of 88-95%.[1]

Q3: My final product is colored. How can I obtain a white, crystalline solid?

A3: Discoloration is a common issue and is often due to impurities. To obtain a colorless product, it is recommended to wash the crude this compound with an alkaline aqueous solution before performing recrystallization.[3][4] This helps in removing impurities that contribute to the color.

Q4: What are the key reaction conditions to control for maximizing the yield?

A4: The key reaction parameters to control are temperature and reaction time. A temperature of 42°C and a reaction time of 2 hours have been shown to provide high yields.[1] Another set of conditions is 50°C for 6 hours, which resulted in a high conversion rate.[2] The concentration of the sulfuric acid catalyst is also a critical factor.

Q5: What are the potential side reactions in the synthesis of this compound?

A5: While specific side products for this particular Ritter reaction are not extensively detailed in the provided literature, potential side reactions in Ritter reactions can include the formation of ethers from the alcohol starting material (e.g., di-tert-butyl ether) and polymerization of the acrylonitrile starting material. The use of polymerization inhibitors can help to mitigate the latter.[3]

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported method with a yield of 87%.[5]

Materials:

  • tert-Butyl alcohol

  • Acrylonitrile

  • Concentrated Sulfuric Acid

  • Benzene (for recrystallization)

  • Sodium Hydroxide solution (for washing, optional)

  • Anhydrous Calcium Chloride (for drying)

Procedure:

  • Reactant Preparation: If necessary, purify the acrylonitrile by washing with a 5% NaOH solution, followed by a 3% orthophosphoric acid solution, and then with distilled water. Dry the acrylonitrile over anhydrous calcium chloride and distill under reduced pressure.[5]

  • Reaction Setup: In a reaction flask equipped with a stirrer and a dropping funnel, combine tert-butyl alcohol and acrylonitrile.

  • Reaction Execution: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring. After the addition is complete, continue stirring at the desired temperature (e.g., 42°C) for the specified time (e.g., 2 hours).[1]

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification:

    • Filter the crude solid.

    • (Optional but recommended for color removal) Wash the crude product with a dilute alkaline aqueous solution.[3][4]

    • Recrystallize the crude solid from warm, dry benzene.[5]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Ritter Reaction cluster_workup Work-up & Purification cluster_product Final Product Acrylonitrile Acrylonitrile Reaction Reaction at 42-50°C Acrylonitrile->Reaction tBuOH tert-Butyl Alcohol tBuOH->Reaction H2SO4 Sulfuric Acid H2SO4->Reaction Catalyst Precipitation Precipitation in Ice Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration AlkalineWash Alkaline Wash Filtration->AlkalineWash Recrystallization Recrystallization from Benzene AlkalineWash->Recrystallization Drying Drying Recrystallization->Drying NTBA This compound Drying->NTBA

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield? Temp Is Temperature 42-50°C? Start->Temp Time Is Reaction Time Adequate (2-6h)? Temp->Time Yes AdjustTemp Adjust Temperature Temp->AdjustTemp No Reagents Are Reagent Ratios Correct? Time->Reagents Yes IncreaseTime Increase Reaction Time Time->IncreaseTime No Catalyst Is Catalyst Concentration Sufficient? Reagents->Catalyst Yes CheckRatios Verify Stoichiometry Reagents->CheckRatios No CheckCatalyst Verify Catalyst Amount Catalyst->CheckCatalyst No

Caption: Troubleshooting decision tree for low yield in NTBA synthesis.

References

Technical Support Center: Poly(N-tert-butylacrylamide) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and molecular weight control of poly(N-tert-butylacrylamide) (PNtBAm). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges encountered during polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?

A1: The molecular weight of PNtBAm can be controlled through several polymerization techniques:

  • Conventional Free Radical Polymerization (FRP): In this method, molecular weight is primarily controlled by adjusting the initiator concentration and using chain transfer agents.[1][2]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[3] Control is achieved by selecting an appropriate RAFT agent and controlling the monomer-to-RAFT agent ratio.[4]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is another CRP method. However, the ATRP of (meth)acrylamides like this compound can be challenging. Success often depends on using specific ligands, such as cyclic amines (e.g., Me4Cyclam), as common ligands like bipyridines may result in poor control and low conversions.[5]

Q2: How does initiator concentration affect the molecular weight in free radical polymerization?

A2: In conventional free radical polymerization, the initiator concentration has an inverse relationship with the polymer's molecular weight. A higher concentration of the initiator generates a greater number of free radicals, leading to the formation of more polymer chains.[1] Consequently, with a fixed amount of monomer, more chains result in shorter average chain lengths and thus a lower average molecular weight.[2][6] Conversely, decreasing the initiator concentration produces fewer, longer polymer chains, increasing the average molecular weight.[1]

Q3: What is the role of a chain transfer agent (CTA)?

A3: A chain transfer agent (CTA) is a compound that can react with a growing polymer chain, terminating its growth and transferring the radical activity to another molecule, which then starts a new chain.[7] This process effectively increases the number of polymer chains formed, thereby reducing the average molecular weight.[] Common CTAs for free radical polymerization include thiols (like dodecyl mercaptan) and certain solvents.[2][] In RAFT polymerization, the term "Chain Transfer Agent" refers to the thiocarbonylthio compound that mediates the polymerization, allowing for controlled chain growth.

Q4: Why is my polydispersity index (PDI) high in a controlled radical polymerization of NtBAm?

A4: A high PDI (typically > 1.5) in a controlled polymerization like RAFT or ATRP indicates a loss of control over the process. Potential causes include:

  • Inefficient RAFT Agent: The chosen RAFT agent may not be suitable for acrylamide (B121943) polymerization. The effectiveness of a RAFT agent depends on its Z and R groups.[4]

  • Loss of End-Group Fidelity (ATRP): For acrylamides, the halide end-groups on the polymer chains can be lost through side reactions like cyclization, preventing further controlled growth.[5]

  • Catalyst Issues (ATRP): The copper catalyst may be competitively complexed by the poly(acrylamide) itself, reducing its catalytic activity and leading to uncontrolled polymerization.[5]

  • Impurities: Oxygen or other impurities in the reaction mixture can terminate growing chains and interfere with the catalyst or RAFT agent.

Q5: How do I accurately measure the molecular weight of my PNtBAm?

A5: The most common technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of polymers is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[9] It is crucial to ensure proper sample preparation. For some poly(acrylamides), irreversible chain aggregation can occur if the polymer is dried completely before dissolution in an organic eluent like Tetrahydrofuran (THF).[10] It is sometimes necessary to use eluents containing additives (e.g., salts) or to choose a different solvent system, such as methanol (B129727), to prevent aggregation and ensure accurate analysis.[11]

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of PNtBAm.

Issue 1: Molecular Weight is Too High in Conventional Free Radical Polymerization
Possible Cause Recommended Solution
Initiator concentration is too low. Increase the molar ratio of initiator (e.g., AIBN) to monomer. Doubling the initiator amount can significantly decrease the final molecular weight.[2]
Absence of a chain transfer agent. Introduce a chain transfer agent (CTA) into the reaction. Thiols (mercaptans) are highly effective.[2][] Alternatively, a solvent with a higher chain transfer constant, such as isopropanol, can be used.[2]
Reaction temperature is too low. While higher temperatures can increase the termination rate, they also increase the initiation rate. If the initiation rate is too low, fewer chains are started, leading to higher molecular weights. A modest increase in temperature may be beneficial, but must be carefully controlled.[1]
Issue 2: Molecular Weight is Too Low in Conventional Free Radical Polymerization
Possible Cause Recommended Solution
Initiator concentration is too high. Decrease the molar ratio of initiator to monomer. This will generate fewer radical species, allowing each polymer chain to grow longer before termination.[1]
Unintentional chain transfer. The solvent may be acting as a chain transfer agent.[12] Switch to a solvent with a lower chain transfer constant. For example, benzene (B151609) and 1,4-dioxane (B91453) exhibit low chain-transfer activity for similar polymers.[10]
Presence of impurities. Impurities can terminate chain growth prematurely. Ensure the monomer is purified (e.g., recrystallized) and the solvent is distilled and deoxygenated before use.[13][14]
Issue 3: Poor Control (High PDI, Unpredictable MW) in RAFT Polymerization
Possible Cause Recommended Solution
Inappropriate RAFT Agent. The selected RAFT agent (e.g., dithiobenzoate, trithiocarbonate) may not be optimal for NtBAm. Consult compatibility tables and literature to select a RAFT agent known to control acrylamide polymerization effectively.
Incorrect Monomer:RAFT Agent Ratio. The theoretical molecular weight is determined by the ratio of monomer consumed to the concentration of the RAFT agent. Ensure your calculations are correct and that the RAFT agent is weighed and transferred accurately.
Significant fraction of dead chains. A low ratio of [RAFT agent] to [Initiator] can lead to a higher population of chains initiated by the thermal initiator that do not contain the RAFT end-group, leading to broader PDI.[3] Increase the [RAFT agent]/[Initiator] ratio (e.g., >5).
Chain transfer to solvent. Significant chain transfer to the solvent can lead to deviation from theoretical molecular weights and broader distributions, especially at high conversions.[3] Choose a solvent with minimal chain transfer activity.

Quantitative Data Summary

Table 1: Effect of Initiator Concentration on Molecular Weight in Free Radical Polymerization

This table illustrates the general principle that molecular weight (Mw) decreases as initiator concentration increases.[6]

Experiment ID [Monomer] : [Initiator] Molar Ratio Expected Molecular Weight (Mw) Expected Polydispersity (PDI)
FRP-1500 : 1HighBroad (>2.0)
FRP-2250 : 1MediumBroad (>2.0)
FRP-3100 : 1LowBroad (>2.0)
Table 2: Effect of Monomer-to-RAFT Agent Ratio on Molecular Weight in RAFT Polymerization

This table demonstrates the controlled nature of RAFT, where molecular weight (Mn) is proportional to the monomer-to-CTA ratio.

Experiment ID [Monomer] : [RAFT Agent] Molar Ratio Target Molecular Weight (Mn) Expected Polydispersity (PDI)
RAFT-1100 : 1Low (~12,700 g/mol )Narrow (1.1 - 1.3)
RAFT-2250 : 1Medium (~31,800 g/mol )Narrow (1.1 - 1.3)
RAFT-3500 : 1High (~63,600 g/mol )Narrow (1.1 - 1.3)

Experimental Protocols

Protocol 1: Conventional Free Radical Polymerization of this compound

This protocol is based on typical free radical solution polymerization methods.[13]

  • Reagent Preparation:

    • Purify this compound (NtBAm) by recrystallization from a suitable solvent like warm, dry benzene.

    • Recrystallize the initiator, 2,2'-Azobisisobutyronitrile (AIBN), from chloroform (B151607) or methanol.

    • Dry the solvent (e.g., N,N-dimethylformamide (DMF) or 1,4-dioxane) over a suitable drying agent and distill under reduced pressure.

  • Polymerization:

    • In a reaction flask equipped with a magnetic stirrer and nitrogen inlet, dissolve the desired amount of NtBAm and AIBN in the solvent. A typical concentration is a total of 5g of monomer in 25 mL of solvent.[13]

    • Seal the flask and deoxygenate the solution by bubbling with dry, oxygen-free nitrogen for 20-30 minutes.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir.

    • Allow the reaction to proceed for a set time. To ensure low conversion and for kinetic studies, the reaction can be stopped after a short duration.

  • Purification:

    • Cool the reaction vessel to room temperature.

    • Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as ice-cold water or methanol, while stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with the non-solvent to remove any unreacted monomer and initiator.

    • Dry the final polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight (Mn, Mw) and PDI by Gel Permeation Chromatography (GPC/SEC).[9]

Protocol 2: RAFT Polymerization of this compound

This protocol outlines a general procedure for RAFT polymerization.

  • Reagent Preparation:

    • Purify the NtBAm monomer, AIBN initiator, and solvent as described in Protocol 1.

    • Select a RAFT agent suitable for acrylamides (e.g., a trithiocarbonate).

  • Polymerization:

    • In a reaction flask, combine the NtBAm monomer, the RAFT agent, and the solvent.

    • Add the AIBN initiator. The molar ratio of [RAFT agent]:[AIBN] should typically be between 3:1 and 10:1 to ensure good control.[3]

    • Deoxygenate the mixture with nitrogen for 30 minutes in an ice bath.

    • Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • Monitor the reaction by taking samples at timed intervals to track conversion (via ¹H NMR or gravimetry) and molecular weight evolution (via GPC).

  • Purification and Characterization:

    • Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

    • Purify the polymer by precipitation into a non-solvent (e.g., cold diethyl ether or hexane) and drying under vacuum.

    • Characterize the polymer for Mn, Mw, and PDI using GPC. The results should show a linear increase in Mn with conversion and a low PDI (<1.3).

Visualizations

experimental_workflow reagents Reagent Purification (Monomer, Initiator, Solvent) setup Reaction Setup (Dissolve, Deoxygenate) reagents->setup polymerization Polymerization (Heat, Stir) setup->polymerization purification Polymer Isolation (Precipitation, Filtration, Drying) polymerization->purification characterization Characterization (GPC/SEC, NMR) purification->characterization

Figure 1. General experimental workflow for polymerization.

troubleshooting_mw start Problem: Molecular Weight is Off-Target high_mw MW Too High? start->high_mw Conventional FRP low_mw MW Too Low? start->low_mw Conventional FRP sol3 Check RAFT/ATRP Ratios Verify Catalyst/Ligand System Purify Reagents start->sol3 Controlled (RAFT/ATRP) or High PDI sol1 Increase Initiator Conc. Add Chain Transfer Agent high_mw->sol1 Yes sol2 Decrease Initiator Conc. Change to Non-Transferring Solvent low_mw->sol2 Yes

Figure 2. Troubleshooting guide for molecular weight control.

raft_mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium I Initiator R Primary Radical I->R kd Pn Pn R->Pn + Monomer (kp) Pn_RAFT Propagating Radical (Pn•) Pn->Pn_RAFT Intermediate Intermediate Radical Pn_RAFT->Intermediate + Dormant Chain Dormant Dormant Polymer (Pn-RAFT) Dormant->Intermediate + Propagating Radical Intermediate->Pn_RAFT - Leaving Group (R•) Intermediate->Dormant - Leaving Group (Pn•)

Figure 3. Simplified RAFT polymerization equilibrium.

References

Technical Support Center: Synthesis of N-Tert-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of N-tert-butylacrylamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction mixture turned into a solid mass, or the viscosity significantly increased, making stirring difficult. What is happening and how can I prevent it?

A1: This indicates that polymerization of the starting material (acrylonitrile) or the product (this compound) has occurred. Both are vinyl monomers susceptible to free-radical polymerization, which can be initiated by heat, light, or impurities.

Troubleshooting Steps:

  • Add a Polymerization Inhibitor: Incorporate a polymerization inhibitor into the reaction mixture. Common choices include hydroquinone (B1673460), hydroquinone monomethyl ether (MEHQ), or phenothiazine (B1677639). For instance, adding hydroquinone monomethyl ether at a concentration of 500 ppm and phenothiazine at 10-50 ppm can improve stability during storage and prevent unwanted polymerization.

  • Control Reaction Temperature: Exothermic reactions can accelerate polymerization. Maintain a consistent and controlled reaction temperature. For the Ritter reaction, a temperature of around 42°C has been shown to be effective for the synthesis of N-tert-butyl amides[1].

  • Exclude Oxygen: While counterintuitive for some polymerization reactions, for acrylamides, the presence of oxygen can sometimes promote polymerization. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Purify the Reactants: Ensure that the acrylonitrile (B1666552) is free from impurities that could act as initiators. Washing acrylonitrile with an aqueous NaOH solution can remove inhibitors added for storage, and subsequent washing with dilute phosphoric acid can remove basic impurities[2][3][4].

Q2: The yield of my this compound is lower than expected, and I've isolated a significant amount of a water-soluble byproduct. What could this be?

A2: A likely cause is the hydrolysis of either the nitrile group in acrylonitrile to acrylamide (B121943) or acrylic acid, or the amide group in this compound to tert-butylamine (B42293) and acrylic acid. This is especially prevalent in the presence of strong acids and water.

Troubleshooting Steps:

  • Minimize Water Content: Use anhydrous reagents and solvents to the extent possible. The Ritter reaction is typically carried out in a strong acid like concentrated sulfuric acid, which should have a low water content.

  • Control Reaction Time: Prolonged reaction times in strong acid can increase the extent of hydrolysis. Monitor the reaction progress (e.g., by TLC or GC) and quench it once the starting material is consumed.

  • Optimize Acid Concentration: The concentration of the strong acid is a critical parameter. While a strong acid is necessary to generate the tert-butyl carbocation, excessively harsh conditions can promote hydrolysis. A modified Ritter reaction using a catalytic amount of sulfuric acid with tert-butyl acetate (B1210297) has been shown to give high yields of N-tert-butyl amides[1].

  • Work-up Procedure: During the work-up, neutralizing the strong acid promptly and at a low temperature can minimize hydrolysis of the product.

Q3: My final product has a noticeable blue, green, or brown discoloration. What is the cause and how can I obtain a colorless product?

A3: The formation of colored impurities is a known issue in the synthesis of this compound. These impurities can arise from side reactions during the synthesis or degradation during storage.

Troubleshooting Steps:

  • Purification by Recrystallization: Recrystallization is an effective method for removing colored impurities. Solvents such as warm, dry benzene (B151609) or a mixture of ethyl acetate and hexane (B92381) can be used[3][5].

  • Alkaline Wash: A Japanese patent suggests that contacting the crude this compound with an alkaline aqueous solution before recrystallization can help in producing a product with reduced coloring[6].

  • Controlled Drying: this compound has a tendency to sublime. Therefore, it is advisable to dry the purified crystals under reduced pressure at a temperature below 70°C.

  • Storage with Stabilizers: To prevent discoloration during storage, the addition of stabilizers like a combination of a hydroquinone compound (0.5-10 ppm) and phenothiazine (10-50 ppm) to the final product is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method for synthesizing this compound is the Ritter reaction[7][8][9][10]. This reaction involves the acid-catalyzed addition of a nitrile (in this case, acrylonitrile) to a carbocation, which is typically generated from tert-butyl alcohol or isobutylene (B52900) in the presence of a strong acid like sulfuric acid[6][11].

Q2: What are the main side reactions to be aware of during the Ritter reaction for this compound synthesis?

A2: The primary side reactions include:

  • Polymerization: Both acrylonitrile and this compound can undergo polymerization.

  • Hydrolysis: The nitrile group of acrylonitrile or the amide group of the product can be hydrolyzed in the acidic reaction medium.

  • Byproducts from the tert-butyl cation: The tert-butyl carbocation can be trapped by other nucleophiles or undergo elimination to form isobutylene, which can then polymerize.

  • Formation of 2-acrylamido-2-methylpropanesulfonic acid (ATBS): Under certain conditions, particularly with isobutylene and sulfuric acid, sulfonation of the intermediate carbocation can occur, leading to the formation of ATBS as a byproduct[6][7].

Q3: What are some recommended reaction conditions for a high-yield synthesis of this compound?

A3: A modified Ritter reaction using tert-butyl acetate as the source of the tert-butyl cation in the presence of a catalytic amount of sulfuric acid has been reported to give excellent yields (88-95%)[1]. The reaction is typically carried out at around 42°C for 2 hours[1].

Quantitative Data Summary

Reactants Catalyst/Acid Solvent Temperature (°C) Time (h) Yield (%) Reference
Acrylonitrile, tert-butyl alcoholSulfuric acidTetramethylene sulphoneNot specifiedNot specifiedNot specified[12]
Various nitriles, tert-butyl acetateSulfuric acid (catalytic)tert-butyl acetate42288-95[1]
Acrylonitrile, tert-butanolBrønsted acidMechanochemical (solvent-free or low-solvent)Room TemperatureNot specified90[5]
tert-butanol, acrylonitrileNot specifiedNot specifiedNot specifiedNot specified87[3][11]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Modified Ritter Reaction[1]

This protocol is based on a modified Ritter reaction that has been reported to produce high yields of N-tert-butyl amides.

Materials:

  • Nitrile (e.g., Acrylonitrile)

  • tert-Butyl acetate

  • Concentrated Sulfuric Acid

Procedure:

  • In a flask equipped with a magnetic stirrer and a temperature controller, add the nitrile and tert-butyl acetate.

  • Begin stirring the mixture.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Heat the reaction mixture to 42°C and maintain this temperature for 2 hours.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Slowly and carefully neutralize the acid by adding a suitable base (e.g., a saturated aqueous solution of sodium bicarbonate) until the pH is neutral. This should be done in an ice bath to control the exothermic reaction.

  • The this compound product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold water.

  • Dry the product under vacuum.

Protocol 2: Purification of this compound by Recrystallization[3][5]

This protocol describes the purification of crude this compound to remove colored impurities and other byproducts.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., warm dry benzene or ethyl acetate/hexane mixture)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen warm recrystallization solvent.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to allow for the formation of crystals.

  • For maximum recovery, cool the solution further in an ice bath.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under reduced pressure at a temperature below 70°C.

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Acrylonitrile Acrylonitrile Nitrilium_Ion Nitrilium Ion Acrylonitrile->Nitrilium_Ion with tert-Butyl Cation Polymer Polymerization (Polyacrylonitrile or Poly-NTBA) Acrylonitrile->Polymer Heat/Initiator Hydrolysis_Products Hydrolysis Products (Acrylic Acid, tert-Butylamine) Acrylonitrile->Hydrolysis_Products + H₂O / H⁺ tert_Butanol tert-Butyl Alcohol tert_Butyl_Cation tert-Butyl Cation tert_Butanol->tert_Butyl_Cation + H⁺ H2SO4 H₂SO₄ (catalyst) tert_Butyl_Cation->Acrylonitrile Electrophilic Attack Di_tert_Butyl_Ether Di-tert-butyl Ether tert_Butyl_Cation->Di_tert_Butyl_Ether + tert-Butanol Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H⁺ NTBA This compound (Desired Product) Nitrilium_Ion->NTBA + H₂O (Hydrolysis) NTBA->Polymer Heat/Initiator NTBA->Hydrolysis_Products + H₂O / H⁺

Caption: Main reaction pathway and major side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Observation_Polymer Observation: High Viscosity / Solidification Start->Observation_Polymer Problem Encountered Observation_Low_Yield Observation: Low Yield / Water-Soluble Byproduct Start->Observation_Low_Yield Problem Encountered Observation_Color Observation: Product Discoloration Start->Observation_Color Problem Encountered Success Successful Synthesis Start->Success No Issues Solution_Polymer Action: - Add Polymerization Inhibitor - Control Temperature - Use Inert Atmosphere Observation_Polymer->Solution_Polymer Probable Cause: Polymerization Solution_Low_Yield Action: - Minimize Water Content - Optimize Reaction Time & Acid Conc. - Careful Work-up Observation_Low_Yield->Solution_Low_Yield Probable Cause: Hydrolysis Solution_Color Action: - Recrystallize Product - Perform Alkaline Wash - Controlled Drying & Storage Observation_Color->Solution_Color Probable Cause: Impurity Formation Solution_Polymer->Start Retry Synthesis Solution_Low_Yield->Start Retry Synthesis Solution_Color->Success Purified Product

Caption: Troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Purification of Crude N-tert-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-butylacrylamide (NTBA).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently cited method for purifying crude this compound is recrystallization. Other potential methods for solids include distillation, though it is noted to be difficult for NTBA, and chromatography. For industrial-scale purification, a combination of washing with an alkaline solution followed by recrystallization is also employed.

Q2: What are the typical impurities found in crude this compound?

A2: Crude NTBA, often synthesized via the Ritter reaction, may contain unreacted starting materials such as acrylonitrile (B1666552) and tert-butyl alcohol. Byproducts from the synthesis can also be present, including 2-acrylamido-2-methylpropanesulfonic acid (ATBS) if sulfuric acid and isobutylene (B52900) are used. Additionally, residual polymerization inhibitors from the starting materials (like hydroquinone (B1673460) monomethyl ether from acrylonitrile) and colored degradation products can be impurities.

Q3: What is the expected melting point of pure this compound?

A3: There is some variation in the reported melting point of this compound. Laboratory-scale preparations after recrystallization have reported a melting point of 94°C. However, commercial suppliers and other sources list the melting point in the range of 126-132°C. This discrepancy may be due to different crystalline forms (polymorphism) or varying levels of purity. A sharp melting point within a narrow range is a good indicator of high purity.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of NTBA can be determined using several analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for quantitative purity analysis. The chemical structure and absence of proton-containing impurities can be confirmed by ¹H-NMR and ¹³C-NMR spectroscopy. Fourier-Transform Infrared Spectroscopy (FTIR) can also be used for identification.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₁₃NO
Molecular Weight127.19 g/mol
AppearanceWhite to off-white crystalline solid/powder
Melting Point94°C or 126-132°C
Purity (Commercial)≥96.0% to ≥98.0% (GC)

Table 2: Comparison of Recrystallization Solvents for this compound

Solvent SystemReported YieldNotesSource(s)
Warm Dry Benzene (B151609)87%Yields white crystals. Benzene is a hazardous solvent and appropriate safety precautions must be taken.
Methanol (B129727)Not specifiedUsed for recrystallization after synthesis.
Methanol / WaterNot specifiedA specific protocol involves dissolving the crude material in a heated methanol/water mixture (e.g., 32.5g MeOH, 27.9g H₂O at 60°C), followed by slow cooling to 15°C to precipitate crystals.

Experimental Protocols

Protocol 1: Recrystallization from Warm Dry Benzene

This protocol is based on methodologies described in several research articles.

  • Dissolution: Place the crude this compound in a flask. In a well-ventilated fume hood, add a minimal amount of warm, dry benzene to the flask. Heat the mixture gently with stirring until the solid is completely dissolved. Avoid using a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.

  • Isolation: Collect the resulting white crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, dry benzene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The reported yield for this method is approximately 87%.

Protocol 2: Purification via Alkaline Wash and Recrystallization from Methanol/Water

This protocol is adapted from a patented industrial purification process.

  • Alkaline Wash: Wash the crude NTBA crystals with an alkaline aqueous solution (e.g., sodium hydroxide (B78521) solution) to remove acidic impurities and certain colored byproducts.

  • Dissolution: Prepare a solvent mixture of methanol and water. For example, a mixture of 32.5 g of methanol and 27.9 g of water can be heated to 60°C. Add the washed crude NTBA to this heated solvent mixture and stir until it is completely dissolved.

  • Crystallization: Stop heating and allow the solution to cool slowly

Technical Support Center: Copolymerization of N-Tert-butylacrylamide (TBAm) with Hydrophilic Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the copolymerization of N-Tert-butylacrylamide (TBAm). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when copolymerizing the hydrophobic monomer TBAm with various hydrophilic comonomers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the copolymerization of TBAm with hydrophilic monomers.

Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly

Q: I've mixed my this compound (TBAm), a hydrophilic comonomer, and an initiator, but the solution viscosity isn't increasing, or the reaction is extremely slow. What could be the problem?

A: Failure to initiate is a common issue in free-radical polymerization. Several factors could be responsible. Here is a systematic approach to troubleshoot this problem.

Possible Causes and Solutions:

  • Presence of Inhibitors: Monomers are often shipped with inhibitors (like hydroquinone (B1673460) or MEHQ) to prevent polymerization during storage. These must be removed before the reaction.

    • Solution: Remove inhibitors from both TBAm and the hydrophilic comonomer. A common method is to wash the monomer with an aqueous NaOH solution, followed by drying and distillation under reduced pressure. For solid monomers like TBAm, recrystallization from a suitable solvent (e.g., warm dry benzene) can be effective.[1][2][3]

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals.

    • Solution: Ensure the reaction mixture is thoroughly deoxygenated before and during polymerization. This is typically achieved by purging the reaction vessel with an inert gas (e.g., nitrogen or argon) for 20-30 minutes prior to heating and maintaining a positive inert gas pressure throughout the reaction.[3][4]

  • Inefficient Initiator: The choice and concentration of the initiator are critical.

    • Solution:

      • Verify Initiator Suitability: Use a suitable initiator for your chosen solvent and temperature. Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are common choices for organic solvents like DMF or dioxane.[3][5][6] For aqueous systems, a water-soluble initiator like potassium persulfate may be necessary.

      • Check Initiator Concentration: The initiator concentration is typically 0.1-2% by weight of the total monomers. An insufficient amount may not generate enough radicals to start the polymerization.[4]

      • Ensure Initiator Activity: Initiators can degrade over time. Use a fresh, properly stored initiator. AIBN, for example, should be recrystallized from a suitable solvent like chloroform (B151607) if its purity is in doubt.[3]

  • Suboptimal Temperature: Thermal initiators require a specific temperature range to decompose and generate radicals at an appropriate rate.

    • Solution: Ensure your reaction temperature is suitable for your chosen initiator. For AIBN, a common temperature range is 60-70°C.[2][3][5] If the temperature is too low, the rate of radical generation will be too slow.

Troubleshooting Workflow for Initiation Failure

start Polymerization Fails to Initiate inhibitor Inhibitor Removed? start->inhibitor oxygen System Deoxygenated? inhibitor->oxygen Yes repurify Action: Repurify Monomers inhibitor->repurify No initiator Initiator Active & Sufficient? oxygen->initiator Yes purge Action: Purge with Inert Gas oxygen->purge No temp Correct Temperature? initiator->temp Yes check_initiator Action: Use Fresh Initiator at 0.1-2 wt% initiator->check_initiator No adjust_temp Action: Adjust Temperature (e.g., 60-70°C for AIBN) temp->adjust_temp No success Problem Solved temp->success Yes repurify->inhibitor purge->oxygen check_initiator->initiator adjust_temp->temp

Caption: Troubleshooting workflow for polymerization initiation failure.
Issue 2: The Final Copolymer Has a Different Composition Than the Initial Monomer Feed Ratio

Q: I started my reaction with a 50:50 molar ratio of TBAm and my hydrophilic comonomer, but my final product, analyzed by ¹H-NMR, has a 70:30 ratio. Why is this happening?

A: This is a very common and expected outcome in copolymerization. The composition of a copolymer is governed not just by the feed ratio, but by the reactivity ratios (r₁ and r₂) of the two monomers.

Explanation:

  • Reactivity Ratios (r₁ and r₂): These values describe the preference of a growing polymer chain ending in one type of monomer to add either the same monomer (homo-propagation) or the other monomer (cross-propagation).

    • If r₁ > 1 , the growing chain ending in monomer 1 prefers to add another monomer 1.

    • If r₁ < 1 , it prefers to add monomer 2.

    • If r₁ ≈ 1 , it has no preference.

    • The same logic applies to r₂ for a chain ending in monomer 2.

  • Compositional Drift: Because one monomer is often consumed faster than the other, the composition of the monomer feed changes as the reaction progresses. This leads to "compositional drift," where polymer chains formed at the beginning of the reaction have a different composition from those formed at the end.

Solutions and Strategies:

  • Determine Reactivity Ratios: To predict and control the copolymer composition, you must know the reactivity ratios for your specific monomer pair and reaction conditions. This is often done by running several polymerizations with different feed ratios to low conversion (<10%) and then analyzing the resulting copolymer composition.[1][3]

  • Maintain Low Conversion: If you need a copolymer with a relatively uniform composition, stop the reaction at a low conversion (e.g., 10-15%). At this stage, the monomer feed ratio has not significantly changed from its initial state.[3]

  • Use Semi-Batch Polymerization: For producing compositionally uniform copolymers at high conversion, a semi-batch process can be used. In this method, the more reactive monomer is fed into the reactor over time to maintain a constant monomer ratio in the reaction mixture.[7]

Logical Relationship of Copolymer Composition

cluster_inputs Inputs cluster_process Process cluster_output Output feed Monomer Feed Ratio [M₁] / [M₂] equation Copolymer Composition Equation feed->equation reactivity Reactivity Ratios r₁ and r₂ reactivity->equation composition Instantaneous Copolymer Composition d[M₁] / d[M₂] equation->composition start Start: Monomer Purification charge_reactor Charge Reactor with Monomers & Solvent start->charge_reactor deoxygenate Deoxygenate with Inert Gas (e.g., N₂ for 20-30 min) charge_reactor->deoxygenate add_initiator Add Initiator (e.g., AIBN) deoxygenate->add_initiator heat Heat to Reaction Temperature (e.g., 60-70°C) add_initiator->heat react React for a Set Time (monitor viscosity or sample for conversion) heat->react precipitate Precipitate Copolymer in a Non-solvent (e.g., cold water, methanol, or ether) react->precipitate purify Wash and Filter to Remove Unreacted Monomers precipitate->purify dry Dry Copolymer Under Vacuum purify->dry

References

Technical Support Center: N-Tert-butylacrylamide (NTBA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Tert-butylacrylamide (NTBA) under various pH conditions. Find answers to frequently asked questions and detailed troubleshooting guides for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound (NTBA) at different pH values?

A1: this compound (NTBA) is a crystalline solid that is generally stable under neutral and dry conditions. However, its stability is significantly influenced by pH in aqueous solutions. Like other N-substituted amides, NTBA is susceptible to hydrolysis, which is catalyzed by both acids and bases. The rate of hydrolysis is slowest near neutral pH and increases under both acidic and basic conditions. In strongly acidic or basic solutions, particularly at elevated temperatures, significant degradation can occur.

Q2: What are the expected degradation products of NTBA under acidic and basic conditions?

A2: The primary degradation pathway for NTBA is the hydrolysis of the amide bond. This reaction yields acrylic acid and tert-butylamine (B42293).

  • Under acidic conditions: The amide is hydrolyzed to form acrylic acid and a tert-butylammonium (B1230491) salt.

  • Under basic conditions: The amide is hydrolyzed to form a salt of acrylic acid (acrylate) and tert-butylamine.

It is important to note that under certain conditions, polymerization of the acryloyl moiety may occur as a competing reaction.

Q3: How does the tert-butyl group affect the rate of hydrolysis compared to other acrylamides?

A3: The bulky tert-butyl group on the nitrogen atom introduces significant steric hindrance around the carbonyl carbon. This steric hindrance generally makes NTBA more resistant to hydrolysis compared to unsubstituted acrylamide (B121943) or N-alkyl acrylamides with smaller alkyl groups. The attack of a nucleophile (water or hydroxide (B78521) ion) on the carbonyl carbon is sterically hindered, thus slowing down the rate of both acid and base-catalyzed hydrolysis.

Troubleshooting Guide

Issue 1: I am observing unexpected precipitation during my stability study of NTBA in an aqueous buffer.

  • Possible Cause 1: pH-dependent solubility of degradation products.

    • Explanation: One of the degradation products, acrylic acid, has a pKa of approximately 4.25. In solutions with a pH near or below this value, acrylic acid will be in its less soluble protonated form, which could precipitate, especially at higher concentrations.

    • Recommendation: Ensure the concentration of your NTBA solution is appropriate for the chosen buffer system. If you suspect acrylic acid precipitation, analyzing the precipitate can confirm its identity. Consider using a buffer with a pH well above 4.25 if permissible for your experimental design.

  • Possible Cause 2: Polymerization.

    • Explanation: NTBA is a monomer that can polymerize, especially in the presence of initiators such as light, heat, or radical species. The resulting poly(this compound) is insoluble in water.

    • Recommendation: Protect your samples from light by using amber vials. Ensure your buffers and solutions are free from radical initiators. Degassing the solvent prior to preparing the solutions can also minimize the risk of polymerization.

Issue 2: My analytical results show a faster than expected degradation of NTBA.

  • Possible Cause 1: Temperature effects.

    • Explanation: The rate of hydrolysis is highly dependent on temperature. Even a small increase in temperature can significantly accelerate the degradation of NTBA.

    • Recommendation: Maintain strict temperature control throughout your experiment. Use a calibrated incubator or water bath. For long-term studies, ensure consistent temperature and monitor for any fluctuations.

  • Possible Cause 2: Presence of catalytic species.

    • Explanation: Certain metal ions or other impurities in your buffer components can catalyze the hydrolysis of amides.

    • Recommendation: Use high-purity reagents (e.g., HPLC grade) for preparing your buffers and solutions.

Issue 3: I am having difficulty achieving good separation and quantification of NTBA and its degradation products using HPLC.

  • Possible Cause 1: Inappropriate column or mobile phase.

    • Explanation: NTBA, acrylic acid, and tert-butylamine have very different chemical properties, which can make their simultaneous analysis challenging.

    • Recommendation: A reversed-phase C18 column is a good starting point. The mobile phase should be buffered to ensure consistent ionization states of the analytes. A gradient elution may be necessary to achieve adequate separation. For detecting tert-butylamine, which lacks a strong chromophore, derivatization or the use of a different detector (e.g., ELSD or mass spectrometry) may be required.

  • Possible Cause 2: Volatility of tert-butylamine.

    • Explanation: Tert-butylamine is a volatile compound, which can lead to poor reproducibility during sample preparation and analysis.

    • Recommendation: Keep samples sealed and cool. Minimize the time between sample preparation and injection. If using derivatization, ensure the reaction goes to completion.

Data Presentation

Table 1: Predicted Stability of this compound at Various pH Conditions

pH RangeConditionExpected StabilityPrimary Degradation PathwayPotential Degradation Products
1 - 3AcidicLow to ModerateAcid-catalyzed hydrolysisAcrylic acid, Tert-butylammonium salt
4 - 6Weakly AcidicModerate to HighSlow acid-catalyzed hydrolysisAcrylic acid, Tert-butylammonium salt
7NeutralHighSlow neutral hydrolysisAcrylic acid, Tert-butylamine
8 - 10Weakly BasicModerate to HighSlow base-catalyzed hydrolysisAcrylate, Tert-butylamine
11 - 14BasicLow to ModerateBase-catalyzed hydrolysisAcrylate, Tert-butylamine

Note: Stability is temperature-dependent and will decrease with increasing temperature across all pH ranges.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

This protocol outlines a general procedure for evaluating the stability of NTBA in aqueous solutions at different pH values.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

    • Use buffers with known stability and low reactivity (e.g., phosphate, borate).

    • Ensure the ionic strength of all buffers is consistent.

  • Preparation of NTBA Stock Solution:

    • Prepare a stock solution of NTBA in a suitable organic solvent in which it is freely soluble and stable (e.g., acetonitrile (B52724) or methanol).

  • Sample Preparation:

    • In amber glass vials, add a small aliquot of the NTBA stock solution to each buffer to achieve the desired final concentration (e.g., 1 mg/mL). The volume of the organic solvent should be kept to a minimum (e.g., <1% v/v) to avoid affecting the properties of the aqueous buffer.

    • Prepare triplicate samples for each pH and time point.

    • Include a control sample at t=0 by immediately quenching the reaction (e.g., by neutralizing the pH and freezing).

  • Incubation:

    • Incubate the vials at a constant, controlled temperature (e.g., 40°C or 50°C).

  • Sampling:

    • At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from the respective vials.

    • Quench the reaction immediately by adjusting the pH to near neutral and/or by dilution with a cold mobile phase.

    • Store the samples at a low temperature (e.g., -20°C) until analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of NTBA remaining.

    • If possible, also quantify the appearance of the degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the NTBA concentration versus time for each pH.

    • Determine the observed degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) for NTBA at each pH using the equation: t½ = 0.693 / k.

Mandatory Visualizations

NTBA_Degradation_Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions NTBA This compound AcrylicAcid Acrylic Acid NTBA->AcrylicAcid Acid-catalyzed Hydrolysis TBA_salt Tert-butylammonium Salt Acrylate Acrylate NTBA->Acrylate Base-catalyzed Hydrolysis TBA Tert-butylamine H2O_H H₂O, H⁺ H2O_OH H₂O, OH⁻

Caption: Hydrolysis pathways of this compound under acidic and basic conditions.

Experimental_Workflow start Start prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) start->prep_buffers prep_stock Prepare NTBA Stock Solution start->prep_stock prep_samples Prepare Samples in Vials prep_buffers->prep_samples prep_stock->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate sample Withdraw Samples at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC quench->analyze data_analysis Calculate Rate Constants and Half-lives analyze->data_analysis end End data_analysis->end

Caption: Workflow for a pH stability study of this compound.

Technical Support Center: N-Tert-butylacrylamide (TBAm) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals working with the polymerization of N-Tert-butylacrylamide (TBAm).

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the polymerization rate of this compound (TBAm)?

Temperature is a critical parameter in the free-radical polymerization of TBAm. Generally, increasing the reaction temperature leads to a higher rate of polymerization. This is because higher temperatures increase the decomposition rate of the thermal initiator, generating free radicals more rapidly. Additionally, the propagation rate constant (kₚ) itself is temperature-dependent and increases with temperature, following the Arrhenius equation. However, excessively high temperatures can lead to undesirable side reactions, reduced molecular weight due to increased chain transfer, and potentially uncontrolled or "runaway" reactions.[1][2]

Q2: What is a typical temperature range for the free-radical polymerization of TBAm?

The optimal temperature range depends heavily on the choice of initiator and solvent. For common azo initiators like Azobisisobutyronitrile (AIBN), polymerization is typically conducted in the range of 50-70 °C.[3][4][5] Copolymerization studies with methyl acrylate (B77674) have been performed at temperatures between 50 °C and 70 °C.[3] Other studies have successfully carried out TBAm copolymerization at 60 °C and 70 °C in solvents like DMF and Dioxane.[4][5][6]

Q3: How does the choice of solvent affect the polymerization of TBAm at different temperatures?

Solvent choice is crucial as TBAm, a solid at room temperature, has limited solubility in many common solvents.[7][8] The solvent can influence the propagation rate constant (kₚ). For instance, in a study on the copolymerization of TBAm and methyl acrylate, the kₚ for TBAm was found to be higher in an ethanol (B145695)/water mixture compared to pure ethanol at 30 °C, which is attributed to hydrogen bonding effects.[3][7] When selecting a solvent, it is essential to consider both the solubility of the TBAm monomer at the desired reaction temperature and potential interactions between the solvent and the propagating radical, which can affect the overall reaction kinetics.[3][9]

Q4: What is the activation energy for the polymerization of TBAm?

Direct measurements of the Arrhenius parameters for TBAm homopolymerization are not widely reported. However, for the propagation step of TBAm in ethanol and an ethanol/water mixture (with 10 wt% monomer), the activation energy has been estimated to be between 16–17 kJ mol⁻¹.[8] This value is comparable to the activation energy for acrylamide (B121943) in water.[8] For comparison, the overall activation energy for the emulsion polymerization of a related monomer, n-butyl acrylate, was determined to be 29.80 kJ/mol.[1] A higher activation energy signifies a greater sensitivity of the reaction rate to changes in temperature.[2]

Quantitative Data

The following table summarizes kinetic data for the propagation rate constant (kₚ) of TBAm under specific conditions. Note that this data is primarily from copolymerization studies, as data for homopolymerization is limited.

Monomer SystemTemperature (°C)Solvent (w/w)Monomer Conc. (wt%)Propagation Rate Constant (kₚ) (L mol⁻¹ s⁻¹)
TBAm30Ethanol1012,700
TBAm3075/25 Ethanol/H₂O1013,800
TBAm3075/25 Ethanol/H₂O1014,300
Acrylamide (for comparison)30Water10~64,350 (4.5x higher than TBAm)
Methacrylamide (for comparison)25Water20~1,375 (8x lower than TBAm in EtOH)

Data compiled from studies on radical copolymerization kinetics.[7][8]

Troubleshooting Guide

Issue 1: Polymerization is slow or fails to initiate.

Possible CauseTroubleshooting Steps
Low Reaction Temperature The selected temperature may be too low for the initiator to decompose efficiently. Increase the temperature to the recommended range for your initiator (e.g., >50 °C for AIBN). Ensure the heat source is stable and uniform.[2]
Presence of Oxygen Oxygen is a potent inhibitor of free-radical polymerization. Ensure the reaction mixture is thoroughly degassed before adding the initiator. This can be achieved by sparging with an inert gas (e.g., nitrogen, argon) for 30-60 minutes or by performing several freeze-pump-thaw cycles.[2]
Inactive or Insufficient Initiator Use a fresh batch of initiator that has been stored correctly (typically refrigerated and protected from light). If necessary, increase the initiator concentration, but be aware that this can lower the final polymer's molecular weight.[2]
Monomer Impurity The TBAm monomer may contain inhibitors from manufacturing or storage. Recrystallize the monomer from a suitable solvent (e.g., warm benzene) before use.[5][10]

Issue 2: The reaction is uncontrolled, leading to premature gelation (Gel Effect).

Possible CauseTroubleshooting Steps
High Reaction Temperature Excessively high temperatures can lead to a rapid, uncontrolled polymerization. Lower the reaction temperature or implement a more gradual heating profile.[2]
High Monomer Concentration The gel effect (or Trommsdorff effect) is more pronounced in bulk or highly concentrated solutions due to increased viscosity, which hinders termination reactions.[2] Consider performing the polymerization in a more dilute solution to improve heat dissipation and control viscosity.
High Initiator Concentration Too much initiator can cause an extremely rapid initiation phase, leading to an uncontrolled reaction. Reduce the initiator concentration.[2]

Issue 3: The final polymer has a low molecular weight.

Possible CauseTroubleshooting Steps
High Reaction Temperature While increasing temperature boosts the polymerization rate, it can also increase the rate of chain transfer reactions, which terminate growing chains and result in lower molecular weight polymers.[2] Optimize the temperature to find a balance between an acceptable rate and the desired molecular weight.
High Initiator Concentration A high concentration of initiator generates many polymer chains simultaneously, which consume the monomer quickly and result in a lower average molecular weight.[2] Reduce the initiator concentration.
Chain Transfer Agents The solvent or impurities can act as chain transfer agents. Ensure high-purity solvents and monomers are used. If necessary, switch to a solvent with a lower chain transfer constant.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Free-Radical Solution Polymerization of TBAm

This protocol provides a general method for the polymerization of TBAm in a solution using AIBN as a thermal initiator.

Materials:

  • This compound (TBAm), recrystallized

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous solvent (e.g., Dioxane, Dimethylformamide (DMF), or Ethanol/Water mixture)[4][5]

  • Inert gas (Nitrogen or Argon)

  • Precipitating solvent (e.g., ice-cold water, methanol, or a diethyl ether/hexane mixture)[3][4]

Procedure:

  • Dissolution: In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve a specified amount of TBAm monomer and AIBN initiator (e.g., 5g of monomer and 50mg of AIBN) in the chosen solvent (e.g., 25 mL of DMF).[5]

  • Degassing: Flush the solution with a gentle stream of inert gas (e.g., dry nitrogen) for 30-60 minutes to remove dissolved oxygen.[4]

  • Polymerization: Immerse the sealed reaction flask in a preheated oil bath set to the desired temperature (e.g., 70 °C).[4][5]

  • Reaction Monitoring: Allow the reaction to proceed for a set duration. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing monomer conversion via techniques like ¹H-NMR or gravimetry.[3]

  • Precipitation: After the desired time, cool the reaction vessel. Pour the viscous polymer solution into a large volume of a non-solvent (e.g., ice-cold water or methanol) with vigorous stirring to precipitate the polymer.[4][5]

  • Purification & Drying: Wash the precipitated polymer thoroughly with the non-solvent to remove any unreacted monomer and initiator. Dry the final polymer product in a vacuum oven until a constant weight is achieved.[4]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve 1. Dissolve Monomer & Initiator degas 2. Degas Solution (N2 Purge) dissolve->degas Remove O2 polymerize 3. Heat to Target Temp (e.g., 70°C) degas->polymerize Initiate monitor 4. Monitor Conversion (NMR/Gravimetry) polymerize->monitor precipitate 5. Precipitate in Non-Solvent monitor->precipitate Terminate dry 6. Wash & Dry Polymer precipitate->dry

Fig 1. Experimental workflow for TBAm solution polymerization.
Logical Diagram: Effect of Temperature on Polymerization Outcome

This diagram illustrates the logical relationships between reaction temperature and key outcomes in the free-radical polymerization of TBAm.

temp_effect temp Increase in Reaction Temperature rate_init Faster Initiator Decomposition temp->rate_init More radicals rate_prop Higher Propagation Rate (k_p) temp->rate_prop rate_transfer Increased Chain Transfer Rate temp->rate_transfer rate_termination Increased Termination Rate (k_t) temp->rate_termination rate_overall INCREASED OVERALL RATE rate_init->rate_overall mw DECREASED MOLECULAR WEIGHT rate_init->mw More chains initiated rate_prop->rate_overall rate_transfer->mw rate_termination->mw More chains terminate

Fig 2. Relationship between temperature and polymerization parameters.

References

Validation & Comparative

A Comparative Guide: N-tert-butylacrylamide vs. N-isopropylacrylamide for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stimuli-responsive polymers, N-tert-butylacrylamide (TBAm) and N-isopropylacrylamide (NIPAm) are two prominent monomers utilized in the development of "smart" materials for biomedical applications. Both offer unique thermoresponsive properties, yet their distinct chemical structures lead to significant differences in their behavior and suitability for specific applications such as drug delivery, tissue engineering, and diagnostics. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their material selection process.

Physicochemical Properties: A Tale of Two Acrylamides

The fundamental difference between NIPAm and TBAm lies in the hydrophobicity of their respective side groups. NIPAm possesses an isopropyl group, while TBAm has a more bulky and hydrophobic tert-butyl group. This structural variance directly influences their solubility in aqueous solutions and their lower critical solution temperature (LCST), the temperature above which the polymer undergoes a reversible phase transition from a soluble to an insoluble state.

Poly(N-isopropylacrylamide) (PNIPAm) is the most extensively studied thermoresponsive polymer and exhibits an LCST of approximately 32°C in aqueous solutions, which is conveniently close to physiological temperature.[1][2][3][4] This property has made it a cornerstone in the design of injectable drug delivery systems and scaffolds for cell culture. Below its LCST, PNIPAm is soluble due to the formation of hydrogen bonds between its amide groups and water molecules. As the temperature rises above the LCST, these hydrogen bonds weaken, and the hydrophobic interactions of the isopropyl groups become dominant, leading to polymer chain collapse and precipitation.[5]

This compound, being more hydrophobic, imparts a lower LCST to its homopolymer and copolymers. Copolymers of NIPAm and TBAm have been developed to fine-tune the LCST for specific applications. Increasing the proportion of TBAm in the copolymer systematically decreases the LCST.[6][7] This tunability is a key advantage when a transition temperature lower than 32°C is required.

PropertyN-isopropylacrylamide (NIPAm)This compound (TBAm)
Molecular Formula C6H11NOC7H13NO
Molecular Weight 113.16 g/mol 127.18 g/mol [8][9]
Appearance White solidColorless to white solid/powder[8]
Melting Point 60-63 °C126-129 °C[8][10]
Polymer LCST (Homopolymer) ~32 °C[1][2][3][4]Lower than PNIPAm, tunable in copolymers[6][7]

Polymerization Behavior and Kinetics

Both NIPAm and TBAm can be polymerized via free-radical polymerization.[2][11] This is a versatile and widely used technique that can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or redox initiators. The polymerization can be carried out in various solvents, including water, ethanol (B145695), and dimethylformamide (DMF).[12][13]

Studies on the copolymerization of NIPAm and TBAm have shown that the reactivity ratios of the two monomers influence the composition and architecture of the resulting copolymer. For instance, one study determined the reactivity ratios for the copolymerization of NIPAm and TBAm to be 0.58 for NIPAm and 1.00 for TBAm, suggesting a tendency towards the formation of random copolymers.[7] The choice of solvent can also affect the polymerization kinetics. For example, the propagation rate coefficient (kp) for the radical polymerization of TBAm has been shown to be influenced by the solvent composition, with different values observed in ethanol versus ethanol/water mixtures.[14][15]

Biocompatibility and Cytotoxicity

The biocompatibility of polymers derived from NIPAm and TBAm is a critical factor for their use in biomedical applications. The NIPAm monomer is known to be toxic; however, the resulting polymer, PNIPAm, is generally considered to be biocompatible.[16][17] Nevertheless, the cytotoxicity of PNIPAm can be influenced by residual monomers, initiators, and other impurities from the synthesis process.[16][18] Therefore, thorough purification of the polymer is essential. Long-term studies have indicated that PNIPAm-coated surfaces are not cytotoxic to various cell types.[16]

Copolymers of NIPAm and TBAm have been investigated as substrates for cell culture. These thermosensitive surfaces allow for cell adhesion and proliferation at 37°C. By lowering the temperature below the LCST, the polymer swells and becomes hydrophilic, which facilitates the detachment of confluent cell sheets without the need for enzymatic treatment, preserving cell-cell junctions and the extracellular matrix.[6] Studies have shown that cell adhesion increases with a higher content of the more hydrophobic TBAm in the copolymer.[19] Some copolymers containing TBAm have also demonstrated antimicrobial activity against various bacteria and fungi.[11][13][20]

Experimental Protocols

Synthesis of PNIPAm and P(NIPAm-co-TBAm) via Free-Radical Polymerization

Objective: To synthesize thermoresponsive polymers for comparative analysis.

Materials:

  • N-isopropylacrylamide (NIPAm)

  • This compound (TBAm)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (B129727) (for precipitation)

  • Diethyl ether (for washing)

  • Nitrogen gas

  • Schlenk flask and condenser

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of NIPAm and TBAm monomers and AIBN (typically 1 mol% of the total monomer content) in 1,4-dioxane.

  • Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.

  • Place the flask in a preheated oil bath at 70°C and stir the reaction mixture under a nitrogen atmosphere for 24 hours.

  • After polymerization, cool the solution to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it several times with diethyl ether to remove unreacted monomers and initiator.

  • Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.

Determination of Lower Critical Solution Temperature (LCST)

Objective: To measure the temperature-dependent phase transition of the synthesized polymers.

Materials:

  • Synthesized polymer

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV-Vis spectrophotometer with a temperature controller

  • Cuvettes

Procedure:

  • Prepare a 1% (w/v) solution of the polymer in PBS.

  • Transfer the solution to a cuvette and place it in the UV-Vis spectrophotometer.

  • Set the wavelength to 500 nm.

  • Increase the temperature of the sample holder from 25°C to 40°C at a rate of 0.5°C/min.

  • Record the transmittance at 500 nm as a function of temperature.

  • The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.

Visualizing the Thermoresponsive Behavior

The thermoresponsive nature of these polymers is a key logical relationship that dictates their application.

G cluster_0 Aqueous Environment cluster_1 Polymer State T_low Temperature < LCST T_high Temperature > LCST T_low->T_high Heating Soluble Soluble / Hydrated (Extended Chains) T_low->Soluble Dominant H-bonding T_high->T_low Cooling Insoluble Insoluble / Dehydrated (Collapsed Globules) T_high->Insoluble Dominant Hydrophobic Interactions Soluble->Insoluble Phase Transition Insoluble->Soluble Reversible Transition

Caption: Reversible phase transition of thermoresponsive polymers in response to temperature changes.

Experimental Workflow for Biocompatibility Assessment

A typical workflow for assessing the biocompatibility of these polymer surfaces for cell culture applications is outlined below.

G A Polymer Synthesis (PNIPAm or P(NIPAm-co-TBAm)) B Surface Coating (e.g., spin coating on glass coverslips) A->B C Sterilization (e.g., UV irradiation) B->C D Cell Seeding (e.g., Fibroblasts or Epithelial Cells) C->D E Incubation (37°C, 5% CO2) D->E F Cell Adhesion & Proliferation Assay (e.g., MTT assay, microscopy) E->F G Induce Cell Detachment (Lower temperature to < LCST) E->G After confluency H Analysis of Detached Cell Sheet (Viability, morphology) G->H

References

Performance Comparison: Reactivity Ratios of N-Tert-butylacrylamide (TBAm)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Copolymerization Reactivity Ratios of N-Tert-butylacrylamide

For researchers, scientists, and professionals in drug development, understanding the copolymerization behavior of monomers is crucial for designing polymers with tailored properties for various applications, including drug delivery systems and biomaterials. This compound (TBAm) is a versatile monomer known for imparting hydrophobicity and thermal stability to copolymers. This guide provides a comparative analysis of the reactivity ratios of TBAm with various comonomers, supported by experimental data and detailed protocols.

The reactivity ratios, r₁ (for TBAm) and r₂ (for the comonomer), dictate the composition of the resulting copolymer. A reactivity ratio greater than 1 indicates that the propagating radical prefers to add its own monomer, while a value less than 1 suggests a preference for adding the other monomer. The product of the two reactivity ratios (r₁r₂) provides insight into the monomer distribution: a value close to 1 suggests a random copolymer, a value approaching 0 indicates a tendency towards alternation, and a value greater than 1 points towards block copolymer formation.

The following table summarizes the experimentally determined reactivity ratios for the copolymerization of TBAm with several comonomers under free-radical conditions.

Comonomer (M₂)r₁ (TBAm)r₂ (Comonomer)r₁ * r₂Polymerization ConditionsMethod of DeterminationReference
Quinolinylacrylate8.00.604.860°C, AIBN, methanol (B129727)/water (3:1)Fineman-Ross
Quinolinylacrylate8.00.614.8860°C, AIBN, methanol/water (3:1)Kelen-Tudos
2,4-Dichlorophenyl methacrylate (B99206)0.831.130.9470°C, AIBN, DMFFineman-Ross, Kelen-Tudos[1][2]
7-acryloyloxy-4-methyl coumarin1.150.700.80560°C, AIBN, DMFFineman-Ross[3]
7-acryloyloxy-4-methyl coumarin1.160.720.83560°C, AIBN, DMFKelen-Tudos[3]
Methyl Acrylate (B77674)0.711.120.79560°C, AIBN, 75/25 EtOH/H₂OIn situ NMR[4]
N-isopropylacrylamide1.000.580.5860°C, TolueneNot specified

Analysis of Reactivity:

  • With Quinolinylacrylate: The high r₁ value indicates that the TBAm propagating radical strongly prefers to add another TBAm monomer, suggesting a tendency towards forming blocks of TBAm. The r₁ * r₂ product being significantly greater than 1 further supports a blocky or segmented copolymer structure rather than a random distribution.

  • With 2,4-Dichlorophenyl methacrylate: The reactivity ratios are close to 1, with r₂ being slightly greater than 1. This suggests a tendency towards a random copolymer, with a slight enrichment of the methacrylate comonomer in the polymer chain. The r₁ * r₂ product of 0.94 is indicative of ideal random copolymerization.[1][2]

  • With 7-acryloyloxy-4-methyl coumarin: TBAm is slightly more reactive than the comonomer (r₁ > 1 and r₂ < 1), indicating that TBAm will be incorporated into the copolymer at a slightly faster rate. The r₁ * r₂ product of approximately 0.8 suggests the formation of a random copolymer.[3]

  • With Methyl Acrylate: In this system, methyl acrylate is the more reactive comonomer (r₂ > 1 and r₁ < 1). The copolymer will be richer in methyl acrylate units than the monomer feed. The r₁ * r₂ product of 0.795 is indicative of a random copolymer.[4]

  • With N-isopropylacrylamide: The reactivity ratio of TBAm is 1.00, suggesting that the TBAm radical has no preference between adding another TBAm or an N-isopropylacrylamide monomer. The r₂ value of 0.58 indicates that the N-isopropylacrylamide radical prefers to add a TBAm monomer. This system will likely form a random copolymer.

Experimental Protocols

The determination of monomer reactivity ratios is a critical experimental process for understanding and controlling copolymerization. Below is a detailed, generalized protocol for the free-radical copolymerization of this compound and a comonomer, followed by the determination of reactivity ratios using the Fineman-Ross and Kelen-Tudos methods.

I. Materials and Purification
  • Monomers:

    • This compound (TBAm): Recrystallize from a suitable solvent such as warm, dry benzene (B151609) or an n-hexane/ethyl acetate (B1210297) mixture to remove inhibitors and impurities. Dry the purified crystals under vacuum.

    • Comonomer: Purify the comonomer according to standard procedures to remove inhibitors. For example, liquid monomers like methyl acrylate can be washed with a dilute aqueous sodium hydroxide (B78521) solution to remove acidic inhibitors, followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO₄), and distillation under reduced pressure.

  • Initiator:

    • 2,2'-Azobisisobutyronitrile (AIBN) is a commonly used initiator. Recrystallize from a solvent such as methanol or chloroform (B151607) and dry under vacuum at room temperature.

  • Solvent:

    • Use high-purity, anhydrous solvents. Common solvents for acrylamide (B121943) copolymerizations include dimethylformamide (DMF), methanol, ethanol, water, or mixtures thereof. Purify by distillation if necessary.

II. Copolymerization Procedure
  • Reaction Setup:

    • Prepare a series of at least five reaction vessels (e.g., glass ampoules or a multi-neck flask with a condenser and nitrogen inlet).

    • For each vessel, prepare a different initial monomer feed ratio (e.g., mole fractions of TBAm of 0.2, 0.4, 0.5, 0.6, 0.8).

  • Polymerization:

    • In each reaction vessel, dissolve the desired amounts of TBAm, the comonomer, and a fixed concentration of AIBN (typically 0.1-1.0 mol% relative to the total monomer concentration) in the chosen solvent.

    • Deoxygenate the monomer solutions by bubbling with a gentle stream of dry, oxygen-free nitrogen for at least 30 minutes.

    • Seal the reaction vessels (e.g., by flame-sealing the ampoules or closing the flask under a positive nitrogen pressure).

    • Immerse the reaction vessels in a constant temperature bath (e.g., 60°C or 70°C) and start the polymerization.

    • To ensure the validity of the differential form of the copolymerization equation, it is crucial to stop the reaction at low conversion (typically below 10%). The reaction time will need to be determined empirically for each system.

  • Copolymer Isolation and Purification:

    • After the predetermined reaction time, quench the polymerization by rapidly cooling the reaction vessel in an ice bath.

    • Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold water, methanol, or diethyl ether, depending on the copolymer's solubility).

    • Filter the precipitated copolymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and initiator residues.

    • Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Determine the conversion gravimetrically.

III. Copolymer Characterization and Composition Analysis
  • Compositional Analysis:

    • The composition of the copolymer is a critical parameter for calculating the reactivity ratios. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful and commonly used technique for this purpose.

    • Dissolve a known amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Identify characteristic proton signals for each monomer unit in the ¹H-NMR spectrum. For TBAm, the nine protons of the tert-butyl group typically appear as a sharp singlet around 1.4 ppm.

    • By integrating the areas of the characteristic peaks corresponding to each monomer unit, the molar ratio of the monomers in the copolymer can be calculated.

IV. Calculation of Reactivity Ratios
  • Fineman-Ross Method:

    • This is a linearization method based on the following equation: G = H * r₁ - r₂ where: F = [M₁]/[M₂] in the initial monomer feed f = [m₁]/[m₂] in the copolymer G = F(f-1)/f H = F²/f

    • Plot G versus H. The slope of the resulting straight line is r₁ and the y-intercept is r₂.

  • Kelen-Tudos Method:

    • This is an improved linearization method that aims to provide a more even distribution of data points. The equation is: η = (r₁ + r₂/α)ξ - r₂/α where: η = G / (α + H) ξ = H / (α + H) α = √(H_min * H_max), where H_min and H_max are the minimum and maximum values of H from the experimental data.

    • Plot η versus ξ. The y-intercept at ξ = 0 is -r₂/α, and the y-intercept at ξ = 1 is r₁.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of monomer reactivity ratios.

experimental_workflow cluster_prep I. Preparation cluster_poly II. Polymerization cluster_analysis III. Analysis Monomer_Purification Monomer Purification (TBAm & Comonomer) Reaction_Setup Reaction Setup (Varying Monomer Feed Ratios) Monomer_Purification->Reaction_Setup Initiator_Purification Initiator Purification (e.g., AIBN) Initiator_Purification->Reaction_Setup Solvent_Purification Solvent Purification Solvent_Purification->Reaction_Setup Degassing Degassing (Nitrogen Purge) Reaction_Setup->Degassing Polymerization Polymerization (Constant Temperature, Low Conversion) Degassing->Polymerization Quenching Quenching & Precipitation Polymerization->Quenching Purification_Drying Copolymer Purification & Drying Quenching->Purification_Drying Composition_Analysis Copolymer Composition Analysis (e.g., 1H-NMR) Purification_Drying->Composition_Analysis Data_Calculation Data Calculation (F, f, G, H, η, ξ) Composition_Analysis->Data_Calculation Linearization_Plot Linearization Plot (Fineman-Ross or Kelen-Tudos) Data_Calculation->Linearization_Plot Reactivity_Ratios Determination of r1 and r2 Linearization_Plot->Reactivity_Ratios

Caption: Experimental workflow for determining monomer reactivity ratios.

This guide provides a foundational understanding of the reactivity of this compound in copolymerization with various partners. The provided data and protocols can assist researchers in the rational design and synthesis of novel copolymers with desired properties for advanced applications.

References

Validating the Structure of N-Tert-butylacrylamide: A Comparative Guide to FTIR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) for the structural validation of N-Tert-butylacrylamide. Below, we present supporting experimental data, detailed methodologies, and a logical workflow to aid in the characterization of this and similar small molecules.

Executive Summary

This compound is a versatile monomer utilized in the synthesis of various polymers with applications in drug delivery and material science. Accurate structural confirmation is paramount for ensuring the quality and performance of these materials. This guide demonstrates that the complementary use of FTIR and mass spectrometry provides a robust and conclusive validation of the this compound structure. FTIR confirms the presence of key functional groups, while mass spectrometry determines the molecular weight and provides evidence of the compound's specific fragmentation pattern.

Data Presentation

Table 1: FTIR Spectral Data for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
~3300N-H StretchAmide N-H
~3080C-H Stretch (sp²)Vinyl C-H
~2970C-H Stretch (sp³)t-Butyl C-H
~1660C=O Stretch (Amide I)Amide Carbonyl
~1625C=C StretchAlkene
~1550N-H Bend (Amide II)Amide N-H
~980=C-H Bend (out-of-plane)Vinyl C-H
Table 2: Mass Spectrometry Data for this compound
m/z (Mass-to-Charge Ratio)Proposed Fragment IonRelative Abundance
127[M]⁺ (Molecular Ion)Moderate
112[M - CH₃]⁺High
72[M - C₄H₉]⁺ or [CH₂=CHC(O)NH₂]⁺Moderate
57[C₄H₉]⁺ (t-Butyl cation)High (Base Peak)
55[CH₂=CHC=O]⁺Moderate
41[C₃H₅]⁺Moderate

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of solid this compound was analyzed using an FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to sample analysis and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) was injected into a gas chromatograph coupled to a mass spectrometer. The GC was equipped with a capillary column suitable for the separation of small polar molecules. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure proper separation. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 40-200.

Logical Workflow for Structural Validation

Workflow for this compound Structural Validation cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation Sample Sample FTIR_Analysis FTIR Analysis Sample->FTIR_Analysis MS_Analysis Mass Spec Analysis Sample->MS_Analysis FTIR_Data Identify Functional Groups (Amide, Alkene, t-Butyl) FTIR_Analysis->FTIR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS_Analysis->MS_Data Structure_Validation Correlate Data to Proposed Structure FTIR_Data->Structure_Validation MS_Data->Structure_Validation Final_Confirmation Confirmed Structure of This compound Structure_Validation->Final_Confirmation

Caption: A flowchart illustrating the sequential process for validating the chemical structure of this compound using FTIR and mass spectrometry.

Interpretation and Comparison

The FTIR spectrum provides a "fingerprint" of the functional groups present in the molecule. The prominent absorption bands corresponding to the N-H and C=O stretches are characteristic of the amide group. The presence of vinyl C-H and C=C stretches confirms the acryloyl moiety, while the strong sp³ C-H stretches are indicative of the tert-butyl group.

Mass spectrometry, on the other hand, provides information about the molecular weight and the connectivity of the atoms through fragmentation analysis. The molecular ion peak at m/z 127 confirms the molecular formula of this compound (C₇H₁₃NO). The fragmentation pattern is consistent with the proposed structure. The base peak at m/z 57 corresponds to the stable tert-butyl cation ([C(CH₃)₃]⁺), which is a characteristic fragmentation for molecules containing this group. The peak at m/z 112 represents the loss of a methyl radical, a common fragmentation pathway. The presence of a peak at m/z 72 can be attributed to the acrylamide (B121943) fragment after the loss of the tert-butyl group.

comparative study of different initiators for N-Tert-butylacrylamide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Initiator for N-Tert-butylacrylamide (TBAm) Polymerization.

The synthesis of poly(this compound) (PTBAm) with desired properties is critically dependent on the choice of the initiating system. This guide provides a comparative analysis of common initiators used for the free-radical polymerization of this compound (TBAm), including thermal, redox, and photoinitiators. The information presented is supported by experimental data from studies on TBAm and related acrylamide (B121943) monomers to facilitate initiator selection for specific research and development applications.

Performance Comparison of Initiator Systems

The selection of an initiator significantly impacts key polymer characteristics such as molecular weight, polydispersity, and reaction kinetics. The following tables summarize the performance of different initiator types for acrylamide polymerization, providing a basis for comparison for TBAm synthesis.

Initiator TypeInitiator SystemTypical TemperatureKey AdvantagesKey DisadvantagesReference
Thermal Azobisisobutyronitrile (AIBN)60-80°CWell-controlled kinetics, reproducible results.[1][2][3][4]Requires elevated temperatures, potential for side reactions.[5][1][2][3][4][5]
Benzoyl Peroxide (BPO)70-90°CReadily available, effective for bulk polymerization.[5]Higher decomposition temperature than AIBN, potential for chain transfer.[5][5]
Potassium Persulfate (KPS)50-70°CWater-soluble, suitable for aqueous polymerizations.[6][7]Can be sensitive to pH and impurities.[6][7]
Ammonium (B1175870) Persulfate (APS)50-70°CWater-soluble, commonly used in emulsion and solution polymerization.[6][7]Thermal decomposition can be slow, requiring higher temperatures.[6][7]
Redox APS / TEMEDRoom TemperatureHigh initiation rates at low temperatures, enables synthesis of high molecular weight polymers.[6][7]Rapid, exothermic reactions can be difficult to control, sensitive to oxygen.[6][7][6][7]
APS / Sodium Metabisulfite (SPS)Room TemperatureMilder reaction compared to APS/TEMED, can lead to more homogeneous networks.[8]Slower initiation than APS/TEMED.[8][8]
tert-Butyl Hydroperoxide (TBHP) / Ascorbic AcidRoom TemperatureEffective at low temperatures, can be used in emulsion systems.[9]Can be a more complex multi-component system.[9][9]
Photoinitiator 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (V-50)Room TemperatureSpatiotemporal control of polymerization, energy-efficient, avoids thermal degradation of sensitive molecules.[10]Limited penetration depth in bulk, requires a UV/Visible light source.[11][10][11]

Quantitative Data Summary

The following table presents a summary of quantitative data extracted from comparative studies on acrylamide polymerization. While not all data is specific to TBAm homopolymerization, it provides valuable trends for initiator selection.

Initiator SystemMonomer SystemMolecular Weight (Mn)Polydispersity Index (PDI)Monomer ConversionReference
Thermal (AIBN) TBAm Copolymer--High[1][2][3][4]
Thermal (KPS) AcrylamideHigh (Increased with mechanical stirring)--[6][7]
Thermal (APS) AcrylamideLower than KPS (Increased with mechanical stirring)--[6][7]
Redox (APS/TEMED) AcrylamideHigh (Decreased with mechanical stirring)--[6][7]
Redox (APS/TEMED) NIPAm/AAc/TBAm Copolymer--Rapid
Redox (APS/SPS) NIPAm/AAc/TBAm Copolymer--Slower than APS/TEMED

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. The following are representative protocols for TBAm polymerization using different initiator types.

Thermal Initiation with AIBN

This protocol describes a typical solution polymerization of TBAm using AIBN as the initiator.

  • Monomer Solution Preparation: Dissolve this compound (TBAm) and 2,2'-azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., 1,4-dioxane (B91453) or DMF) in a reaction flask.[1][3][4]

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 60-70°C).[1][2][3][4]

  • Reaction Progression: Allow the polymerization to proceed under constant stirring for the desired time.

  • Precipitation and Purification: After the reaction, precipitate the polymer by pouring the solution into a non-solvent (e.g., water or methanol).[1][3] Filter and wash the polymer to remove unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.[3]

Redox Initiation with APS/TEMED

This protocol outlines the procedure for a redox-initiated polymerization of TBAm at room temperature.

  • Monomer Solution Preparation: Dissolve TBAm and any comonomers or crosslinkers in deionized water in a reaction vessel.

  • Inert Atmosphere: Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.

  • Initiator Addition: Add the desired amount of ammonium persulfate (APS) solution to the monomer mixture.

  • Initiation of Polymerization: Inject N,N,N',N'-tetramethylethylenediamine (TEMED) into the reaction mixture to initiate polymerization. The reaction is often rapid and may be exothermic.[6][7]

  • Reaction Progression: Continue stirring the reaction mixture under an inert atmosphere.

  • Purification: Purify the resulting polymer by dialysis against deionized water to remove unreacted components.

Photoinitiation

This protocol provides a general framework for the photopolymerization of TBAm.

  • Monomer and Photoinitiator Solution: Prepare a solution of TBAm and a suitable photoinitiator (e.g., V-50 for aqueous solutions) in a UV-transparent reaction vessel.[10]

  • Inert Atmosphere: Remove dissolved oxygen by purging with an inert gas.

  • UV/Visible Light Exposure: Irradiate the solution with a UV or visible light source of the appropriate wavelength to activate the photoinitiator.[10]

  • Polymerization: Continue the irradiation for the desired duration to achieve the target monomer conversion.

  • Purification: Isolate and purify the polymer using precipitation or dialysis methods as described previously.

Visualizing Polymerization Pathways

The following diagrams illustrate the fundamental steps involved in free-radical polymerization initiated by thermal and redox systems.

Thermal_Initiation Initiator Thermal Initiator (e.g., AIBN) Radicals Primary Radicals (2R•) Initiator->Radicals Decomposition Heat Heat (Δ) Monomer Monomer (M) Radicals->Monomer Initiation Propagating_Chain Propagating Chain (RM•) Monomer->Propagating_Chain Propagating_Chain->Monomer Propagation Termination Termination Propagating_Chain->Termination Polymer Polymer (P) Termination->Polymer

Caption: Thermal initiation of polymerization.

Redox_Initiation cluster_0 Redox Reaction Oxidant Oxidizing Agent (e.g., APS) Radicals Radicals (R•) Oxidant->Radicals Reductant Reducing Agent (e.g., TEMED) Reductant->Radicals Monomer Monomer (M) Radicals->Monomer Initiation Propagating_Chain Propagating Chain (RM•) Monomer->Propagating_Chain Propagating_Chain->Monomer Propagation Termination Termination Propagating_Chain->Termination Polymer Polymer (P) Termination->Polymer

Caption: Redox initiation of polymerization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Purification & Analysis Monomer_Prep Prepare Monomer Solution Deoxygenation Deoxygenate Monomer_Prep->Deoxygenation Initiator_Prep Prepare Initiator Solution Initiation Initiate Polymerization (Heat/Redox Agent/Light) Initiator_Prep->Initiation Deoxygenation->Initiation Polymerization Allow Reaction to Proceed Initiation->Polymerization Precipitation Precipitate Polymer Polymerization->Precipitation Purification Wash & Purify Precipitation->Purification Drying Dry Polymer Purification->Drying Characterization Characterize Polymer (MW, PDI, etc.) Drying->Characterization

Caption: General experimental workflow.

References

performance of N-Tert-butylacrylamide-based hydrogels vs. other systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N-Tert-butylacrylamide-Based Hydrogels

For researchers and professionals in drug development and materials science, the choice of a hydrogel system is pivotal to the success of applications ranging from controlled drug delivery to tissue engineering. This compound (TBA) has emerged as a significant monomer for creating "smart" hydrogels, primarily due to the thermo-responsive properties it imparts. This guide provides an objective comparison of TBA-based hydrogels against other common systems, supported by experimental data, to facilitate informed material selection.

The performance of hydrogels is often dictated by a delicate balance between hydrophilic and hydrophobic interactions within the polymer network. TBA is a hydrophobic monomer, and its incorporation into a hydrogel formulation, typically through copolymerization with hydrophilic monomers like acrylamide (B121943) (AAm) or thermo-responsive monomers such as N-isopropylacrylamide (NIPAM), allows for fine-tuning of the material's properties.[1][2] This guide focuses on key performance indicators: swelling behavior, mechanical strength, drug release kinetics, and biocompatibility, primarily comparing TBA-based systems to the widely-studied PNIPAM hydrogels and conventional polyacrylamide (PAAm) hydrogels.

Performance Comparison: Swelling and Thermal-Responsivity

A key advantage of incorporating TBA into a hydrogel network is the ability to modulate its Lower Critical Solution Temperature (LCST), the temperature above which the hydrogel expels water and shrinks. This property is crucial for creating thermo-responsive systems for on-demand drug release.[3][4]

Hydrogels synthesized with TBA and AAm exhibit temperature sensitivity that can be controlled by altering the monomer ratio.[1] For instance, copolymers with 40-60% TBA show a distinct swelling-deswelling transition in water as temperature changes.[5] Specifically, a hydrogel with 60% TBA content demonstrates a deswelling transition between 10°C and 28°C, while a 40% TBA gel begins to deswell around 20°C.[1][5] In contrast, the well-known PNIPAM hydrogel has an LCST of approximately 32°C, which is very close to physiological temperature, making it a benchmark for biomedical applications.[3][6] The inclusion of hydrophobic TBA can lower the LCST of a PNIPAM-based hydrogel.[2][7]

Hydrogel SystemCompositionKey StimuliSwelling/Deswelling BehaviorReference
P(TBA-co-AAm) 60 mol% TBATemperatureDeswelling transition between 10°C - 28°C in water.[1][5]
P(TBA-co-AAm) < 40 mol% TBATemperatureRemains in a swollen state over a wide temperature range (2-64°C).[1][5]
PNIPAM 100% NIPAMTemperatureSharp volume phase transition (LCST) around 32°C.[3][6][3][6]
P(AAm) 100% AAmIonic StrengthHigh swelling capacity, sensitive to salt concentration when copolymerized with ionic monomers.[8][8][9]
Performance Comparison: Mechanical Properties

The mechanical integrity of a hydrogel is critical for its intended application, whether as a tissue scaffold requiring robust support or a soft drug delivery vehicle.[10] While PNIPAM hydrogels in their swollen state are often mechanically weak, TBA can be incorporated to enhance structural stability.[11][12]

However, studies on copolymers of TBA, AAm, and the ionic monomer 2-acrylamido-2-methylpropane sulfonic acid sodium salt (AMPS) have shown an elastic modulus in the range of 347–447 Pa.[13] This is noted to be significantly lower than that of standard PAAm or PNIPAM hydrogels, a phenomenon attributed to a reduced crosslinking efficiency of the crosslinker (BAAm) during the TBA/AAm copolymerization process.[13] For applications demanding high toughness and stretchability, other systems like double-network (DN) hydrogels, which can achieve fracture energies of ~9000 J/m², or nanocomposite (NC) hydrogels, offer superior performance.[14][15]

Hydrogel SystemTypical CompositionTensile StrengthElongation at BreakKey Mechanical FeatureReference
P(TBA-co-AAm-co-AMPS) TBA/AAm/AMPSLow (Elastic Modulus: 347-447 Pa)Not specifiedLower modulus due to reduced crosslinking efficiency.[13]
PNIPAM NIPAM, BIS crosslinkerGenerally low in swollen stateNot specifiedOften requires reinforcement for mechanical applications.[3][11]
PAAm AAm, BIS crosslinkerTunable (kPa to >1 MPa)Not specifiedModulus can be widely tuned by monomer/crosslinker concentration.[3][16]
Alginate-Polyacrylamide DN Alginate, AAm, CaSO₄, MBAAHigh>2000%Exceptionally tough and stretchable due to dual network energy dissipation.[15]
Performance Comparison: Drug Release

The stimuli-responsive nature of TBA-containing hydrogels makes them excellent candidates for controlled drug delivery systems.[4] The release of a therapeutic agent can be triggered by environmental changes, such as temperature. A nanocomposite hydrogel composed of PNIPAM and Poly(this compound) (PBAM) loaded with thymol (B1683141) demonstrated temperature-dependent release, with a sustained release profile of over 24 hours at lower temperatures compared to around 6 hours at higher temperatures.[17]

Drug release from hydrogels often follows a biphasic pattern: an initial burst release followed by a more sustained, diffusion-controlled release.[18] The rate can be modulated by adjusting the hydrogel's composition and structure, which in turn affects its swelling and degradation profile.[19][20]

Hydrogel SystemModel DrugRelease ProfileKey FeatureReference
PNIPAM/PBAM Nanocomposite ThymolTemperature-dependent; >24h at low temp, ~6h at high temp.Multi-responsive (pH, temp, salt) for controlled release.[17]
PNIPAM Rhodamine 6GTemperature-triggered release above LCST."On-demand" release at physiological temperatures.[3][4]
PLGA-pHEMA Hybrid LetrozoleBiphasic; sustained release over 32 days (~43% total release).Diffusion-controlled kinetics, reduced burst release.[18]

Experimental Protocols & Methodologies

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are methodologies for the synthesis and characterization of a representative TBA-based hydrogel.

Protocol 1: Synthesis of Temperature-Sensitive P(TBA-co-AAm) Hydrogel

This protocol is adapted from the free-radical crosslinking copolymerization method.[1]

Materials:

  • This compound (TBA)

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (BAAm) (crosslinker)

  • 2,2'-azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (B129727) (solvent)

Procedure:

  • Monomer Solution Preparation: Dissolve calculated amounts of TBA, AAm, BAAm, and AIBN in methanol in a glass tube. For a hydrogel with 60 mol% TBA, an example ratio is 1.457 g TBA, 0.543 g AAm, 0.0368 g BAAm, and 0.0314 g AIBN in 10 ml of methanol.[1]

  • Deoxygenation: Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Seal the glass tubes and immerse them in a thermostated water bath at 60°C for 24 hours to allow the polymerization to proceed to completion.[1]

  • Washing: After polymerization, remove the cylindrical hydrogel from the tube. Cut it into discs of a specific dimension and wash them extensively in deionized water (or the intended solvent medium) for several days to remove unreacted monomers and initiator.

Protocol 2: Swelling Ratio Measurement

The swelling behavior provides insight into the hydrogel's network structure and its interaction with the surrounding fluid.[21]

Procedure:

  • Drying: Take a washed hydrogel sample and dry it in a vacuum oven at a specified temperature (e.g., 40°C) until a constant weight is achieved. This weight is the dry weight (mdry).[1]

  • Swelling: Immerse the dried hydrogel sample in a large volume of the desired solvent (e.g., deionized water) at a specific temperature.

  • Equilibrium: Allow the hydrogel to swell until it reaches equilibrium (i.e., its weight no longer increases). This may take several hours to days.

  • Measurement: Periodically remove the swollen hydrogel, gently blot the surface with filter paper to remove excess surface water, and weigh it. This is the swollen weight (mswollen).

  • Calculation: Calculate the equilibrium swelling ratio (q) using the formula: q = (mswollen - mdry) / mdry

Visualizing Hydrogel Synthesis and Properties

Diagrams created using Graphviz can effectively illustrate complex workflows and relationships.

G cluster_0 Synthesis Stage cluster_1 Characterization Stage A 1. Dissolve Monomers (TBA, AAm, BAAm, AIBN) in Methanol B 2. Deoxygenate with N₂ A->B C 3. Polymerize (60°C, 24h) B->C D 4. Wash Hydrogel (Remove Unreacted Species) C->D E Swelling Ratio Test D->E Analyze Swelling F Mechanical Properties Test (e.g., Tensile Strength) D->F Analyze Strength G Drug Release Study D->G Analyze Efficacy

Caption: Experimental workflow for the synthesis and characterization of a P(TBA-co-AAm) hydrogel.

G cluster_0 Compositional Factors cluster_1 Resulting Hydrogel Properties Comp P(TBA-co-AAm) Monomer Ratio IncTBA Increase TBA % Comp->IncTBA DecTBA Decrease TBA % Comp->DecTBA LCST Lower Critical Solution Temperature (LCST) IncTBA->LCST Decreases Swell Swelling Ratio (below LCST) IncTBA->Swell Decreases Hydro Overall Hydrophobicity IncTBA->Hydro Increases DecTBA->LCST Increases DecTBA->Swell Increases DecTBA->Hydro Decreases

Caption: Relationship between TBA monomer concentration and key hydrogel properties.

References

Assessing the Biocompatibility of Poly(N-Tert-butylacrylamide) for Medical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a biocompatible polymer is a critical determinant in the successful development of medical devices and drug delivery systems. This guide provides a comparative assessment of the biocompatibility of poly(N-tert-butylacrylamide) (pNTBA), a thermoresponsive polymer of interest, against three well-established alternatives: Poly(lactic acid) (PLA), Poly(ethylene glycol) (PEG), and Poly(N-isopropylacrylamide) (PNIPAM). This document summarizes available quantitative data, details experimental protocols for key biocompatibility assays, and visualizes relevant biological pathways to aid in informed material selection.

Comparative Biocompatibility Data

The following tables summarize quantitative data from various studies on the cytotoxicity, hemocompatibility, and in vivo response of the selected polymers. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is a synthesis of findings from multiple sources. A significant lack of publicly available biocompatibility data for poly(this compound) (pNTBA) as a homopolymer was observed during the compilation of this guide. The data for pNTBA is primarily inferred from studies on its copolymers.

Table 1: In Vitro Cytotoxicity Data

PolymerCell LineAssayConcentrationCell Viability (%)Citation
pNTBA (in copolymer) Not SpecifiedColony-forming assayNot SpecifiedNot Hazardous[1]
PLA L929MTS10 - 300 µg/mL> 80%[2]
VeroMTTup to 25 µg/mL98.82–99.60%[3]
PEG L929MTTNot Specified> 90%[4]
PNIPAM 3T3-L1, HEK293, A549MTT, Neutral RedNot SpecifiedNo significant alterations[5]
L929MTT100 mg/L~65%[6]

Table 2: Hemocompatibility Data

PolymerAssayResultCitation
pNTBA No data available--
PLA Hemolysis< 5%[7]
PEG HemolysisNo lysis observed[8]
PNIPAM Hemocompatibility AnalysisHemocompatible[9][10]

Table 3: In Vivo Biocompatibility Observations

PolymerAnimal ModelImplantation SiteObservationCitation
pNTBA (in copolymer) Not SpecifiedNot SpecifiedNot Hazardous (Acute Systemic Toxicity)[1]
PLA RabbitPericalvarial pocketModerate foreign-body reaction within implant capsule[11]
PEG --Generally considered biocompatible and non-immunogenic
PNIPAM RodentSpinal Cord Injury SiteGood biocompatibility, minimal gap formation[12]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below. These protocols are based on standard practices and findings from the cited literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial succinate (B1194679) dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Prepare extracts of the test polymer by incubating the material in a cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-5 standards. Remove the culture medium from the cells and replace it with the polymer extracts at various concentrations. Include a negative control (fresh medium) and a positive control (e.g., dilute phenol (B47542) solution).

  • Incubation: Incubate the cells with the polymer extracts for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: Express the cell viability as a percentage of the negative control: Cell Viability (%) = (Absorbance of sample / Absorbance of negative control) x 100

Hemocompatibility Assay (Hemolysis Assay)

This protocol is based on the ASTM F756 standard practice for the assessment of the hemolytic properties of materials.

Principle: This test determines the degree of red blood cell (RBC) lysis caused by a material. The amount of hemoglobin released into the plasma is measured spectrophotometrically and is proportional to the extent of hemolysis.

Protocol:

  • Blood Collection: Obtain fresh human or rabbit blood in a tube containing an anticoagulant (e.g., sodium citrate).

  • Material Preparation: Prepare the test polymer in the desired form (e.g., film, hydrogel) with a defined surface area.

  • Direct Contact Method: a. Place the test material in a tube. b. Add a diluted suspension of RBCs to the tube, ensuring the material is fully submerged. c. Include a positive control (e.g., deionized water) and a negative control (e.g., saline solution). d. Incubate the tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at a wavelength of 540 nm using a spectrophotometer.

  • Calculation of Hemolysis Percentage: Hemolysis (%) = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100 A hemolysis percentage below 5% is generally considered non-hemolytic.

In Vivo Biocompatibility (Subcutaneous Implantation)

This protocol provides a general guideline for assessing the local tissue response to an implanted material, based on ISO 10993-6.

Principle: The material is implanted into the subcutaneous tissue of an animal model to evaluate the local inflammatory and foreign body response over time.

Protocol:

  • Animal Model: Select a suitable animal model (e.g., rats or rabbits). All procedures must be approved by an institutional animal care and use committee.

  • Implant Preparation: Sterilize the test polymer implants of a defined size and shape.

  • Surgical Procedure: a. Anesthetize the animal. b. Shave and disinfect the dorsal skin. c. Make a small incision and create a subcutaneous pocket using blunt dissection. d. Insert the sterile implant into the pocket. e. Suture the incision.

  • Post-operative Care and Observation: Monitor the animals for signs of inflammation, infection, or other adverse reactions at the implantation site for predetermined periods (e.g., 1, 4, and 12 weeks).

  • Histological Analysis: a. At the end of each observation period, euthanize the animals and carefully excise the implant and surrounding tissue. b. Fix the tissue samples in 10% buffered formalin. c. Process the tissues, embed them in paraffin, and section them. d. Stain the sections with Hematoxylin and Eosin (H&E) and other relevant stains (e.g., Masson's trichrome for fibrosis). e. A qualified pathologist should examine the slides to assess the inflammatory response (e.g., presence of neutrophils, lymphocytes, macrophages, giant cells), fibrosis (capsule formation), and tissue integration.

Signaling Pathways in Biocompatibility

The interaction of a biomaterial with host tissues can trigger various cellular signaling pathways that dictate the inflammatory and healing response. Understanding these pathways is crucial for designing truly biocompatible materials. Two key pathways are the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Its activation in response to a biomaterial can influence the inflammatory response.

MAPK_Pathway Biomaterial Biomaterial Interaction ROS Reactive Oxygen Species (ROS) Biomaterial->ROS Receptor Cell Surface Receptor (e.g., TLRs) Biomaterial->Receptor ASK1 ASK1 ROS->ASK1 Receptor->ASK1 MEK MEK1/2 Receptor->MEK MKK MKK3/6 ASK1->MKK JNK JNK ASK1->JNK p38 p38 MAPK MKK->p38 AP1 AP-1 p38->AP1 Apoptosis Apoptosis p38->Apoptosis JNK->AP1 JNK->Apoptosis ERK ERK1/2 MEK->ERK ERK->AP1 Inflammation Inflammation (e.g., Cytokine Production) AP1->Inflammation

Caption: MAPK signaling pathway activation by biomaterials.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation by biomaterials can lead to the production of pro-inflammatory cytokines and chemokines, influencing the foreign body response.

NFkB_Pathway cluster_Nucleus Biomaterial Biomaterial Interaction Receptor Cell Surface Receptor (e.g., TLRs) Biomaterial->Receptor MyD88 MyD88 Receptor->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IKK_complex->NFkB_inactive Activation IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_active->Gene_Expression

Caption: NF-κB signaling pathway in response to biomaterials.

Conclusion

This guide provides a comparative overview of the biocompatibility of pNTBA and its alternatives. While PLA, PEG, and PNIPAM have been extensively studied and are generally considered biocompatible for various medical applications, there is a notable lack of comprehensive biocompatibility data for pNTBA as a homopolymer. The available information on pNTBA copolymers suggests a favorable biocompatibility profile, but further dedicated studies on the homopolymer are crucial for its confident application in medical devices and drug delivery systems. Researchers and developers should consider the specific requirements of their application and conduct rigorous biocompatibility testing as outlined in the provided protocols to ensure the safety and efficacy of their chosen material.

References

Quantitative Analysis of N-tert-butylacrylamide in Polymer Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of residual monomers like N-tert-butylacrylamide (TBA) in polymer samples is critical for quality control, safety assessment, and ensuring the final product's performance characteristics. This guide provides an objective comparison of various analytical techniques for TBA quantification, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Several analytical techniques can be employed for the quantitative analysis of this compound in polymer matrices. The choice of method often depends on factors such as the required sensitivity, the complexity of the polymer matrix, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Method Principle Typical Performance Advantages Disadvantages
HPLC-UV Separation based on polarity, followed by UV detection.LOD: ~2-5 ppm[1] LOQ: ~8-15 ppm[1][2] Linearity (R²): >0.999[1] Accuracy: 98-105%[3] Precision (RSD): < 5%[3]High sensitivity and accuracy.[3] Robust and widely available. Suitable for non-volatile compounds.Requires TBA to have a UV chromophore or requires derivatization. Can be time-consuming.
GC-MS/FID Separation of volatile compounds in the gas phase, followed by mass spectrometry or flame ionization detection.[4][5]LOD: Low ppm to ppb range. LOQ: Low ppm range. Linearity (R²): >0.995 Accuracy: 95-110%[6] Precision (RSD): < 10%[6]High sensitivity and selectivity, especially with MS detection.[5][7] Excellent for identifying unknown impurities.[4]TBA is polar and may require derivatization to improve volatility and peak shape.[8] High temperatures can degrade the polymer sample or the analyte.[9]
¹H NMR Spectroscopy Quantification based on the integration of specific proton signals unique to TBA against a known internal standard.LOD: ~500 ppm (0.05%) LOQ: ~1500 ppm (0.15%) Linearity (R²): >0.99 Accuracy: 90-110% Precision (RSD): < 5%Provides structural information.[10][11] Minimal sample preparation. Can determine monomer incorporation in copolymers.[10]Lower sensitivity compared to chromatographic methods.[12] Signal overlap with polymer backbone can be challenging.
FTIR Spectroscopy Quantification based on the absorbance of characteristic infrared bands of TBA.LOD: ~0.1-0.5% w/w LOQ: ~0.5-1.5% w/w Linearity (R²): >0.99[13] Accuracy: 90-110% Precision (RSD): < 10%Fast and non-destructive.[14] Can be used for in-line process monitoring.Lower sensitivity. Overlapping peaks from the polymer matrix can interfere with quantification. Requires careful calibration with standards.[13]

Experimental Workflow

The general workflow for the quantitative analysis of this compound in a polymer sample involves several key stages, from sample preparation to data analysis and reporting.

TBA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Polymer Sample Dissolution Dissolution/Extraction (e.g., in THF, Acetonitrile) Sample->Dissolution Precipitation Polymer Precipitation (e.g., with Methanol (B129727), Hexane) Dissolution->Precipitation Filtration Filtration/Centrifugation Precipitation->Filtration FinalSample Analyte Solution Filtration->FinalSample MethodChoice Select Method FinalSample->MethodChoice HPLC HPLC Analysis Integration Peak Integration / Signal Measurement HPLC->Integration GC GC Analysis GC->Integration NMR NMR Analysis NMR->Integration MethodChoice->HPLC High Sensitivity MethodChoice->GC High Volatility/ Derivatization MethodChoice->NMR Structural Info/ High Concentration Calibration Calibration Curve Plotting Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for quantitative analysis of TBA in polymers.

Experimental Protocols

Below are representative protocols for the quantification of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the concentration of residual TBA in a polymer sample.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade).

    • Water (HPLC grade).

    • This compound standard.

    • Polymer solvent (e.g., Tetrahydrofuran - THF).

    • Polymer precipitating solvent (e.g., Methanol).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of TBA in the mobile phase (e.g., 1000 µg/mL). Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.

    • Sample Preparation:

      • Accurately weigh approximately 100 mg of the polymer sample into a vial.

      • Dissolve the polymer in 5.0 mL of THF.

      • Precipitate the polymer by adding 5.0 mL of methanol and vortexing.

      • Centrifuge the mixture to pellet the polymer.

      • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Analysis: Inject the calibration standards and sample solutions into the HPLC system.

    • Quantification: Create a calibration curve by plotting the peak area of TBA against the concentration of the standards. Determine the concentration of TBA in the sample solution from the calibration curve.

Gas Chromatography with Mass Spectrometry (GC-MS)

This method often requires a derivatization step to improve the volatility and chromatographic behavior of the polar TBA monomer.

  • Instrumentation:

    • GC-MS system with a split/splitless injector.

    • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Reagents:

    • Derivatization agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]

    • Solvent: Dichloromethane or Acetonitrile.

    • This compound standard.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

    • Oven Program: Initial temperature 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[9]

    • MS Transfer Line: 280 °C.[9]

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.[9]

  • Procedure:

    • Standard and Sample Preparation: Use the same extraction procedure as for HPLC to obtain a polymer-free analyte solution in a volatile solvent like acetonitrile.

    • Derivatization:

      • Transfer a 100 µL aliquot of the standard or sample solution to a new vial.

      • Evaporate the solvent to dryness under a gentle stream of nitrogen.

      • Add 50 µL of MSTFA and 50 µL of acetonitrile.

      • Cap the vial and heat at 70 °C for 30 minutes.

    • Analysis: Inject 1 µL of the derivatized solution into the GC-MS.

    • Quantification: Monitor a characteristic ion of the derivatized TBA. Create a calibration curve by plotting the peak area against the concentration of the derivatized standards. Calculate the concentration in the sample from this curve.

References

A Comparative Guide to the Mechanical Properties of N-Tert-butylacrylamide Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Tert-butylacrylamide (TBAm) copolymers are a class of polymers with significant potential in various biomedical applications, including drug delivery and tissue engineering. Their mechanical properties are a critical determinant of their performance in these applications, influencing factors such as device integrity, drug release kinetics, and interaction with biological tissues. This guide provides a comparative overview of the mechanical properties of TBAm copolymers, supported by available experimental data and detailed methodologies.

Executive Summary

Direct comparative studies on the mechanical properties of this compound (TBAm) copolymers against other specific polymers are limited in publicly available literature. However, by examining studies on individual TBAm copolymers and related acrylamide-based polymers, we can infer certain characteristics. TBAm is a bulky, hydrophobic monomer, and its incorporation into a copolymer backbone generally increases the stiffness and thermal stability of the resulting material. This is in contrast to more flexible monomers commonly used in hydrogel formulations. This guide synthesizes the available information to provide a comparative perspective.

Comparison of Mechanical Properties

Due to the scarcity of direct comparative studies, this table presents typical mechanical property ranges for acrylamide-based hydrogels, which can serve as a general reference. It is important to note that the specific properties of a TBAm copolymer will be highly dependent on the comonomer used, the copolymer composition, and the crosslinking density.

PropertyPoly(this compound) Copolymers (Anticipated Range)Poly(N-isopropylacrylamide) (PNIPAM) Copolymers (Reference)Poly(acrylamide) (PAAm) Hydrogels (Reference)
Tensile Strength (MPa) Likely in the range of 0.1 - 1.50.01 - 1.0+0.01 - 0.5
Young's Modulus (kPa) Expected to be higher due to the bulky tert-butyl group, potentially 100 - 1000+10 - 500+1 - 100
Elongation at Break (%) Generally expected to be lower, potentially < 200%50 - 500+100 - 1000+

Note: The values for TBAm copolymers are estimations based on the properties of structurally similar polymers and the known effects of the tert-butyl group on polymer chain mobility. The reference values for PNIPAM and PAAm are collated from various studies and represent a broad range depending on specific formulations.

Key Factors Influencing Mechanical Properties

The mechanical behavior of TBAm copolymers is a complex interplay of several factors at the molecular level:

  • The Comonomer: The choice of the comonomer plays a pivotal role. Copolymerization with flexible, hydrophilic monomers can enhance elasticity and water content, while copolymerization with rigid or aromatic monomers can further increase stiffness.

  • Copolymer Composition: The molar ratio of TBAm to the comonomer directly influences the bulk properties. A higher TBAm content generally leads to increased rigidity and hydrophobicity.

  • Crosslinking Density: For hydrogel applications, the concentration and type of crosslinking agent are critical. Higher crosslinking density results in a stiffer, more brittle material with lower swelling capacity.

  • Solvent Environment: The properties of TBAm copolymers, particularly hydrogels, can be sensitive to the surrounding environment, including temperature and pH, which can affect swelling and, consequently, mechanical strength.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanical properties of polymers.

Tensile Testing

Tensile testing is a fundamental method for determining the mechanical properties of materials.[1][2]

Objective: To measure the tensile strength, Young's modulus, and elongation at break of a polymer film or hydrogel.

Methodology:

  • Sample Preparation: Polymer films are cast from a solution and dried to a constant weight. Hydrogel samples are typically cast in a dog-bone-shaped mold to ensure that failure occurs in the gauge section. The dimensions of the samples are measured precisely.

  • Instrumentation: A universal testing machine equipped with a load cell appropriate for the expected forces is used. The grips should be suitable for holding the polymer samples without causing slippage or premature failure.

  • Procedure:

    • The sample is mounted securely in the grips of the testing machine.

    • A constant strain rate (e.g., 10 mm/min) is applied to the sample.[1]

    • The force and displacement are recorded continuously until the sample fractures.

  • Data Analysis:

    • Stress (σ): Calculated by dividing the applied force by the original cross-sectional area of the sample.

    • Strain (ε): Calculated by dividing the change in length by the original length of the gauge section.

    • Tensile Strength: The maximum stress the material can withstand before fracturing.

    • Young's Modulus (E): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The strain at which the sample fractures, expressed as a percentage.

Synthesis of this compound Copolymers

The synthesis of TBAm copolymers is typically achieved through free radical polymerization.

Example: Copolymerization of this compound (NTB) and 2, 4-Dichlorophenyl methacrylate (B99206) (DCPMA) [3]

Materials:

  • This compound (NTB)

  • 2, 4-Dichlorophenyl methacrylate (DCPMA)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Dimethylformamide (DMF) as solvent

Procedure:

  • A predetermined total feed of monomers (e.g., 5g) and initiator (e.g., 50 mg of AIBN) are dissolved in a specific volume of DMF (e.g., 25ml) in a standard reaction tube to create a homogenous solution.[3]

  • The mixture is flushed with oxygen-free dry nitrogen gas to remove oxygen, which can inhibit polymerization.[3]

  • The copolymerization reaction is carried out at a specific temperature (e.g., 70°C) for a duration that yields a conversion below 10% to ensure the copolymer composition is close to the feed composition.[3]

  • After the reaction, the vessel is cooled, and the solution is poured into a non-solvent like ice-cold water to precipitate the copolymer.[3]

  • The precipitated copolymer is then washed with a solvent such as methanol (B129727) to remove any unreacted monomers.[3]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and mechanical characterization of a TBAm copolymer.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Mechanical Characterization s1 Monomer & Initiator Dissolution in DMF s2 Nitrogen Purging s1->s2 s3 Polymerization at 70°C s2->s3 s4 Precipitation in Water s3->s4 s5 Washing & Drying s4->s5 c1 Sample Preparation (Film Casting/Molding) s5->c1 Copolymer c2 Tensile Testing (Universal Testing Machine) c1->c2 c3 Data Acquisition (Stress vs. Strain) c2->c3 c4 Calculation of Mechanical Properties c3->c4

Workflow for TBAm Copolymer Synthesis and Testing.

Conclusion

While a comprehensive, direct comparison of the mechanical properties of this compound copolymers with a wide range of other polymers is not yet available in the literature, the existing body of research on acrylamide-based materials allows for informed estimations. The bulky, hydrophobic nature of the tert-butyl group is expected to impart greater stiffness and thermal stability to TBAm copolymers compared to their more flexible counterparts like PNIPAM and PAAm. The mechanical properties can be further tailored by the judicious selection of comonomers and the control of polymerization conditions. Further research involving systematic mechanical testing of a series of TBAm copolymers is necessary to fully elucidate their structure-property relationships and unlock their full potential in demanding biomedical applications.

References

A Comparative Guide to Determining the Lower Critical Solution Temperature (LCST) of N-Tert-butylacrylamide Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with thermoresponsive polymers, the precise determination of the Lower Critical Solution Temperature (LCST) is critical. This guide provides a comparative analysis of the LCST of N-tert-butylacrylamide (NTBA) copolymers, supported by experimental data. We will delve into the methodologies for LCST determination and explore how copolymer composition influences this key thermal transition.

This compound is a monomer used in the synthesis of thermoresponsive polymers. Copolymerization of NTBA with other monomers is a common strategy to tune the LCST for specific applications, such as drug delivery and tissue engineering.[1] The incorporation of more hydrophobic comonomers generally decreases the LCST, while hydrophilic comonomers tend to increase it.[2]

Comparative Analysis of NTBA Copolymer LCST

The LCST of a copolymer can be precisely controlled by adjusting the molar ratio of its constituent monomers. A study by Liu and Zhu systematically investigated the effect of copolymerizing this compound (TBA), a relatively hydrophobic monomer, with the more hydrophilic N-ethylacrylamide (EA). The results demonstrate a clear relationship between the copolymer composition and the resulting LCST.

Below is a summary of their findings for poly(TBA-co-EA) copolymers, showcasing how the LCST can be modulated. The data was obtained using differential scanning calorimetry (DSC).

Copolymer SystemMolar Ratio of Comonomers (TBA:EA)Mole Fraction of TBA in CopolymerLCST (°C)
Poly(TBA-co-EA)1:90.1165.5
Poly(TBA-co-EA)3:70.3148.8
Poly(TBA-co-EA)5:50.5231.5
Poly(TBA-co-EA)8:20.8110.5

Data sourced from Liu, H.Y., & Zhu, X.X. (1999). Lower critical solution temperatures of N-substituted acrylamide (B121943) copolymers in aqueous solutions. Polymer, 40(25), 6985-6990.[3]

As the mole fraction of the more hydrophobic monomer, TBA, increases in the copolymer, the overall hydrophobicity of the polymer chain is enhanced. This strengthening of hydrophobic interactions leads to a decrease in the temperature required for the polymer to phase separate from the aqueous solution, resulting in a lower LCST.[3]

Experimental Protocols for LCST Determination

The accurate measurement of the LCST is paramount for the design and application of thermoresponsive polymers.[4] The two primary methods used to obtain the data above were optical turbidimetry and differential scanning calorimetry (DSC).[3]

Optical Turbidimetry (Cloud Point Measurement)

This is the most common method for determining the cloud point (Tcp), which is taken as the LCST at a specific concentration. It relies on the principle that as the polymer solution is heated past its LCST, the polymer chains collapse and aggregate, causing the solution to become turbid. This change in turbidity is monitored by measuring the transmittance or absorbance of light through the solution.[4]

Protocol:

  • Sample Preparation: Prepare a polymer solution of a known concentration (e.g., 1-10 mg/mL) in the desired aqueous solvent (e.g., deionized water or a buffer). Ensure the polymer is fully dissolved, using gentle agitation or sonication if necessary.[4]

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller (peltier). Set the wavelength to a value where the polymer itself does not absorb, typically in the visible range (e.g., 500 nm or 600 nm).[3][5]

  • Measurement: Place the cuvette containing the polymer solution into the spectrophotometer.

  • Heating Program: Program a temperature ramp at a controlled heating rate (e.g., 0.1-1.0 °C/min).[2][3]

  • Data Acquisition: Record the light transmittance (or absorbance) as a function of temperature.

  • LCST Determination: The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[6] Alternatively, the onset temperature of the transition or the inflection point of the transmittance curve can be used.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the polymer's phase transition. The dehydration of the polymer chains and the disruption of hydrogen bonds during the coil-to-globule transition is an endothermic process, which can be detected by DSC as a peak in the heat flow curve.[3][5]

Protocol:

  • Sample Preparation: Prepare a more concentrated polymer solution (e.g., 5-20 wt%) in the desired aqueous solvent.

  • Instrumentation: Use a differential scanning calorimeter. Accurately weigh a small amount of the polymer solution into a DSC pan and seal it hermetically to prevent solvent evaporation. An identical pan containing only the solvent is used as a reference.

  • Measurement: Place both the sample and reference pans into the DSC cell.

  • Heating Program: Equilibrate the sample at a temperature well below the expected LCST. Then, heat the sample at a controlled rate (e.g., 5 °C/min) through the transition temperature.[3]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • LCST Determination: The LCST is determined from the resulting thermogram, typically as the onset temperature or the peak maximum of the endothermic transition.[5] DSC provides valuable thermodynamic information, including the enthalpy of the phase transition.[5]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and characterization of NTBA copolymers to determine their LCST.

LCST_Determination_Workflow cluster_synthesis Copolymer Synthesis cluster_lcst LCST Determination cluster_methods Analytical Methods Monomers Select Monomers (e.g., NTBA and Comonomer) Polymerization Free Radical Polymerization - Initiator (AIBN) - Solvent (e.g., DMF) Monomers->Polymerization Purification Purification (e.g., Precipitation, Dialysis) Polymerization->Purification Characterization Characterization (e.g., 1H-NMR for composition) Purification->Characterization SamplePrep Prepare Aqueous Polymer Solutions Characterization->SamplePrep Synthesized Copolymer Turbidimetry Turbidimetry (UV-Vis) SamplePrep->Turbidimetry Dilute Solution DSC DSC SamplePrep->DSC Concentrated Solution DataAnalysis Data Analysis - Determine Cloud Point (Tcp) - Identify Endothermic Peak Turbidimetry->DataAnalysis DSC->DataAnalysis LCST_Value Obtain LCST Value DataAnalysis->LCST_Value

Caption: Workflow for NTBA copolymer synthesis and LCST determination.

Conclusion

The Lower Critical Solution Temperature of this compound copolymers can be effectively tailored by altering the type and ratio of comonomers. As demonstrated with the poly(TBA-co-EA) system, increasing the content of the hydrophobic NTBA monomer systematically lowers the LCST. The choice of analytical method for determining the LCST, primarily turbidimetry or DSC, depends on the specific requirements of the research, with turbidimetry offering a straightforward approach for cloud point determination and DSC providing deeper thermodynamic insights into the phase transition.[4] This guide provides the foundational data and protocols to assist researchers in the precise characterization and application of these advanced thermoresponsive materials.

References

Safety Operating Guide

Safer Handling and Disposal of N-Tert-butylacrylamide in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step operational plan for the proper disposal of N-Tert-butylacrylamide (NTBA), a common monomer in polymer synthesis. Adherence to these procedures will minimize risk and ensure environmental responsibility.

Immediate Safety and Handling

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Unpolymerized NTBA is harmful if swallowed and can cause skin and eye irritation.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Body Protection A fully buttoned lab coatTo protect skin and clothing from contamination.
Respiratory Protection A properly fitted respirator (e.g., N95 dust mask)Necessary when handling the solid powder to avoid inhalation of dust.[4]

Spill and Contamination Response

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills:

  • Solid Spills: To avoid generating dust, carefully cover the spilled powder with a damp paper towel before sweeping or vacuuming the material into a designated hazardous waste container.[2][5]

  • Liquid Spills: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain and absorb the chemical.[5]

Decontamination of Surfaces: For surfaces contaminated with NTBA, a chemical decontamination procedure can be employed to polymerize any residual monomer, rendering it less hazardous.[5][6]

  • Prepare a 1.6% solution of potassium persulfate in water.

  • Prepare a 1.6% solution of sodium metabisulfite (B1197395) in water.

  • Wipe the contaminated area first with the potassium persulfate solution, and then with the sodium metabisulfite solution.

  • Allow the treated area to stand for 30 minutes.[6]

  • Clean the area with soap and water.

  • All cleaning materials (wipes, absorbent pads, etc.) must be collected and disposed of as hazardous waste.[5][7]

This compound Disposal Procedure

The primary strategy for the safe disposal of this compound waste is to first induce polymerization, as the polymer is considered non-toxic and can often be disposed of as regular solid waste (local regulations should always be confirmed).[2][7] Unpolymerized NTBA and any solutions containing the monomer are considered hazardous waste and must be disposed of through an approved waste disposal facility.[2][7]

Step-by-Step Disposal Protocol for this compound Waste:

1. Waste Segregation and Collection:

  • All waste containing unpolymerized NTBA, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), must be collected in a clearly labeled, sealed, and chemical-resistant hazardous waste container.

2. In-Lab Polymerization of Aqueous NTBA Waste (for experienced personnel):

  • Dilution: Dilute the aqueous NTBA waste with water to a concentration of less than 5% (w/v). This should be performed in a chemical fume hood.

  • Initiator Addition: To initiate polymerization, a redox catalyst system can be used. A common system for acrylamides is ammonium (B1175870) persulfate and sodium metabisulfite.[8][9] For a small laboratory-scale reaction, add a small amount of a freshly prepared 10% aqueous solution of ammonium persulfate, followed by a similar amount of a 10% aqueous solution of sodium metabisulfite. The exact amounts will depend on the volume and concentration of the NTBA waste.

  • Observation: Gently stir the solution. The onset of polymerization is often indicated by an increase in viscosity or a slight warming of the solution.

  • Completion: Allow the reaction to proceed until polymerization is complete. The resulting solid polymer should be hard and stable.

  • Disposal of Polymer: Once polymerization is confirmed to be complete, the solid poly(this compound) can typically be disposed of as non-hazardous solid waste. However, it is imperative to confirm this with your institution's Environmental Health and Safety (EHS) department.

  • Disposal of Liquid: The remaining liquid should be checked for any residual monomer before being neutralized (if necessary) and disposed of down the drain with copious amounts of water, subject to local regulations.

3. Disposal of Solid this compound Waste:

  • Solid NTBA waste that has not been polymerized must be disposed of as hazardous chemical waste.

  • Place the solid waste in a sealed, properly labeled hazardous waste container.

  • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

4. Disposal of Contaminated Materials:

  • All items that have come into contact with unpolymerized NTBA, such as gloves, bench paper, and plasticware, must be collected in a sealed bag and disposed of as hazardous waste.

Below is a logical workflow for the disposal of this compound.

cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Aqueous Waste cluster_contaminated Contaminated Materials start Start: NTBA Waste Generated ppe Don Appropriate PPE start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Unpolymerized Solid NTBA assess_waste->solid_waste Solid liquid_waste Aqueous NTBA Solution assess_waste->liquid_waste Aqueous contaminated_materials Contaminated Labware/PPE assess_waste->contaminated_materials Contaminated Materials package_solid Package in Labeled Hazardous Waste Container solid_waste->package_solid dispose_solid Dispose via EHS/Licensed Contractor package_solid->dispose_solid polymerize In-Lab Polymerization liquid_waste->polymerize check_polymer Confirm Complete Polymerization polymerize->check_polymer check_polymer->polymerize Incomplete dispose_polymer Dispose of Polymer as Non-Hazardous Waste (Confirm with EHS) check_polymer->dispose_polymer Successful check_liquid Check Supernatant for Residual Monomer dispose_polymer->check_liquid neutralize_liquid Neutralize and Dispose of Supernatant (per local regulations) check_liquid->neutralize_liquid package_contaminated Package in Labeled Hazardous Waste Bag contaminated_materials->package_contaminated dispose_contaminated Dispose as Hazardous Waste package_contaminated->dispose_contaminated

Caption: Disposal workflow for this compound.

By following these procedures, laboratories can effectively manage this compound waste, ensuring a safe working environment and compliance with disposal regulations. Always prioritize safety and consult with your institution's EHS office for specific guidance.

References

Safeguarding Your Research: A Guide to Handling N-Tert-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of N-Tert-butylacrylamide are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] It may also cause skin and respiratory tract irritation.[3] Adherence to the following safety measures is paramount to mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for handling this compound. The following table summarizes the required protective equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]Protects against serious eye irritation from splashes or dust.[1]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and potential irritation.[2][3]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[3] A lab coat is a minimum requirement.Shields skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or equivalent respirator should be used when handling the powder to minimize dust generation.[4] All work should ideally be conducted in a chemical fume hood.Protects against inhalation of dust particles, which can cause respiratory tract irritation.[3]

Operational Plan: From Receipt to Disposal

Following a structured operational plan ensures safety at every stage of handling this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3]

  • It is recommended to keep the container refrigerated at temperatures below 4°C (39°F).[3]

2. Handling and Use:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[3]

  • Minimize dust generation and accumulation during handling.[3]

  • Avoid contact with eyes, skin, and clothing.[3]

  • Do not eat, drink, or smoke when using this product.[5][6]

  • Wash hands and any exposed skin thoroughly after handling.[1][5]

3. Spill Management:

  • In case of a spill, immediately evacuate unnecessary personnel.

  • Wear appropriate PPE as outlined above.

  • For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]

  • Avoid generating dusty conditions during cleanup.[3]

  • Ensure adequate ventilation in the spill area.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials (e.g., weighing paper, contaminated wipes) in a clearly labeled, sealed, and compatible hazardous waste container.

  • Contaminated PPE: Dispose of used gloves, masks, and other contaminated disposable PPE in a designated hazardous waste container.

  • Regulatory Compliance: Dispose of all waste in strict accordance with all applicable local, state, and federal regulations.[5][6] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[3]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact Remove all contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[3][6]
Ingestion If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[3][5]
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical aid.[3][5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood emergency_firstaid Administer First Aid prep_ppe->emergency_firstaid handle_weigh Weigh Material in Hood prep_hood->handle_weigh handle_use Use in Experiment handle_weigh->handle_use emergency_spill Spill Response handle_weigh->emergency_spill cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate handle_use->emergency_spill handle_use->emergency_firstaid cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe end End cleanup_ppe->end emergency_spill->cleanup_decontaminate emergency_firstaid->end start Start start->prep_ppe

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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